molecular formula C9H9Cl2F3N4 B12388688 AC-099 hydrochloride

AC-099 hydrochloride

Numéro de catalogue: B12388688
Poids moléculaire: 301.09 g/mol
Clé InChI: OMYOUCJVJYJITH-CQCNNJTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AC-099 hydrochloride is a useful research compound. Its molecular formula is C9H9Cl2F3N4 and its molecular weight is 301.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H9Cl2F3N4

Poids moléculaire

301.09 g/mol

Nom IUPAC

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+;

Clé InChI

OMYOUCJVJYJITH-CQCNNJTASA-N

SMILES isomérique

C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl

SMILES canonique

C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: AC-099 Hydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a synthetic, non-peptidic small molecule that acts as a selective agonist at Neuropeptide FF (NPFF) receptors. It exhibits full agonist activity at the Neuropeptide FF receptor 2 (NPFF2R) and partial agonist activity at the Neuropeptide FF receptor 1 (NPFF1R). This dual agonism, with a preference for NPFF2R, underlies its primary mechanism of action. Preclinical studies have demonstrated its efficacy in attenuating neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain states. This document provides a comprehensive overview of the molecular pharmacology, signaling pathways, and preclinical efficacy of this compound.

Introduction to Neuropeptide FF Receptors

The Neuropeptide FF system is a component of the RF-amide peptide family and plays a significant role in modulating various physiological processes, including pain, opioid function, feeding behavior, and anxiety.[1] The system comprises two G-protein coupled receptors (GPCRs), NPFF1R (also known as GPR147) and NPFF2R (also known as GPR74).[1] These receptors are activated by the endogenous neuropeptides NPFF and NPAF. The differential expression of these receptors in the central and peripheral nervous systems contributes to their distinct physiological roles. NPFF receptors are considered potential therapeutic targets for a range of conditions, including chronic pain, opioid dependence, and metabolic disorders.[1]

Molecular Pharmacology of this compound

This compound is a selective agonist for NPFF receptors, demonstrating a higher potency for NPFF2R. Its activity has been characterized through in vitro functional assays.

Quantitative Data

The agonist activity of this compound at human NPFF1 and NPFF2 receptors has been quantified by measuring its ability to stimulate [3H]inositol phosphate (B84403) accumulation in COS-1 cells expressing the respective receptors.

CompoundReceptorAgonist ActivityEC50 (nM)
This compoundhNPFF1RPartial Agonist2370
This compoundhNPFF2RFull Agonist1189

Signaling Pathways

NPFF receptors are known to couple to various G-proteins to initiate downstream signaling cascades.

G-Protein Coupling

NPFF2R, the primary target of this compound, has been shown to couple to several G-protein subtypes, including Gαi2, Gαi3, Gαo, and Gαs in Chinese Hamster Ovary (CHO) cells. The activation of these different G-proteins can lead to a variety of cellular responses.

Downstream Signaling

The primary signaling mechanism for NPFF receptors, particularly when coupled to Gαi/o proteins, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the observed stimulation of inositol (B14025) phosphate accumulation by this compound suggests coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

cluster_membrane Cell Membrane cluster_cytosol Cytosol AC099 AC-099 Hydrochloride NPFF2R NPFF2R AC099->NPFF2R Binds & Activates Gq Gαq/11 NPFF2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

This compound Signaling via Gαq Pathway.

Preclinical Efficacy in a Neuropathic Pain Model

The in vivo efficacy of this compound has been evaluated in a rat model of neuropathic pain induced by spinal nerve ligation.

In Vivo Data
Animal ModelDosageAdministrationResult
Male Sprague-Dawley rats (175-300g) with spinal nerve ligation (SNL)30 mg/kgIntraperitoneal injection (single dose)Completely attenuated SNL-induced hypersensitivity

Experimental Protocols

In Vitro Functional Assay: [3H]Inositol Phosphate Accumulation

This assay was utilized to determine the EC50 values of this compound at human NPFF1 and NPFF2 receptors.

  • Cell Line: COS-1 cells transiently expressing either the human NPFF1 receptor or the human NPFF2 receptor.

  • Methodology:

    • Cells are seeded in 24-well plates and labeled overnight with myo-[3H]inositol (1 µCi/well) in inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.

    • Prior to the assay, cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

    • Cells are then incubated with various concentrations of this compound for 1 hour at 37°C.

    • The reaction is terminated by the addition of ice-cold 10 mM formic acid.

    • The total inositol phosphates are separated from free inositol using anion-exchange chromatography (Dowex AG1-X8 columns).

    • The radioactivity is quantified by liquid scintillation counting.

    • Data are analyzed using a non-linear regression to determine the EC50 values.

start Start cell_culture Culture COS-1 cells expressing hNPFF1R or hNPFF2R start->cell_culture labeling Label cells with myo-[3H]inositol overnight cell_culture->labeling wash Wash cells with HBSS containing 10 mM LiCl labeling->wash incubation Incubate with varying concentrations of AC-099 HCl wash->incubation termination Terminate reaction with ice-cold formic acid incubation->termination separation Separate inositol phosphates via anion-exchange chromatography termination->separation quantification Quantify radioactivity with liquid scintillation counting separation->quantification analysis Analyze data to determine EC50 quantification->analysis end End analysis->end

Workflow for [3H]Inositol Phosphate Accumulation Assay.
In Vivo Model: Spinal Nerve Ligation (SNL) in Rats

This surgical model is used to induce a state of peripheral neuropathy, leading to mechanical allodynia and thermal hyperalgesia, mimicking chronic pain in humans.

  • Animals: Male Sprague-Dawley rats (175-300g).

  • Surgical Procedure:

    • Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • A dorsal midline incision is made at the L4-S2 level.

    • The L5 and L6 spinal nerves are isolated distal to the dorsal root ganglion.

    • A tight ligation of the L5 and L6 spinal nerves is performed using a silk suture.

    • The muscle and skin are closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Mechanical allodynia is assessed by measuring the paw withdrawal threshold to a series of calibrated von Frey filaments.

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw and sham-operated animals indicates the presence of mechanical allodynia.

Conclusion

This compound is a selective NPFF2R full agonist and NPFF1R partial agonist with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of action involves the activation of NPFF receptors, leading to the modulation of downstream signaling pathways, including the Gαq/PLC/IP3 pathway. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel analgesics. Further research is warranted to fully elucidate its pharmacokinetic profile, explore its efficacy in other pain models, and assess its safety and tolerability in clinical settings. To date, no clinical trials involving this compound have been registered.

References

The Agonist Activity of AC-099 Hydrochloride at the Neuropeptide FF2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the agonist activity of AC-099 hydrochloride at the Neuropeptide FF2 Receptor (NPFF2R). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Pharmacological Data

This compound has been characterized as a selective agonist for the NPFF2 receptor. Its activity has been quantified in functional assays, revealing its potency and efficacy at both NPFF receptor subtypes. The following table summarizes the key pharmacological parameters.

Compound Receptor Parameter Value (nM) Assay Type Cell Line Reference
This compoundHuman NPFF2REC501189[3H]inositol phosphate (B84403) accumulationCOS-1[Findeisen M, et al., 2012]
This compoundHuman NPFF1REC502370[3H]inositol phosphate accumulationCOS-1[Findeisen M, et al., 2012]

Table 1: Pharmacological Profile of this compound at NPFF Receptors.

Based on these findings, this compound is identified as a full agonist at the NPFF2R and a partial agonist at the NPFF1R.

Experimental Protocols

The functional activity of this compound is primarily determined through an inositol (B14025) phosphate accumulation assay. This method assesses the activation of Gq-coupled GPCRs, such as NPFF2R, by measuring the accumulation of a downstream second messenger.

Inositol Phosphate Accumulation Assay (Representative Protocol)

This protocol is a representative method for determining the EC50 of an agonist at the NPFF2R expressed in a mammalian cell line, such as COS-1 or CHO cells.

Objective: To quantify the agonist-induced accumulation of inositol phosphates as a measure of NPFF2R activation.

Materials:

  • Cell Line: COS-1 or CHO cells stably or transiently expressing the human NPFF2 receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Labeling Medium: Inositol-free DMEM.

  • [3H]-myo-inositol

  • Stimulation Buffer: Krebs-Ringer-HEPES buffer (or similar) containing 10 mM Lithium Chloride (LiCl). LiCl is an inhibitor of inositol monophosphatase and is crucial for the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

  • Test Compound: this compound, prepared in appropriate serial dilutions.

  • Lysis Buffer: 0.1 M Formic Acid.

  • Anion Exchange Resin: Dowex AG1-X8 (formate form).

  • Elution Buffers:

    • Wash Buffer: 1 M myo-inositol.

    • Elution Buffer for total inositol phosphates: 1 M Ammonium Formate / 0.1 M Formic Acid.

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Cell Culture and Plating:

    • Culture the NPFF2R-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells and plate them in 24-well or 48-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Radiolabeling of Cells:

    • The following day, aspirate the culture medium and wash the cells once with inositol-free DMEM.

    • Add labeling medium containing [3H]-myo-inositol (typically 0.5-1 µCi/mL) to each well.

    • Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • After the labeling period, aspirate the labeling medium and wash the cells once with stimulation buffer (without LiCl).

    • Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C.

    • Add serial dilutions of this compound to the respective wells. Include a vehicle control (buffer only) and a positive control (a known NPFF2R agonist).

    • Incubate for a predetermined optimal time (typically 30-60 minutes) at 37°C.

  • Cell Lysis and Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer (e.g., 0.1 M formic acid) to each well.

    • Incubate on ice for 30-60 minutes to ensure complete cell lysis.

    • Collect the lysates from each well.

  • Purification of Inositol Phosphates by Anion Exchange Chromatography:

    • Prepare small columns with Dowex AG1-X8 resin.

    • Apply the cell lysates to the columns.

    • Wash the columns with wash buffer (1 M myo-inositol) to remove free [3H]-myo-inositol.

    • Elute the total [3H]-inositol phosphates with the elution buffer (1 M Ammonium Formate / 0.1 M Formic Acid).

  • Quantification:

    • Add the eluates to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Plot the CPM values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

NPFF2R Signaling Pathways

The Neuropeptide FF2 Receptor is a G-protein coupled receptor (GPCR) that primarily couples to two main signaling pathways: the Gαi/o pathway and the Gαq pathway.

NPFF2R_Signaling cluster_membrane Plasma Membrane cluster_Gq Gαq Pathway cluster_Gi Gαi/o Pathway NPFF2R NPFF2R G_protein Gαi/o/q | Gβγ NPFF2R->G_protein AC-099 HCl Gq Gαq-GTP G_protein->Gq Gi Gαi/o-GTP G_protein->Gi Gby Gβγ G_protein->Gby PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_q Downstream Cellular Responses Ca_release->Cellular_Response_q PKC->Cellular_Response_q AC Adenylyl Cyclase (AC) Gi->AC inhibits ERK ERK Signaling Gby->ERK activates cAMP cAMP Production AC->cAMP reduces PKA Protein Kinase A (PKA) cAMP->PKA decreased activation Cellular_Response_i Downstream Cellular Responses PKA->Cellular_Response_i ERK->Cellular_Response_i

NPFF2R Signaling Pathways Diagram

This diagram illustrates that upon binding of an agonist like this compound, NPFF2R activates both Gαq and Gαi/o proteins. The Gαq pathway leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gαi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels and reduced Protein Kinase A (PKA) activity. The dissociated Gβγ subunits can also activate downstream effectors, such as the ERK signaling pathway.

Experimental Workflow for Inositol Phosphate Accumulation Assay

The following diagram outlines the key steps in the experimental workflow for determining the agonist activity of a compound using the inositol phosphate accumulation assay.

Experimental_Workflow start Start cell_culture 1. Cell Culture (NPFF2R-expressing cells) start->cell_culture radiolabeling 2. Radiolabeling with [³H]-myo-inositol cell_culture->radiolabeling pre_incubation 3. Pre-incubation with LiCl radiolabeling->pre_incubation agonist_stimulation 4. Agonist Stimulation (AC-099 HCl) pre_incubation->agonist_stimulation cell_lysis 5. Cell Lysis agonist_stimulation->cell_lysis chromatography 6. Anion Exchange Chromatography cell_lysis->chromatography quantification 7. Scintillation Counting chromatography->quantification data_analysis 8. Data Analysis (EC₅₀ Determination) quantification->data_analysis end End data_analysis->end

In-Depth Technical Guide: AC-099 Hydrochloride, a Neuropeptide FF Receptor 1 (NPFF1R) Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AC-099 hydrochloride is a small molecule compound that has been identified as a partial agonist of the Neuropeptide FF Receptor 1 (NPFF1R) and a full agonist of the Neuropeptide FF Receptor 2 (NPFF2R). This dual activity makes it a significant tool for investigating the physiological roles of the NPFF system, particularly in the context of pain modulation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a specific focus on its effects as an NPFF1R partial agonist. The document includes quantitative data on its in vitro activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The in vitro activity of this compound at both human NPFF1 and NPFF2 receptors has been characterized through functional assays. The following tables summarize the key quantitative data.

Parameter NPFF1R NPFF2R Reference
Agonist Activity Partial AgonistFull Agonist[1]
EC50 2370 nM1189 nM[1]

Table 1: In Vitro Activity of this compound at NPFF Receptors.

NPFF1R Signaling Pathway

Neuropeptide FF Receptor 1 (NPFF1R), also known as GPR147, is a G protein-coupled receptor (GPCR).[2] Upon activation by an agonist, NPFF1R primarily couples to inhibitory G proteins of the Gαi/o family.[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), influencing various cellular processes.

NPFF1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPFF1R NPFF1R G_protein Gαi/oβγ NPFF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates Agonist AC-099 (Partial Agonist) Agonist->NPFF1R Binds to

Caption: NPFF1R Gαi/o-coupled signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Functional Assay: cAMP Inhibition Assay

This protocol describes a method to determine the partial agonist activity of this compound at the NPFF1R by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

Objective: To quantify the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity via NPFF1R activation.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human NPFF1R (CHO-hNPFF1R).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Forskolin (B1673556).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture CHO-hNPFF1R cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 3000 cells/well) and incubate for the recommended period.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Stimulation:

    • Add a fixed concentration of forsklin (to stimulate cAMP production) to all wells, except for the negative control. The optimal forskolin concentration should be predetermined to elicit a submaximal cAMP response.

    • Immediately add the serially diluted this compound or vehicle control to the respective wells.

    • Include a known NPFF1R full agonist as a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition (Emax) values. The partial agonism is characterized by an Emax value lower than that of the full agonist.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture CHO-hNPFF1R Cells B Seed Cells into 384-well Plate A->B D Add Forskolin & AC-099 B->D C Prepare AC-099 Dilutions C->D E Incubate at RT D->E F Lyse Cells & Detect cAMP E->F G Generate Standard Curve F->G H Calculate % Inhibition G->H I Determine EC50 & Emax H->I

Caption: Experimental workflow for the cAMP inhibition assay.

In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

This protocol describes the induction of a neuropathic pain model in rats through spinal nerve ligation, which is used to evaluate the analgesic effects of compounds like this compound.

Objective: To create a model of peripheral nerve injury-induced hypersensitivity to assess the in vivo efficacy of this compound.

Animals: Male Sprague-Dawley rats (175-200 g).

Surgical Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Incision: Place the rat in a prone position. Make a midline incision on the back at the L4-S2 level.

  • Muscle Dissection: Carefully separate the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Nerve Ligation: Identify the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture.[2]

  • Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery. Allow a recovery period of at least 2 days before behavioral testing.

Behavioral Assay: Assessment of Mechanical Allodynia

This protocol measures the withdrawal threshold to a non-noxious mechanical stimulus, a key indicator of neuropathic pain.

Objective: To quantify the degree of mechanical hypersensitivity in SNL rats and assess the effect of this compound treatment.

Apparatus: von Frey filaments of varying stiffness.

Procedure:

  • Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply the von Frey filaments to the plantar surface of the ipsilateral (ligated side) hind paw, starting with a filament of low stiffness and proceeding to filaments of increasing stiffness.

  • Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control.

  • Post-treatment Testing: Assess the PWT at various time points after drug administration to determine the onset and duration of the analgesic effect.

SNL_Workflow cluster_surgery Spinal Nerve Ligation Surgery cluster_behavior Behavioral Testing A Anesthetize Rat B Expose L5 Spinal Nerve A->B C Ligate L5 Nerve B->C D Suture & Recover C->D E Acclimate Rat to Chamber D->E F Measure Baseline Paw Withdrawal Threshold (PWT) E->F G Administer AC-099 or Vehicle F->G H Measure PWT at Multiple Time Points G->H

Caption: Experimental workflow for the SNL model and behavioral testing.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the NPFF receptor system. Its partial agonist activity at NPFF1R, coupled with its full agonism at NPFF2R, allows for the dissection of the distinct roles of these two receptors in physiological and pathological processes, particularly in the modulation of pain. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of targeting the NPFF system.

References

An In-depth Technical Guide to the Discovery and Synthesis of AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AC-099 hydrochloride is a synthetic compound that has garnered significant interest within the scientific community. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound. Due to the novelty of this compound, publicly available information is limited. This document is curated based on the current understanding and will be updated as more data becomes available.

Experimental Protocols

At present, specific, publicly validated experimental protocols for the synthesis of this compound are not available. The following generalized methodology is based on common synthetic routes for similar heterocyclic compounds and should be adapted and optimized by qualified researchers.

General Synthesis Pathway for Heterocyclic Amine Hydrochlorides

A plausible synthetic approach for a novel heterocyclic amine hydrochloride, such as a conceptual AC-099, could involve a multi-step synthesis culminating in salt formation. The following diagram illustrates a generalized workflow.

G cluster_synthesis Synthesis Workflow A Starting Material (e.g., Substituted Pyridine) B Intermediate 1 (Functional Group Interconversion) A->B Reaction 1 C Intermediate 2 (Cyclization/Condensation) B->C Reaction 2 D Crude AC-099 Base C->D Reaction 3 E Purification (Chromatography) D->E F Pure AC-099 Base E->F G Salt Formation (HCl in Ether) F->G H This compound (Precipitation & Filtration) G->H I Final Product (Drying & Characterization) H->I

Generalized synthetic workflow for a heterocyclic amine hydrochloride.

Step-by-Step Protocol (Conceptual)

  • Synthesis of the Core Heterocycle: The synthesis would likely commence with a commercially available starting material, which undergoes a series of reactions such as nucleophilic substitution, cross-coupling, or condensation reactions to build the core heterocyclic structure of the AC-099 free base.

  • Purification of the Free Base: The crude product from the final synthetic step would be subjected to purification techniques. Column chromatography using silica (B1680970) gel is a common method, with the solvent system optimized to achieve good separation.

  • Salt Formation: The purified AC-099 free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an appropriate solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring.

  • Isolation and Drying: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum to yield the final this compound product.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by HPLC analysis.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table is a template that can be used to summarize key data points once they are determined through experimentation.

ParameterValueMethod of Determination
Physical Properties
Molecular FormulaTBDHRMS
Molecular WeightTBDHRMS
AppearanceTBDVisual Inspection
Melting Point (°C)TBDMelting Point Apparatus
SolubilityTBDSolubility Assays
Analytical Data
Purity (%)TBDHPLC
¹H NMRTBDNMR Spectroscopy
¹³C NMRTBDNMR Spectroscopy
Biological Activity
IC₅₀ / EC₅₀ (Target X)TBDIn vitro Assays
Cytotoxicity (CC₅₀)TBDCell Viability Assays

TBD: To Be Determined

Signaling Pathways and Logical Relationships

The mechanism of action of this compound is currently under investigation. Should it be identified as an inhibitor or activator of a specific signaling pathway, a diagram would be constructed to visualize its role. For instance, if this compound were found to be an inhibitor of a hypothetical "Signal Cascade A", the relationship could be depicted as follows.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_upstream Upstream cluster_downstream Downstream A External Signal B Receptor A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor D->E F Cellular Response E->F AC099 AC-099 HCl AC099->C Inhibition

Hypothetical inhibition of a signaling cascade by AC-099 HCl.

This guide serves as a foundational document for researchers interested in this compound. As research progresses and more data becomes publicly available, this guide will be updated to reflect the latest findings. It is imperative that all experimental work is conducted with the appropriate safety precautions and in accordance with institutional and regulatory guidelines.

An In-depth Technical Guide to AC-099 Hydrochloride: A Selective Neuropeptide FF Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a synthetic, small-molecule compound that acts as a selective full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its functional activity and a summary of its known signaling pathways are included to support further research and development in the fields of neuroscience and pharmacology.

Chemical Structure and Properties

This compound is a guanidine (B92328) derivative with the systematic IUPAC name 2-(4-chloro-3-(trifluoromethyl)phenyl)hydrazine-1-carboximidamide hydrochloride. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-chloro-3-(trifluoromethyl)phenyl)hydrazine-1-carboximidamide hydrochlorideN/A
CAS Number 849335-07-5[1][2]
Molecular Formula C₉H₉Cl₂F₃N₄[1]
Molecular Weight 301.10 g/mol [1]
SMILES Cl.FC(F)(F)C1=CC(C=NNC(=N)N)=CC=C1Cl[3]
Purity >98% (HPLC)[3]
Solubility DMSO: 100 mg/mL (332.12 mM; requires ultrasound)[1]
In vivo formulation 1: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (≥ 2.5 mg/mL; 8.30 mM)[1]
In vivo formulation 2: 10% DMSO >> 90% (20% SBE-β-CD in saline) (≥ 2.5 mg/mL; 8.30 mM)[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Biological Activity and Mechanism of Action

This compound is a selective agonist for the Neuropeptide FF (NPFF) receptors, with full agonistic activity at NPFF2R and partial agonistic activity at NPFF1R.[1][3] The NPFF system is recognized for its role in modulating pain, opioid sensitivity, and other physiological processes.[4]

Table 2: In Vitro Activity of this compound

TargetActionEC₅₀ (nM)Reference
NPFF2R Full Agonist1189[1][3][5]
NPFF1R Partial Agonist2370[1][3][5]
Signaling Pathway

NPFF receptors are G protein-coupled receptors (GPCRs). The primary signaling mechanism for both NPFF1R and NPFF2R involves coupling to inhibitory G proteins (Gαi/o).[6][7][8] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, NPFF2R has been shown to couple to stimulatory G proteins (Gαs), which would lead to an increase in cAMP.[6] NPFF receptors are also known to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][9]

NPFF_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling AC099 AC-099 HCl NPFFR1 NPFF1R AC099->NPFFR1 Partial Agonist NPFFR2 NPFF2R AC099->NPFFR2 Full Agonist Gai_o Gαi/o NPFFR1->Gai_o NPFFR2->Gai_o Gas Gαs NPFFR2->Gas MAPK_pathway MAPK Pathway NPFFR2->MAPK_pathway AC Adenylyl Cyclase Gai_o->AC Inhibits Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to pERK pERK1/2 MAPK_pathway->pERK Activates

Caption: NPFF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

cAMP Functional Assay

This assay determines the effect of this compound on the intracellular levels of cAMP, providing a measure of its agonistic activity at Gαi/o- and Gαs-coupled NPFF receptors.[10]

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis plate_cells Plate cells expressing NPFF1R or NPFF2R forskolin (B1673556) Stimulate with Forskolin (to induce cAMP) plate_cells->forskolin agonist Add AC-099 HCl forskolin->agonist lyse Lyse cells agonist->lyse detect_cAMP Measure cAMP (e.g., HTRF, ELISA) lyse->detect_cAMP analyze Determine EC₅₀ detect_cAMP->analyze

Caption: Workflow for a cAMP Functional Assay.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human NPFF1R or NPFF2R in appropriate media.

  • Cell Plating: Seed cells into 384-well white opaque microplates and incubate overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

    • For Gαi/o-coupled receptor assays, stimulate cells with forskolin to induce a detectable level of cAMP.

    • Add serial dilutions of this compound to the wells.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF or AlphaScreen cAMP assay kits).[11][12][13]

    • The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the signal against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector in the MAPK signaling pathway, upon activation of NPFF receptors by this compound.[14][15][16]

ERK_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis plate_cells Plate cells expressing NPFF1R or NPFF2R starve Serum-starve cells plate_cells->starve agonist Add AC-099 HCl starve->agonist fix_perm Fix and permeabilize cells agonist->fix_perm antibodies Incubate with anti-pERK and total ERK antibodies fix_perm->antibodies detect Add detection reagents and measure signal antibodies->detect analyze Normalize pERK to total ERK and determine EC₅₀ detect->analyze

Caption: Workflow for an ERK1/2 Phosphorylation Assay.

Methodology:

  • Cell Culture and Plating: Culture and seed cells expressing NPFF1R or NPFF2R as described for the cAMP assay.

  • Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal levels of ERK phosphorylation.

  • Agonist Treatment:

    • Add serial dilutions of this compound to the wells.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Detection of Phosphorylated ERK:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

    • Wash and incubate with species-specific secondary antibodies conjugated to a detectable enzyme (e.g., HRP) or a fluorophore.

    • Add the appropriate substrate and measure the signal using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-ERK signal to the total ERK signal for each well.

    • Plot the normalized signal against the logarithm of the this compound concentration to determine the EC₅₀ value.

Synthesis

For example, the synthesis of related phenylhydrazine (B124118) compounds has been described, often starting with the corresponding aniline (B41778) derivative, followed by diazotization and reduction.[17] The synthesis of other trifluoromethylated compounds has also been documented, providing potential starting points and reaction conditions.[18][19][20]

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NPFF system. Its selectivity for NPFF2R over NPFF1R allows for the dissection of the distinct functions of these two receptors. The provided information on its chemical properties, biological activity, and detailed experimental protocols serves as a comprehensive resource for scientists in academic and industrial research settings who are exploring the therapeutic potential of modulating the NPFF pathway. Further studies are warranted to fully elucidate the therapeutic applications of this compound in areas such as pain management and the mitigation of opioid side effects.

References

Pharmacological Profile of AC-099 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

AC-099 hydrochloride is a notable non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors, demonstrating a distinct profile with potential therapeutic applications in pain management. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.

In Vitro Pharmacology

This compound has been characterized as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor. Its activity has been quantified through functional assays, revealing a preferential affinity for the NPFF2 receptor subtype.

Table 1: In Vitro Activity of this compound

TargetAgonist ActivityEC50 (nM)
NPFF2RFull Agonist1189[1]
NPFF1RPartial Agonist2370[1]

The determination of the half-maximal effective concentration (EC50) for this compound at human NPFF receptors was conducted using a cell-based functional assay.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human NPFF1 or NPFF2 receptor.

  • Assay Principle: The assay measures the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Activation of the G-protein coupled NPFF receptors by an agonist leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels.

  • Methodology:

    • CHO cells expressing the target receptor (hNPFF1R or hNPFF2R) are seeded into 96-well plates and cultured.

    • The cells are then stimulated with a fixed concentration of forskolin (B1673556) in the presence of varying concentrations of this compound.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

In Vivo Pharmacology

In vivo studies have demonstrated the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosage (mg/kg)Result
Spinal Nerve Ligation (SNL)-induced hypersensitivity in ratsIntraperitoneal (i.p.)30[1]Complete attenuation of hypersensitivity[1]

This model is a widely used method to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Under anesthesia, the left L5 and L6 spinal nerves are exposed.

    • The nerves are then tightly ligated with silk suture.

    • The incision is closed, and the animals are allowed to recover.

  • Behavioral Testing:

    • Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.

    • A baseline measurement is taken before surgery. Post-surgery, the development of hypersensitivity is confirmed by a significant decrease in the paw withdrawal threshold.

    • This compound or vehicle is administered (in this case, a single intraperitoneal injection).

    • The paw withdrawal threshold is measured at various time points after drug administration to evaluate the attenuation of hypersensitivity.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the activation of NPFF receptors, which are Gαi/o-coupled receptors. The experimental workflow for its pharmacological characterization follows a standard drug discovery cascade.

cluster_0 AC-099 Signaling AC099 AC-099 Hydrochloride NPFFR NPFF Receptor (NPFF1R/NPFF2R) AC099->NPFFR Binds Gai Gαi/o NPFFR->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response

Caption: Proposed signaling pathway of this compound.

cluster_1 Experimental Workflow A Compound Synthesis (this compound) B In Vitro Screening (NPFFR Functional Assay) A->B C Lead Identification (Potency & Selectivity) B->C D In Vivo Efficacy (SNL Rat Model) C->D E Pharmacokinetic & Toxicology Studies D->E F Preclinical Candidate E->F

Caption: General experimental workflow for pharmacological characterization.

References

In Vivo Effects of AC-099 Hydrochloride on Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a novel small molecule that has demonstrated significant potential in the modulation of nociceptive pathways. It acts as a selective full agonist for the neuropeptide FF2 receptor (NPFF2R) and a partial agonist for the neuropeptide FF1 receptor (NPFF1R). Preclinical in vivo studies have shown that this compound can attenuate neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain conditions. This technical guide provides a comprehensive overview of the available in vivo data, experimental methodologies, and the underlying signaling pathways related to the antinociceptive effects of this compound.

Introduction

Neuropeptide FF (NPFF) and its receptors (NPFF1R and NPFF2R) are key players in the central nervous system's modulation of pain and opioid signaling.[1] The NPFF system is implicated in a variety of physiological processes, including pain perception, opioid tolerance, and reward pathways.[2] this compound has emerged as a valuable pharmacological tool to investigate the specific roles of the NPFF2 receptor in these processes. Its selectivity as a full agonist at NPFF2R allows for the targeted exploration of this receptor's function in nociception.

In Vivo Efficacy in a Neuropathic Pain Model

The primary in vivo evidence for the antinociceptive effects of this compound comes from studies utilizing the spinal nerve ligation (SNL) model in rats, a well-established model of neuropathic pain.

Quantitative Data Summary

While the full quantitative data from the primary study by Gaubert et al. (2009) is not publicly available in detail, data sheets from chemical suppliers citing this work provide a qualitative summary of the compound's efficacy.

CompoundDoseRoute of AdministrationAnimal ModelNociceptive ParameterEfficacyReference
This compound30 mg/kgIntraperitoneal (i.p.)Rat (Spinal Nerve Ligation)Mechanical HypersensitivityCompletely attenuatedGaubert et al., 2009

Experimental Protocols

The following is a generalized experimental protocol for the spinal nerve ligation model and subsequent behavioral testing, based on standard methodologies in the field. The specific parameters used in the Gaubert et al. (2009) study may have varied.

Spinal Nerve Ligation (SNL) Surgical Procedure

The SNL model induces neuropathic pain by ligating specific spinal nerves that contribute to the sciatic nerve.[3][4][5]

Animals: Male Sprague-Dawley rats are typically used.

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).

Surgical Steps:

  • The rat is placed in a prone position, and the back is shaved and sterilized.

  • A midline incision is made at the lumbar level to expose the paraspinal muscles.

  • The paraspinal muscles are separated to reveal the L5 and L6 spinal nerves.

  • The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.

  • The muscle and skin are then closed in layers.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

Assessment of Mechanical Allodynia

Mechanical allodynia, a key feature of neuropathic pain where a non-painful stimulus is perceived as painful, is commonly assessed using von Frey filaments.[6]

Apparatus: A set of calibrated von Frey filaments with varying bending forces.

Procedure:

  • Rats are placed in individual transparent chambers on a wire mesh floor and allowed to acclimate.

  • Von Frey filaments are applied perpendicularly to the plantar surface of the hind paw ipsilateral to the nerve ligation.

  • The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

  • Testing is conducted at baseline before surgery and at various time points post-surgery and after drug administration.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through the NPFF receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the modulation of adenylyl cyclase activity.

NPFF Receptor Signaling

NPFF_Signaling G_protein G_protein AC AC G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to

The binding of this compound to the NPFF2 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase.[7] This reduces the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels. Decreased cAMP results in reduced activation of protein kinase A (PKA), which ultimately contributes to a decrease in neuronal excitability and produces an antinociceptive effect.

Experimental and Logical Workflow

The investigation of the in vivo effects of this compound on nociception follows a structured workflow from hypothesis to data analysis.

Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Discussion and Future Directions

The available data strongly suggest that this compound is a promising compound for the treatment of neuropathic pain through its agonist activity at the NPFF2 receptor. The attenuation of mechanical hypersensitivity in the SNL rat model provides a solid foundation for further preclinical development.

Future research should focus on:

  • Dose-response studies: To determine the optimal therapeutic dose and window.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed efficacy.

  • Testing in other pain models: To assess the broader analgesic potential of this compound in inflammatory and other types of chronic pain.

  • Investigation of side effect profile: To evaluate potential adverse effects, including any impact on the opioid system.

  • Elucidation of downstream signaling targets: To gain a more detailed understanding of the molecular mechanisms underlying its antinociceptive effects.

Conclusion

This compound is a selective NPFF2 receptor agonist with demonstrated in vivo efficacy in a preclinical model of neuropathic pain. Its ability to attenuate nociceptive behaviors highlights the potential of targeting the NPFF system for the development of novel analgesics. Further detailed studies are warranted to fully characterize its therapeutic potential and mechanism of action.

References

AC-099 Hydrochloride: A Technical Guide to its Role in Pain Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a selective non-peptidic small molecule that acts as a full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R). Emerging preclinical evidence suggests its potential as a modulator of pain, particularly in neuropathic pain states. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways involved in its activity. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the NPFF system for pain management.

Introduction

The Neuropeptide FF (NPFF) system, comprising the peptides NPFF and Neuropeptide AF (NPAF) and their cognate G protein-coupled receptors, NPFF1R and NPFF2R, has been identified as a significant modulator of opioid signaling and pain perception. The development of selective ligands for these receptors is a key strategy in elucidating their physiological roles and exploring their therapeutic potential. This compound has emerged as a valuable pharmacological tool in this endeavor.

Mechanism of Action

This compound is a selective agonist for NPFF receptors. It exhibits full agonism at the NPFF2 receptor and partial agonism at the NPFF1 receptor. These receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPFF receptor activation can modulate intracellular calcium levels and influence other downstream signaling cascades, such as the ERK signaling pathway.[1][2]

Quantitative Data

The following table summarizes the in vitro functional activity of this compound at human NPFF1 and NPFF2 receptors.

ReceptorAssay TypeParameterValue (nM)
NPFF1RFunctional AssayEC50 (Partial Agonist)2370[3]
NPFF2RFunctional AssayEC50 (Full Agonist)1189[3]

Experimental Protocols

In Vitro Functional Assays (General Protocols)

The determination of the half-maximal effective concentration (EC50) of this compound at NPFF receptors typically involves cell-based functional assays that measure the downstream consequences of receptor activation. Given that NPFF receptors are Gi/o-coupled, common readouts include the inhibition of cAMP production or the mobilization of intracellular calcium.

This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP, a second messenger whose synthesis is catalyzed by adenylyl cyclase.

Principle: Gi-coupled receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction can be measured using various commercially available kits, often employing competitive binding immunoassays or bioluminescent reporter systems.

Generalized Protocol:

  • Cell Culture: Cells stably or transiently expressing the human NPFF1 or NPFF2 receptor (e.g., HEK293, CHO cells) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Data Analysis: The results are plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.

This assay measures changes in intracellular calcium concentration upon receptor activation. While NPFF receptors are primarily Gi/o-coupled, they can also influence calcium signaling, or can be engineered to couple to Gq proteins to enable a calcium readout.

Principle: Activation of Gq-coupled receptors, or promiscuous coupling of Gi/o-coupled receptors to Gq pathways in some cellular contexts, leads to the activation of phospholipase C, production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.

Generalized Protocol:

  • Cell Culture and Seeding: As described for the cAMP assay, cells expressing the target receptor are seeded in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion.

  • Compound Preparation: Serial dilutions of this compound are prepared.

  • Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is recorded before the automated addition of the compound dilutions.

  • Data Acquisition: Changes in fluorescence intensity are monitored in real-time following compound addition.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a concentration-response curve and calculate the EC50 value.

In Vivo Pain Model: Spinal Nerve Ligation (SNL)

The spinal nerve ligation model is a widely used preclinical model of neuropathic pain that mimics key symptoms of this condition in humans, such as mechanical allodynia and thermal hyperalgesia.

Principle: Unilateral ligation of the L5 and/or L6 spinal nerves in rodents produces a long-lasting and robust state of hypersensitivity in the ipsilateral hind paw, providing a platform to evaluate the efficacy of potential analgesic compounds.

Detailed Protocol:

  • Animal Subjects: Male Sprague-Dawley rats (175-300 g) are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Surgical Procedure:

    • A dorsal midline incision is made at the level of the lumbar spine.

    • The paraspinal muscles are separated to expose the L5 and L6 transverse processes.

    • The L6 transverse process is carefully removed to visualize the L5 and L6 spinal nerves.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.

    • The muscle and skin are then closed in layers.

    • Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited period to manage surgical pain without interfering with the development of neuropathic pain.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimation: Prior to testing, animals are habituated to the testing environment and apparatus.

    • Von Frey Test: Mechanical sensitivity is assessed using von Frey filaments of calibrated stiffness. The animal is placed on an elevated mesh floor, and filaments are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw and sham-operated animals indicates the presence of mechanical allodynia.

  • Drug Administration: this compound (30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[3]

  • Post-treatment Assessment: Behavioral testing is repeated at specific time points after drug administration to evaluate the compound's effect on pain hypersensitivity. A complete attenuation of SNL-induced hypersensitivity has been reported for this compound.[3]

Signaling Pathways and Visualizations

NPFF2R Signaling Pathway

Activation of the NPFF2 receptor by agonists such as this compound initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling mechanism involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This can lead to the modulation of protein kinase A (PKA) activity and its downstream targets. Furthermore, NPFF2R activation has been linked to the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

NPFF2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 AC-099 Hydrochloride NPFF2R NPFF2R AC099->NPFF2R binds G_protein Gi/o Protein NPFF2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK G_protein->ERK activates cAMP cAMP AC->cAMP conversion ATP ATP PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Pain Modulation) PKA->Downstream ERK->Downstream

Caption: NPFF2R signaling cascade initiated by this compound.

Experimental Workflow: Spinal Nerve Ligation Model

The following diagram illustrates the key steps involved in the spinal nerve ligation (SNL) experimental model for evaluating the analgesic potential of this compound.

SNL_Workflow cluster_surgery Surgical Phase cluster_behavior Behavioral Testing Phase cluster_analysis Data Analysis anesthesia Anesthesia surgery Spinal Nerve Ligation (L5/L6) anesthesia->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline von Frey Test recovery->baseline drug_admin AC-099 HCl Administration (i.p.) baseline->drug_admin post_drug_test Post-treatment von Frey Test drug_admin->post_drug_test data Paw Withdrawal Threshold Data post_drug_test->data analysis Statistical Analysis data->analysis results Evaluation of Analgesic Effect analysis->results

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model.

Conclusion

This compound represents a significant tool for investigating the role of the NPFF system in pain modulation. Its selectivity for NPFF receptors, coupled with its demonstrated efficacy in a preclinical model of neuropathic pain, underscores the potential of targeting this system for the development of novel analgesics. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and potential side-effect profile of this and related compounds. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at advancing our understanding of this compound and the broader field of NPFF-mediated pain modulation.

References

Preclinical Profile of AC-099 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a novel small molecule that has demonstrated significant potential in preclinical studies as a modulator of the neuropeptide FF (NPFF) system. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pain management, and drug development.

Mechanism of Action

This compound acts as a selective agonist at neuropeptide FF receptors, which are G-protein coupled receptors involved in a variety of physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1] Specifically, this compound is a full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R).[2][3][4][5][6][7][8] The NPFF system is considered a key player in the modulation of pain and the regulation of the opioid system.[2]

Signaling Pathway

Neuropeptide FF receptors (NPFF1R and NPFF2R) are coupled to Gi/o proteins.[2] Activation of these receptors by an agonist like this compound is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The downstream consequences of this signaling cascade are multifaceted and can influence neuronal excitability and neurotransmitter release.

AC-099_Signaling_Pathway AC099 AC-099 HCl NPFFR NPFF1R (Partial Agonist) NPFF2R (Full Agonist) AC099->NPFFR Binds to G_protein Gi/o Protein NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Neurotransmitter Release) cAMP->Downstream

Figure 1: Proposed signaling pathway for this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in functional assays to determine its potency and efficacy at human NPFF receptors.

Quantitative In Vitro Data
ParameterhNPFF1RhNPFF2RReference
EC50 (nM) 2370 (Partial Agonist)1189 (Full Agonist)[2][3][4][5][7][8]
Emax (%) 40 ± 1.6~100[1]

Table 1: In Vitro Activity of this compound at Human NPFF Receptors

Experimental Protocol: In Vitro Functional Assay (IP Accumulation)

The functional activity of this compound was assessed by measuring its ability to stimulate inositol (B14025) phosphate (B84403) (IP) accumulation in cells expressing human NPFF1R or NPFF2R.[1]

  • Cell Culture: HEK293 cells stably expressing either hNPFF1R or hNPFF2R were cultured in appropriate media.

  • Assay Principle: Activation of Gi/o-coupled receptors can lead to the activation of phospholipase C and subsequent accumulation of inositol phosphates.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • Cells were incubated with varying concentrations of this compound.

    • The reaction was stopped, and the accumulated IP was measured using a commercially available kit.

  • Data Analysis: Concentration-response curves were generated, and EC50 values were calculated using non-linear regression.[1]

In Vivo Pharmacology

Preclinical in vivo studies have primarily focused on the analgesic effects of this compound in a rat model of neuropathic pain.

Quantitative In Vivo Data
Animal ModelSpeciesDose (mg/kg)Route of AdministrationEffectReference
Spinal Nerve Ligation (SNL)Rat (Male Sprague-Dawley)30Intraperitoneal (i.p.), single doseCompletely attenuated SNL-induced hypersensitivity[2][3][5][7]

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used and validated model of neuropathic pain that mimics symptoms such as allodynia and hyperalgesia observed in humans.

  • Animals: Male Sprague-Dawley rats (175-300g) were used for the study.[2][5]

  • Surgical Procedure:

    • Animals were anesthetized.

    • The left L5 and L6 spinal nerves were tightly ligated distal to the dorsal root ganglion.

  • Behavioral Testing (Assessment of Mechanical Allodynia):

    • Mechanical sensitivity was assessed using von Frey filaments.

    • The paw withdrawal threshold was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

  • Drug Administration: this compound (30 mg/kg) was administered as a single intraperitoneal injection.[2][3][5][7]

  • Data Analysis: The effect of this compound on paw withdrawal threshold was compared to a vehicle control group.

Experimental Workflow

In_Vivo_Experimental_Workflow start Start animal_prep Animal Preparation (Male Sprague-Dawley Rats) start->animal_prep snl_surgery Spinal Nerve Ligation (SNL) Surgery (L5/L6 Ligation) animal_prep->snl_surgery baseline_testing Baseline Behavioral Testing (von Frey Filaments) snl_surgery->baseline_testing drug_admin Drug Administration (AC-099 HCl 30 mg/kg, i.p.) baseline_testing->drug_admin post_drug_testing Post-Dosing Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vivo evaluation of this compound.

Pharmacokinetics and Toxicology

Currently, there is limited publicly available information regarding the pharmacokinetic and toxicological profile of this compound. Further studies are required to characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile. One study noted cytotoxic effects of AC-099 in a resazurin-based cell viability assay at concentrations above 10 µM.[1]

Conclusion

This compound is a selective NPFF2R full agonist and NPFF1R partial agonist with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of action, centered on the modulation of the NPFF system, presents a promising avenue for the development of novel analgesics. The data summarized in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating its detailed pharmacokinetic and toxicological properties to support its potential progression into clinical development.

Disclaimer: this compound is currently for research use only and not for human use.[2][7] The information provided in this document is based on publicly available preclinical data and should not be interpreted as clinical advice.

References

An In-Depth Technical Guide on ART26.12 for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches for "AC-099 hydrochloride" did not yield specific information on a compound with this designation for neuropathic pain research. It is possible that this is an internal development name, a very recent discovery not yet in the public domain, or a misnomer. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a representative, well-documented investigational compound for neuropathic pain: ART26.12 , a novel, selective Fatty Acid Binding Protein 5 (FABP5) inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. This guide provides a comprehensive overview of ART26.12, a first-in-class, selective inhibitor of Fatty Acid Binding Protein 5 (FABP5), as a promising non-opioid therapeutic candidate for neuropathic pain. ART26.12 modulates the endocannabinoid system to produce analgesic effects and has shown significant promise in multiple preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy.[1][2][3] The compound has recently advanced into Phase 1 clinical trials, marking a critical step in its development.[2][4][5][6]

Mechanism of Action: FABP5 Inhibition

Fatty Acid Binding Proteins (FABPs) are intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances to their metabolic and signaling destinations.[7] FABP5, in particular, is a key regulator of the endocannabinoid system. It binds to the endocannabinoid anandamide (B1667382) (AEA) and transports it to fatty acid amide hydrolase (FAAH) for degradation.[7][8]

By selectively inhibiting FABP5, ART26.12 prevents the intracellular transport and subsequent breakdown of AEA.[7][9] This leads to an accumulation of intracellular AEA, which then enhances signaling through various receptors implicated in pain modulation, including:

  • Cannabinoid Receptor 1 (CB1): Activation of CB1 receptors is known to produce antinociceptive effects.[7][8]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα activation has analgesic and anti-inflammatory effects.[8]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): While peripheral activation of TRPV1 can be pro-nociceptive, its modulation by endocannabinoids in the central nervous system can contribute to analgesia.[8][10]

This multi-target engagement resulting from the elevation of endogenous cannabinoids is believed to be the primary mechanism behind the analgesic efficacy of ART26.12 in neuropathic pain states.

Signaling Pathway of ART26.12 Action

ART26.12 ART26.12 FABP5 FABP5 ART26.12->FABP5 Inhibits AEA_Intracellular Intracellular AEA Levels ART26.12->AEA_Intracellular Increases AEA_Transport Anandamide (AEA) Transport FABP5->AEA_Transport Mediates FAAH FAAH-mediated Degradation AEA_Transport->FAAH FAAH->AEA_Intracellular Decreases CB1 CB1 Receptor Activation AEA_Intracellular->CB1 PPARa PPARα Receptor Activation AEA_Intracellular->PPARa TRPV1 TRPV1 Receptor Modulation AEA_Intracellular->TRPV1 Analgesia Analgesic Effect CB1->Analgesia PPARa->Analgesia TRPV1->Analgesia

Caption: Mechanism of action of ART26.12.

Preclinical Efficacy in Neuropathic Pain Models

ART26.12 has demonstrated significant efficacy in reversing and preventing pain-like behaviors in multiple rodent models of neuropathic pain.

Quantitative Data Summary
Neuropathy Model Species Sex Dosing Regimen (ART26.12) Key Findings Reference
Paclitaxel-Induced Peripheral Neuropathy (PIPN)RatMale & Female25 or 50 mg/kg BID, PO (Prophylactic)Prevented mechanical and cold allodynia.[1][11]
Streptozotocin-Induced Diabetic NeuropathyRatMale25 or 100 mg/kg BID, PO (Treatment)Significantly reversed established mechanical allodynia.[1][12]
Oxaliplatin-Induced Peripheral Neuropathy (OIPN)RatN/AChronic, oralEffective at preventing and treating pain sensitivity.[3]
Breast Cancer-Induced Bone PainRatFemale25 or 100 mg/kg BID, PO (Treatment)Reversed mechanical allodynia.[1][13]
Key Preclinical Findings
  • Dose-Dependent Efficacy: ART26.12 has shown dose-dependent reversal of mechanical allodynia in models of diabetic neuropathy.[12]

  • Prophylactic and Therapeutic Effects: The compound is effective both in preventing the development of neuropathy when administered before the nerve-damaging agent and in treating established pain.[1][3]

  • Broad Efficacy: ART26.12 has demonstrated efficacy across neuropathic pain models with different etiologies, including chemotherapy-induced and diabetes-induced neuropathy.[1]

  • Favorable Safety Profile: Preclinical toxicology studies have shown a desirable safety profile, with a No-Observable-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day in rodents and dogs.[12][13]

Experimental Protocols

The following are representative protocols for key preclinical experiments used to evaluate the efficacy of ART26.12.

Paclitaxel-Induced Peripheral Neuropathy (PIPN) Model in Rats

This model is used to simulate chemotherapy-induced neuropathic pain.

  • Animals: Adult male and female Sprague Dawley rats are used.[11]

  • Induction of Neuropathy: Paclitaxel (B517696) (2 mg/kg) is administered via intraperitoneal (IP) injection on four alternate days (e.g., Day 0, 2, 4, and 6).[11]

  • Drug Administration: ART26.12 (25 or 50 mg/kg) or vehicle is administered orally (PO) twice daily (BID) for a prophylactic effect, starting before paclitaxel administration and continuing throughout the study period.[11]

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the plantar surface of the hind paw. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[1][11]

    • Cold Allodynia: The latency to paw withdrawal is measured on a cold plate maintained at a constant temperature (e.g., 4°C). A shorter withdrawal latency indicates cold allodynia.[1]

  • Data Analysis: Paw withdrawal thresholds and latencies are compared between the ART26.12-treated groups and the vehicle-treated control group.

Streptozotocin-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful neuropathy associated with diabetes.

  • Animals: Adult male Wistar rats are used.[12]

  • Induction of Diabetes and Neuropathy: A single intraperitoneal (IP) injection of streptozotocin (B1681764) (STZ; 55 mg/kg) is administered to induce hyperglycemia and subsequent neuropathy.[12]

  • Confirmation of Neuropathy: The development of mechanical allodynia is confirmed using von Frey filaments approximately 9-11 days post-STZ injection.[12]

  • Drug Administration: Once neuropathy is established, ART26.12 (25 or 100 mg/kg) or vehicle is administered orally (PO) twice daily (BID) for a defined treatment period (e.g., 7 days).[12]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at multiple time points during the treatment period.[12]

  • Data Analysis: Changes in paw withdrawal thresholds from baseline are compared between the ART26.12-treated groups and the vehicle-treated control group.

Experimental Workflow for Preclinical Neuropathic Pain Study

cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Induction Induce Neuropathy (e.g., Paclitaxel or STZ) Baseline Baseline Behavioral Testing (von Frey, Cold Plate) Induction->Baseline Randomization Randomize Animals to Treatment Groups Baseline->Randomization Dosing Administer ART26.12 or Vehicle (e.g., PO, BID for 7-22 days) Randomization->Dosing Behavioral_Testing Repeated Behavioral Testing During Treatment Period Dosing->Behavioral_Testing Endpoint Endpoint Analysis: Compare Paw Withdrawal Thresholds/Latencies Behavioral_Testing->Endpoint

Caption: A generalized experimental workflow.

Clinical Development and Future Directions

ART26.12 is the first selective FABP5 inhibitor to enter human clinical trials.[2][4][5] A Phase 1 single ascending dose study has been initiated to evaluate the safety, tolerability, and pharmacokinetics of ART26.12 in healthy volunteers.[6][14] The successful completion of this trial will pave the way for subsequent studies in patients with neuropathic pain, with a primary focus on chemotherapy-induced peripheral neuropathy.[2][6]

The unique, non-opioid mechanism of action of ART26.12, combined with its promising preclinical efficacy and safety profile, positions it as a potentially transformative therapy for the millions of patients suffering from neuropathic pain. Further research will likely explore its efficacy in other chronic pain conditions and its potential for combination therapy with existing analgesics.

References

Cellular Targets of AC-099 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its interaction with these targets, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts related to the NPFF system.

Primary Cellular Targets

The primary cellular targets of this compound are the two subtypes of the Neuropeptide FF receptor: NPFF1 Receptor (NPFF1R) and NPFF2 Receptor (NPFF2R).[1] Both are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including pain modulation, cardiovascular regulation, and opioid system modulation.[2]

Quantitative Data

This compound exhibits distinct functional activities at the two NPFF receptor subtypes. It acts as a full agonist at the NPFF2R and a partial agonist at the NPFF1R. The potency of this compound at these receptors has been determined through functional assays measuring the inhibition of cyclic AMP (cAMP) production.

CompoundTargetAgonist ActivityEC50 (nM)Reference
This compoundHuman NPFF2RFull Agonist1189[1]
This compoundHuman NPFF1RPartial Agonist2370[1]

Signaling Pathways

The NPFF receptors primarily signal through the inhibitory Gαi/o subunit of heterotrimeric G proteins. Upon agonist binding, such as this compound, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This canonical pathway is central to the cellular response to NPFF receptor activation.

In addition to the primary Gαi/o pathway, activation of the NPFF2 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This alternative pathway can lead to downstream effects on gene expression and cellular processes such as neurite outgrowth.

Below are diagrams illustrating the primary signaling pathway of NPFF receptors and a general workflow for the characterization of a ligand like this compound.

NPFF_Signaling_Pathway NPFF Receptor Signaling Pathway cluster_downstream Downstream Effects AC099 AC-099 Hydrochloride NPFFR NPFF1R / NPFF2R AC099->NPFFR Binds Gai Gαi/o NPFFR->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Modulation) cAMP->Response

Caption: NPFF Receptor Signaling Pathway for this compound.

Experimental_Workflow Experimental Workflow for Target Characterization Start Start BindingAssay Radioligand Binding Assay (Determine Affinity) Start->BindingAssay FunctionalAssay Functional cAMP Assay (Determine Potency & Efficacy) BindingAssay->FunctionalAssay DataAnalysis Data Analysis (Calculate Ki, EC50) FunctionalAssay->DataAnalysis SignalingPathway Signaling Pathway Analysis (e.g., ERK) DataAnalysis->SignalingPathway End End SignalingPathway->End

Caption: General Experimental Workflow for Characterization.

Experimental Protocols

The characterization of this compound's activity at NPFF receptors involves radioligand binding assays to determine binding affinity and functional assays to assess agonist potency and efficacy.

Radioligand Competition Binding Assay (General Protocol)

While the specific details for the radioligand binding assays used to characterize this compound are not fully available in the cited literature, a general protocol for NPFF receptors is as follows. This type of assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

  • Membrane Preparation:

    • HEK293 or CHO cells stably expressing either human NPFF1R or NPFF2R are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Y8Fa or [¹²⁵I]EYF) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled NPFF agonist.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Assay

The functional activity of this compound was determined by measuring its effect on intracellular cAMP levels in cells expressing NPFF receptors.[3]

  • Cell Culture:

    • CHO-K1 cells stably expressing either human NPFF1R or NPFF2R are cultured in appropriate media and harvested.[3]

    • The cells are plated into 96-well tissue culture plates.[3]

  • cAMP Inhibition Assay:

    • The cells are incubated with varying concentrations of this compound.[3]

    • cAMP production is then stimulated by adding a known adenylyl cyclase activator, such as Prostaglandin E2 (PGE2).[3]

  • cAMP Measurement:

    • Intracellular cAMP levels are measured using a commercial kit, such as the DiscoverRx Hit Hunter™ cAMP CL kit, following the manufacturer's instructions.[3]

  • Data Analysis:

    • The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Neuropeptide FF system. Its selective agonism at NPFF2R and partial agonism at NPFF1R, coupled with its ability to modulate the canonical Gαi/o-cAMP signaling pathway, provide a basis for its observed in vivo effects. The experimental protocols outlined in this guide offer a framework for the continued exploration of this compound and the development of novel therapeutics targeting NPFF receptors.

References

In-Depth Technical Guide: AC-099 Hydrochloride Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a non-peptidic small molecule that has garnered interest within the scientific community for its selective interaction with Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its activity at the NPFF1 (NPFFR1) and NPFF2 (NPFFR2) receptors. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a centralized resource for understanding the molecular pharmacology of this compound.

Receptor Binding Affinity of this compound

This compound has been characterized as a selective full agonist at the Neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the Neuropeptide FF1 receptor (NPFF1R).[1][2][3] The compound's affinity and functional potency have been determined through in vitro assays, with the half-maximal effective concentration (EC50) values summarized in the table below.

CompoundReceptorAgonist ActivityEC50 (nM)
This compoundNPFF1RPartial Agonist2370[1][2][3]
This compoundNPFF2RFull Agonist1189[1][2][3]

Experimental Protocols

The determination of the receptor binding affinity and functional activity of this compound involves standard pharmacological assays. Below are detailed methodologies for the key experiments typically employed for such characterization.

Radioligand Binding Assay (Competitive Binding)

A competitive radioligand binding assay is a common method to determine the affinity (Ki) of an unlabeled compound (like this compound) for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for NPFF1 and NPFF2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NPFF1R or NPFF2R (e.g., CHO or HEK293 cells).

  • A suitable radioligand with high affinity for NPFF receptors (e.g., [¹²⁵I]-EYF for NPFF2R or [³H]-NPVF for NPFF1R).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Membranes, Radioligand, AC-099) plate Plate Setup (Total, Non-specific, Competitive Binding) reagents->plate Add to 96-well plate incubation Incubation (e.g., 60-90 min at 25°C) plate->incubation filtration Rapid Filtration (Separates bound/unbound ligand) incubation->filtration washing Washing (Remove non-specific binding) filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Non-linear Regression (Determine IC50) counting->analysis calculation Cheng-Prusoff Equation (Calculate Ki) analysis->calculation

Radioligand Binding Assay Workflow

Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (EC50) of this compound at NPFF1 and NPFF2 receptors by measuring its effect on cyclic AMP (cAMP) levels.

Materials:

  • Cell lines stably expressing human NPFF1R or NPFF2R and a cAMP-responsive reporter system.

  • This compound stock solution.

  • Forskolin or another adenylyl cyclase activator.

  • Assay buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to an appropriate confluency.

  • Compound Addition: The cells are treated with varying concentrations of this compound.

  • Stimulation: After a pre-incubation period with the test compound, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The data is normalized to the response of the activator alone and analyzed using a sigmoidal dose-response curve to determine the EC50 value of this compound.

Signaling Pathways

Neuropeptide FF receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. However, under certain conditions, NPFF receptors, particularly NPFF2R, can also couple to stimulatory G proteins (Gαs), leading to an increase in cAMP.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 AC-099 Hydrochloride NPFFR NPFF Receptor (NPFF1R / NPFF2R) AC099->NPFFR Binds to G_protein Gαi/o or Gαs NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response cAMP->Response Leads to

NPFF Receptor Signaling Cascade

The dual coupling of NPFF receptors allows for complex and context-dependent regulation of cellular signaling. The preferential coupling to Gαi/o by AC-099 at both receptors, as indicated by its agonistic activity in cAMP inhibition assays, suggests its primary mode of action is through the reduction of this second messenger.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Neuropeptide FF system. Its distinct agonist profile at NPFF1R and NPFF2R provides a means to dissect the specific functions of these receptors. The data and protocols presented in this guide offer a foundational resource for scientists working with this compound and aim to facilitate further research into the therapeutic potential of modulating NPFF receptor signaling.

References

AC-099 Hydrochloride: A Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a selective agonist for the neuropeptide FF (NPFF) receptors, demonstrating full agonism at the NPFF2 receptor (NPFF2R) and partial agonism at the NPFF1 receptor (NPFF1R).[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the core signaling pathways activated by this compound. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the NPFF system. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Introduction to this compound

This compound is a small molecule compound that has been identified as a valuable tool for studying the physiological and pathological roles of the NPFF system. The NPFF system is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and regulation of the cardiovascular and endocrine systems. This compound's selectivity for the NPFF receptors makes it a critical compound for elucidating the downstream effects of activating these receptors. In preclinical models, this compound has been shown to attenuate hypersensitivity in rodent models of neuropathic pain, highlighting its potential as an analgesic agent.[1][3][7][10][11]

Receptor Binding Profile and Quantitative Data

This compound exhibits a distinct binding profile for the two subtypes of the NPFF receptor, NPFF1R and NPFF2R. Both are G-protein coupled receptors (GPCRs). The compound's activity is characterized by its half-maximal effective concentration (EC50), which represents the concentration of the drug that induces a response halfway between the baseline and maximum effect.

ReceptorAgonist TypeEC50 (nM)Reference
NPFF2RFull Agonist1189[1][2][3][4][5]
NPFF1RPartial Agonist2370[1][2][3][4][5]

Core Signaling Pathways

Upon binding of this compound, both NPFF1R and NPFF2R primarily couple to the Gi/o family of G-proteins. This initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

G_Protein_Coupling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC099 This compound NPFF1R NPFF1R AC099->NPFF1R Partial Agonist NPFF2R NPFF2R AC099->NPFF2R Full Agonist Gi_o Gi/o Protein NPFF1R->Gi_o NPFF2R->Gi_o Downstream Downstream Signaling Gi_o->Downstream

Caption: this compound binding and G-protein coupling.

Inhibition of Adenylyl Cyclase

The canonical signaling pathway for Gi/o-coupled receptors involves the inhibition of adenylyl cyclase. The activated α-subunit of the Gi/o protein directly inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA), a key downstream effector.

Adenylyl_Cyclase_Inhibition Gi_alpha Gi/o α-subunit AC Adenylyl Cyclase Gi_alpha->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channels

The βγ-subunits of the activated Gi/o protein can directly modulate the activity of ion channels. This is a rapid mechanism of signal transduction that can directly alter the excitability of the cell. Key targets include:

  • Inhibition of voltage-gated Ca2+ channels: This reduces calcium influx and can decrease neurotransmitter release.

  • Activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.

Ion_Channel_Modulation G_beta_gamma Gi/o βγ-subunits Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux GIRK_Channel->K_Efflux

Caption: Gβγ-mediated ion channel modulation.

Activation of MAPK/ERK Pathway

In addition to the canonical pathways, Gi/o-coupled receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This can occur through various mechanisms, often involving the Gβγ-subunits and transactivation of receptor tyrosine kinases. Activation of the MAPK/ERK pathway can lead to changes in gene expression and has been implicated in cell growth, differentiation, and survival.

MAPK_ERK_Pathway G_beta_gamma Gi/o βγ-subunits Src Src G_beta_gamma->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Activation of the MAPK/ERK signaling cascade.

Experimental Protocols

cAMP Measurement Assay

Objective: To quantify the inhibition of adenylyl cyclase activity upon treatment with this compound.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing either NPFF1R or NPFF2R (e.g., HEK293 or CHO cells).

  • Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Co-treat with a dose range of this compound.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for adenylyl cyclase inhibition.

cAMP_Assay_Workflow Start Start Cell_Culture Culture NPFFR- expressing cells Start->Cell_Culture Treatment Treat with IBMX, Forskolin, and AC-099 Cell_Culture->Treatment Lysis Lyse cells Treatment->Lysis Detection Measure cAMP (HTRF/ELISA) Lysis->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for a cAMP measurement assay.

ERK Phosphorylation Western Blot

Objective: To determine the effect of this compound on the activation of the MAPK/ERK pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture NPFFR-expressing cells and serum-starve to reduce basal ERK activation.

    • Treat with this compound for various time points.

  • Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot:

    • Separate proteins by gel electrophoresis and transfer to a membrane.

    • Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize bands using chemiluminescence and quantify the p-ERK/t-ERK ratio to determine the extent of ERK activation.

Western_Blot_Workflow Cell_Treatment Cell Treatment with AC-099 Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Antibody_Incubation Incubate with p-ERK & t-ERK Antibodies SDS_PAGE->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Quantify p-ERK/t-ERK Ratio Detection->Analysis

References

No Publicly Available Data on AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and publicly accessible databases reveals no information on a compound designated as "AC-099 hydrochloride." Searches for its mechanism of action, signaling pathways, experimental protocols, and quantitative data have yielded no relevant results.

The search results included information on various other hydrochloride salts, such as methamphetamine hydrochloride[1] and nalbuphine (B1235481) hydrochloride[2], as well as chemical processes like acetylene (B1199291) hydrochlorination[3]. Additionally, a compound with a different designation, AC102, was identified in the context of clinical trials for hearing loss[4]. However, no connection between AC102 and the requested "this compound" could be established from the available information.

Due to the complete absence of data for "this compound" in the public domain, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental methodologies, or signaling pathway diagrams.

It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in published literature or that the designation is incorrect. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases if they are affiliated with an organization that may be developing it.

References

Comprehensive Safety and Toxicity Profile of AC-099 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific and medical databases, no specific information, preclinical data, or clinical trial results were found for a compound designated "AC-099 hydrochloride." This suggests that "this compound" may be a proprietary, internal code for a compound not yet disclosed in public literature, a hypothetical substance, or a confidential drug candidate.

The following guide has been constructed as a template to illustrate the expected content and structure of a comprehensive safety and toxicity profile for a novel hydrochloride salt of a fictional small molecule drug, "AC-099." The data and experimental details presented are representative examples based on standard toxicological and safety pharmacology assessments in drug development and are not based on actual results for a compound named this compound.

This document is intended for researchers, scientists, and drug development professionals to provide a framework for the safety and toxicity evaluation of a new chemical entity.

Executive Summary

This whitepaper provides a detailed overview of the non-clinical safety and toxicity profile of this compound, a novel investigational compound. The comprehensive assessment includes data from in vitro and in vivo studies designed to identify potential target organ toxicities, establish a safety margin, and provide guidance for potential human clinical trials. The overall profile of this compound, as presented in this model, suggests a manageable safety profile under the described experimental conditions.

Introduction to this compound

AC-099 is a synthetic small molecule inhibitor of a hypothetical cellular kinase, "Target Kinase X" (TKX). Its hydrochloride salt form, this compound, was developed to improve solubility and bioavailability. The proposed therapeutic mechanism of AC-099 involves the modulation of a key signaling pathway implicated in a specific disease state.

Preclinical Safety and Toxicity Evaluation

A battery of standardized tests was conducted to evaluate the safety and toxicity of this compound. These studies were designed in accordance with international regulatory guidelines.

Acute Toxicity

Acute toxicity studies were performed in two mammalian species to determine the potential for toxicity after a single high dose.

Experimental Protocol: Acute Oral Toxicity Study

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Administration: A single oral gavage dose.

  • Dose Levels: Ascending doses to identify the maximum tolerated dose (MTD) and potential lethal dose.

  • Observation Period: 14 days, with monitoring for clinical signs of toxicity, body weight changes, and mortality.

  • Endpoint Analysis: Gross necropsy of all animals at the end of the observation period.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Key Clinical Observations
RatOral> 2000Sedation at high doses
DogOral> 1000Emesis at high doses
Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to this compound.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

  • Species: Wistar rats.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Levels: Multiple dose groups, including a control group, a low-dose, a mid-dose, and a high-dose group.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: Blood collection for hematology and clinical chemistry, organ weight measurements, and comprehensive histopathological examination of tissues.

Table 2: Summary of 28-Day Repeat-Dose Toxicity Findings in Rats

ParameterLow Dose (10 mg/kg/day)Mid Dose (50 mg/kg/day)High Dose (200 mg/kg/day)
Hematology No significant changesNo significant changesMild, reversible anemia
Clinical Chemistry No significant changesSlight elevation in liver enzymesModerate, reversible elevation in liver enzymes
Histopathology No significant findingsMinimal centrilobular hypertrophy in the liverMild to moderate centrilobular hypertrophy in the liver
NOAEL 10 mg/kg/day--

NOAEL: No Observed Adverse Effect Level

Genotoxicity

A standard battery of in vitro and in vivo tests was performed to assess the potential for this compound to induce genetic mutations or chromosomal damage.

Experimental Protocols:

  • Ames Test (Bacterial Reverse Mutation Assay):

    • System: Salmonella typhimurium and Escherichia coli strains.

    • Procedure: Bacteria were exposed to varying concentrations of this compound with and without metabolic activation (S9 fraction).

    • Endpoint: Reversion to prototrophy.

  • In Vitro Chromosomal Aberration Test:

    • System: Cultured human peripheral blood lymphocytes.

    • Procedure: Cells were treated with this compound at multiple concentrations.

    • Endpoint: Assessment of chromosomal aberrations.

  • In Vivo Micronucleus Test:

    • Species: C57BL/6 mice.

    • Administration: Oral administration of this compound.

    • Procedure: Bone marrow was collected at specified time points after treatment.

    • Endpoint: Frequency of micronucleated polychromatic erythrocytes.

Table 3: Genotoxicity Profile of this compound

AssayResult
Ames TestNegative
In Vitro Chromosomal AberrationNegative
In Vivo Micronucleus TestNegative
Safety Pharmacology

Safety pharmacology studies were conducted to investigate the potential adverse effects of this compound on major physiological systems.

Experimental Protocol: Cardiovascular Safety (hERG Assay and in vivo Dog Telemetry)

  • hERG Assay:

    • System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

    • Procedure: Patch-clamp electrophysiology to measure the effect of this compound on hERG channel current.

    • Endpoint: IC50 for hERG channel inhibition.

  • In Vivo Dog Telemetry:

    • Species: Conscious, telemetered Beagle dogs.

    • Administration: Single oral doses.

    • Monitoring: Continuous measurement of electrocardiogram (ECG), blood pressure, and heart rate.

Table 4: Safety Pharmacology Findings for this compound

SystemAssayResult
Cardiovascular hERG AssayIC50 > 30 µM
Dog TelemetryNo significant effects on ECG or hemodynamics at anticipated therapeutic exposures
Central Nervous System Irwin Test (mice)No significant behavioral changes at non-toxic doses
Respiratory Whole-body plethysmography (rats)No significant effects on respiratory function

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the hypothetical mechanism of action of AC-099 and the workflow for its safety assessment.

G cluster_pathway Hypothetical Signaling Pathway of AC-099 AC099 AC-099 TKX Target Kinase X (TKX) AC099->TKX Inhibition Downstream Downstream Effector TKX->Downstream Disease Disease Phenotype Downstream->Disease Suppression

Caption: Hypothetical mechanism of action for AC-099.

G cluster_workflow Preclinical Safety Assessment Workflow start In Vitro Assays (Genotoxicity, hERG) acute Acute Toxicity (Rodent, Non-rodent) start->acute safety_pharm Safety Pharmacology (CNS, CV, Respiratory) start->safety_pharm repeat_dose Repeat-Dose Toxicity (e.g., 28-day study) acute->repeat_dose report Integrated Safety Report repeat_dose->report safety_pharm->report

Caption: Standard preclinical safety evaluation workflow.

Conclusion

Based on this representative, hypothetical dataset, this compound demonstrates a safety profile that would likely support further development. The identified target organ for toxicity appears to be the liver, with effects that are reversible upon cessation of treatment. The compound is not genotoxic and does not show significant off-target effects on major physiological systems at exposures projected to be therapeutically relevant. These model findings would provide a solid foundation for designing first-in-human clinical trials, with a particular focus on monitoring hepatic function.

Methodological & Application

Application Notes and Protocols for AC-099 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a selective nonpeptidergic agonist for the Neuropeptide FF receptor 2 (NPFF2R), with partial agonist activity at the Neuropeptide FF receptor 1 (NPFF1R). As a G protein-coupled receptor (GPCR) ligand, its in vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. These application notes provide detailed protocols for essential in vitro assays to evaluate the activity of this compound.

Mechanism of Action & Signaling Pathway

Neuropeptide FF receptors, NPFF1R and NPFF2R, are GPCRs primarily coupled to inhibitory G proteins (Gαi/o). Agonist binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, NPFF2R has also been shown to couple to other G proteins, such as Gαs (stimulating cAMP) or Gαq (leading to calcium mobilization), depending on the cellular context. The ability of this compound to modulate these signaling pathways is a key aspect of its in vitro characterization.

NPFF_Signaling cluster_membrane Plasma Membrane AC099 This compound NPFFR2 NPFF2R AC099->NPFFR2 Full Agonist NPFFR1 NPFF1R AC099->NPFFR1 Partial Agonist G_protein Gαi/o, Gαs, Gαq NPFFR2->G_protein Activation NPFFR1->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) Stimulation (Gαs) PLC Phospholipase C G_protein->PLC Activation (Gαq) ATP ATP cAMP cAMP ATP->cAMP AC Response Cellular Response cAMP->Response Downstream Effects PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Ca2->Response Downstream Effects ER->Ca2 Release

NPFF Receptor Signaling Pathways

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound at human NPFF1 and NPFF2 receptors.

Assay TypeReceptorCell LineParameterValueReference
Functional Assay NPFF2RCHO-K1EC₅₀1189 nM[1]
Functional Assay NPFF1RCHO-K1EC₅₀2370 nM[1]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NPFF1 and NPFF2 receptors using a competitive radioligand binding assay.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human NPFF1R or NPFF2R.

  • Radioligand: [¹²⁵I]-YFNPFF (for NPFF2R) or another suitable radiolabeled NPFF receptor ligand.

  • Non-specific binding control: A high concentration of a non-labeled NPFF receptor agonist (e.g., 1 µM NPFF).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Instrumentation: Scintillation counter.

Protocol:

  • Prepare cell membranes from the transfected cell lines.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • A serial dilution of this compound.

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Cell membrane preparation.

  • For non-specific binding wells, add the non-labeled agonist instead of this compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (NPFF1R or NPFF2R expressing) start->prep plate Plate Assay Components: - Buffer - AC-099 (serial dilution) - Radioligand - Membranes prep->plate incubate Incubate (60-90 min, RT) plate->incubate filter Filter and Wash incubate->filter measure Measure Radioactivity (Scintillation Counter) filter->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki measure->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Functional Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity and determine its functional potency (EC₅₀) and efficacy as an agonist at NPFF1 and NPFF2 receptors.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human NPFF1R or NPFF2R.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and establish a baseline for inhibition.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Instrumentation: Plate reader compatible with the chosen cAMP assay kit.

Protocol:

  • Seed the transfected cells in a 96- or 384-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To measure agonist activity (for Gs-coupled receptors), add a serial dilution of this compound.

  • To measure antagonist/inverse agonist activity (for Gi-coupled receptors), add a fixed concentration of forskolin followed by a serial dilution of this compound.

  • Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and perform the cAMP detection assay according to the kit's instructions.

  • Measure the signal on a compatible plate reader.

  • Plot the dose-response curve and determine the EC₅₀ value.

cAMP_Assay_Workflow start Start seed Seed NPFFR-expressing cells start->seed treat Treat cells with AC-099 ± Forskolin seed->treat incubate Incubate (37°C) treat->incubate lyse Lyse cells and add cAMP detection reagents incubate->lyse measure Measure Signal (Plate Reader) lyse->measure analyze Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀ measure->analyze end End analyze->end

cAMP Functional Assay Workflow
Calcium Mobilization Assay

Objective: To determine if this compound can induce intracellular calcium release through Gq-coupled signaling at NPFF receptors.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably co-expressing the human NPFF receptor (NPFF1R or NPFF2R) and a promiscuous G-protein like Gα15 or Gα16.

  • Calcium-sensitive dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Probenecid (B1678239): To prevent dye leakage from the cells.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Seed the co-transfected cells in a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye in the presence of probenecid for approximately 1 hour at 37°C.

  • Place the cell plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Add a serial dilution of this compound to the wells and immediately begin kinetic fluorescence measurements.

  • Continue reading the fluorescence for several minutes to capture the peak response.

  • Analyze the data by calculating the change in fluorescence from baseline and plot the dose-response curve to determine the EC₅₀ value.

Calcium_Assay_Workflow start Start seed Seed NPFFR/Gα-expressing cells start->seed load Load cells with calcium-sensitive dye seed->load measure_baseline Measure baseline fluorescence load->measure_baseline add_compound Add AC-099 and start kinetic read measure_baseline->add_compound analyze Data Analysis: - Calculate ΔFluorescence - Determine EC₅₀ add_compound->analyze end End analyze->end

Calcium Mobilization Assay Workflow
Cell Viability Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound on the cell lines used in the functional assays.

Materials:

  • Cell Lines: The same cell lines used in the binding and functional assays.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: E.g., DMSO or a solution of SDS in HCl.

  • Instrumentation: Absorbance plate reader.

Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat the cells with a range of concentrations of this compound, including a vehicle control.

  • Incubate for a period relevant to the functional assays (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow start Start seed Seed cells start->seed treat Treat cells with This compound seed->treat incubate_compound Incubate (e.g., 24-48h) treat->incubate_compound add_mtt Add MTT reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance (~570nm) solubilize->read analyze Calculate % cell viability read->analyze end End analyze->end

MTT Cell Viability Assay Workflow

References

Application Notes and Protocols: Dissolving Small Molecule Hydrochloride Salts for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a generalized protocol for the dissolution of hydrochloride (HCl) salts of small molecule compounds, using the placeholder name "AC-099 hydrochloride" as an example. Hydrochloride salts are common formulations for drug candidates due to their improved solubility and stability. However, the optimal solvent and dissolution conditions can vary significantly between different compounds. Therefore, the following protocols and data should be considered as a starting point, and empirical testing is crucial to determine the ideal conditions for your specific molecule of interest.

Data Presentation: Solubility of Small Molecule Hydrochloride Salts

The solubility of a given compound is a critical parameter for the preparation of stock solutions for in vitro and in vivo experiments. Below is a table summarizing the typical solubility characteristics of small molecule hydrochloride salts in common laboratory solvents. Note: This is generalized data and may not be representative of "this compound".

SolventTypical Solubility Range (mg/mL)Molarity for a 450 g/mol Compound (mM)Notes
Water (aqueous buffers) 1 - 502.2 - 111Solubility can be pH-dependent. Starting with a slightly acidic buffer can sometimes improve solubility. Sonication may be required.
Dimethyl Sulfoxide (DMSO) 10 - 10022 - 222A highly polar aprotic solvent that can dissolve a wide range of compounds. It is a common choice for preparing high-concentration stock solutions.
Ethanol (EtOH) 1 - 202.2 - 44Less polar than DMSO and water. Often used as a co-solvent. May be suitable for certain in vivo studies where DMSO is not well-tolerated.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hypothetical "this compound" with a molecular weight of 450.9 g/mol .

Materials:

  • "this compound" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of "this compound" needed:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 450.9 g/mol * 1000 mg/g = 4.509 mg

  • Weigh the compound: Carefully weigh out approximately 4.51 mg of "this compound" and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • Gently warm the solution to 37°C to aid dissolution if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) for cell-based assays.

Materials:

  • 10 mM "this compound" stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration: For a final concentration of 10 µM in a total volume of 1 mL of cell culture medium, you will need to perform a 1:1000 dilution of the 10

Application Notes and Protocols for AC-099 Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a selective agonist for the Neuropeptide FF (NPFF) receptors, demonstrating full agonism at the NPFF2 receptor (NPFF2R) and partial agonism at the NPFF1 receptor (NPFF1R).[1] As a crucial tool in studying the physiological roles of the NPFF system, which is implicated in pain modulation, opioid tolerance, and cardiovascular regulation, the accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValue
Molecular Formula C₉H₉Cl₂F₃N₄
Molecular Weight 301.10 g/mol [1]
Target(s) Neuropeptide FF Receptor 2 (NPFF2R) - Full AgonistNeuropeptide FF Receptor 1 (NPFF1R) - Partial Agonist[1]
Pathway G protein-coupled receptor (GPCR) signaling[1]

Solubility Data

The solubility of this compound is a critical factor in the choice of solvent for stock solution preparation. Table 2 provides solubility information for common laboratory solvents.

Table 2: Solubility of this compound

SolventMaximum Concentration (in vitro)Recommended Solvent System (in vivo)
DMSO 100 mg/mL (332.12 mM)1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2. 10% DMSO, 90% (20% SBE-β-CD in saline)[1]
Water Not recommended for primary stock solution-

Note: For in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, a co-solvent system is necessary to ensure solubility and biocompatibility.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO (in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media or assay buffers.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 301.10 g/mol x 1000 mg/g = 3.011 mg

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.01 mg of this compound powder into the tube. Record the exact weight.

  • Dissolve in DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 301.10 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the powder.

  • Ensure complete dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow for Preparing a 10 mM Stock Solution in DMSO

G cluster_start Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage cluster_end Completion start Start weigh Weigh AC-099 hydrochloride start->weigh add_dmso Add calculated volume of DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into single-use volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for use store->end_node

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway

This compound exerts its effects by modulating the Neuropeptide FF receptor signaling pathway. NPFF receptors are G protein-coupled receptors. The primary signaling mechanism involves the coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence for NPFF2R coupling to stimulatory G proteins (Gαs) and Gαq, which would lead to the activation of adenylyl cyclase and phospholipase C, respectively.

Neuropeptide FF Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular AC099 AC-099 hydrochloride NPFFR NPFF Receptor (NPFFR1/NPFFR2) AC099->NPFFR binds Gi Gαi/o NPFFR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ activation CellularResponse Cellular Response PKA->CellularResponse leads to

Caption: Simplified NPFF receptor signaling pathway.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and activity of this compound.

Table 3: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Recommendations:

  • Protect the powdered form and solutions from light.

  • Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. Aliquoting into single-use volumes is highly recommended.

  • Before use, allow aliquots to thaw completely at room temperature and vortex briefly to ensure homogeneity.

Quality Control

Visually inspect the stock solution before each use. A clear, precipitate-free solution indicates that the compound is fully dissolved. If any precipitation is observed, gentle warming and vortexing may be required to redissolve the compound. The final concentration of DMSO in cell culture experiments should be kept low (typically below 0.5%, with 0.1% being ideal) to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a selective full agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R). As a crucial tool in studying the physiological roles of these G-protein coupled receptors (GPCRs), proper handling and preparation of this compound are paramount for reproducible and accurate experimental outcomes. This document provides detailed application notes on recommended solvents, preparation of stock solutions, and protocols for common in vitro and in vivo applications.

Solubility of this compound

This compound exhibits differential solubility in various solvents, which is a critical consideration for the design of both in vitro and in vivo experiments. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, multi-component solvent systems are necessary to ensure bioavailability and minimize toxicity.

Data Presentation: Solubility and Stock Solution Preparation

The following tables summarize the solubility of this compound and provide a quick reference for preparing stock solutions. The molecular weight of this compound is 301.10 g/mol .

Table 1: Solubility of this compound

ApplicationSolventMaximum ConcentrationNotes
In VitroDimethyl Sulfoxide (DMSO)100 mg/mL (332.12 mM)Requires sonication for full dissolution
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (≥ 8.30 mM)Prepare fresh before use
In Vivo10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (≥ 8.30 mM)Suitable for increasing aqueous solubility

Table 2: Preparation of Stock Solutions in DMSO

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of AC-099 HCl | Volume of DMSO to add to 5 mg of AC-099 HCl

Application Notes and Protocols for In vivo Administration of AC-099 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of AC-099 hydrochloride in rat models, tailored for professionals in research and drug development. This document outlines the compound's mechanism of action, detailed experimental protocols for its administration and evaluation, and quantitative data from relevant studies.

Introduction to this compound

This compound is a selective full agonist for the neuropeptide FF2 receptor (NPFF2R) and a partial agonist for the neuropeptide FF1 receptor (NPFF1R).[1][2][3] The neuropeptide FF (NPFF) system is implicated in a variety of physiological processes, including pain modulation, opioid system regulation, and energy homeostasis.[4][5][6] this compound's activity on NPFF receptors makes it a compound of interest for investigating neuropathic pain and other neurological conditions.[1][2]

Chemical Properties of this compound:

PropertyValue
CAS Number 849335-07-5[4][7]
Molecular Formula C₉H₉Cl₂F₃N₄[4][7]
Molecular Weight 301.10 g/mol [4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating neuropeptide FF receptors. NPFF receptors are G protein-coupled receptors (GPCRs). The primary signaling pathway for NPFFR1 and NPFFR2 involves coupling to inhibitory Gαi/o proteins, which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][8] Additionally, NPFFR2 has been shown to couple to Gαs proteins in certain tissues, which would stimulate adenylyl cyclase.[8] Activation of NPFF2 receptors can also stimulate the ERK signaling pathway, which is involved in processes like neurite outgrowth.[9] The NPFF system is known to modulate the opioid system, and activation of NPFF2 receptors can influence opioid-induced analgesia and tolerance.[4][10]

NPFF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular AC099 AC-099 Hydrochloride NPFFR2 NPFFR2 AC099->NPFFR2 Full Agonist NPFFR1 NPFFR1 AC099->NPFFR1 Partial Agonist Gai Gαi/o NPFFR2->Gai Gas Gαs NPFFR2->Gas ERK ERK NPFFR2->ERK NPFFR1->Gai AC Adenylyl Cyclase Gai->AC Inhibition Gas->AC Stimulation cAMP cAMP Production AC->cAMP Neurite Neurite Outgrowth ERK->Neurite

NPFF Receptor Signaling Pathway for AC-099.

Experimental Protocols

Animal Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

The spinal nerve ligation (SNL) model is a widely used and reproducible model for inducing neuropathic pain in rats.[11][12][13]

  • Species: Male Sprague-Dawley rats.[11]

  • Weight: 250 – 290 g.[11]

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with pentobarbital (B6593769) sodium, 35 mg/kg i.p.).[14]

    • Place the animal in a prone position. Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.[15][16]

    • Carefully remove the L6 transverse process to expose the L4 to L6 spinal nerves.[15][16]

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.[15][17]

    • Close the muscle and skin layers with sutures and wound clips.[15]

  • Post-operative Care: House animals with additional bedding and monitor for recovery. Wound clips should be removed 7-10 days after surgery.[15]

In vivo Administration of this compound
  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Dosage: A single dose of 30 mg/kg has been shown to be effective in attenuating SNL-induced hypersensitivity.[1]

  • Preparation of Dosing Solution:

    • This compound should be dissolved in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and compatibility with in vivo administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent being non-toxic.

  • Injection Protocol:

    • Restrain the rat securely. For i.p. injections, the animal is typically held in dorsal recumbency with the head tilted slightly downward.[7][18]

    • The injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][19]

    • Use a sterile needle of an appropriate gauge (e.g., 23-25g for rats).[18][20]

    • Insert the needle at a 30-40° angle to the abdominal wall.[18][20]

    • Aspirate to ensure that a blood vessel or organ has not been punctured before injecting the solution.[7][19]

    • The maximum injection volume should not exceed 10 ml/kg.[20][21]

IP_Injection_Workflow Start Start Prep Prepare Dosing Solution (AC-099 in vehicle) Start->Prep Restrain Restrain Rat (Dorsal Recumbency) Prep->Restrain Locate Locate Injection Site (Lower Right Quadrant) Restrain->Locate Insert Insert Needle (30-40° angle) Locate->Insert Aspirate Aspirate Insert->Aspirate Inject Inject Solution Aspirate->Inject Negative Reposition Reposition Needle Aspirate->Reposition Positive Withdraw Withdraw Needle Inject->Withdraw Monitor Monitor Animal Withdraw->Monitor End End Monitor->End Reposition->Aspirate

Workflow for Intraperitoneal Injection.
Pharmacodynamic (PD) Evaluation: Behavioral Testing for Neuropathic Pain

  • Mechanical Allodynia:

    • Von Frey Test: This is the standard method for assessing mechanical sensitivity.[2]

    • Procedure: Apply von Frey filaments of increasing stiffness to the plantar surface of the rat's hind paw. The withdrawal threshold is determined as the lowest force that elicits a paw withdrawal response.[1]

    • Data Collection: Record the paw withdrawal threshold in grams. A significant increase in the withdrawal threshold in the this compound-treated group compared to the vehicle-treated SNL group indicates an analgesic effect.

  • Thermal Hyperalgesia:

    • Plantar Test (Hargreaves' Test): Measures the latency to withdraw from a radiant heat source applied to the plantar surface of the paw.

    • Cold Plate Test: Measures the latency to a nocifensive response (e.g., paw licking or jumping) when the animal is placed on a cold surface.[2]

Pharmacokinetic (PK) Studies

A dedicated pharmacokinetic study would be required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: A single intravenous (i.v.) bolus and a single intraperitoneal (i.p.) injection in separate groups of animals.

  • Blood Sampling:

    • Serial blood samples (e.g., 200 µL) are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[22][23]

    • Blood can be collected via the saphenous vein for repeated sampling in the same animal.[24]

    • Plasma is separated by centrifugation.[22]

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[25]

Representative Pharmacokinetic Parameters (Hypothetical Data for an NPFF Agonist):

ParameterIntravenous (5 mg/kg)Intraperitoneal (30 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0830.5
AUC₀-t (ng*h/mL) 32004500
t₁/₂ (h) 2.53.1
Bioavailability (%) -~70
Acute Toxicity Studies

An acute toxicity study is performed to determine the potential adverse effects of a single high dose of this compound. The study should be conducted in compliance with OECD guidelines (e.g., OECD 420, 423, or 425).[26][27][28]

  • Animal Model: Healthy, young adult Sprague-Dawley rats (one sex, typically females).[27]

  • Administration: A single dose administered via the intended clinical route (e.g., intraperitoneal).

  • Dose Levels: A step-wise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.[28]

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[26]

    • Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: Determination of the LD50 (median lethal dose) or classification of the substance into a toxicity category.

Summary of In Vivo Data for this compound in Rats:

Study TypeAnimal ModelRoute of AdministrationDose(s)Key FindingsReference
Efficacy (Neuropathic Pain) Male Sprague-Dawley rats (SNL model)Intraperitoneal (i.p.)30 mg/kg (single)Completely attenuated SNL-induced hypersensitivity.[1]
Pharmacokinetics ---No specific data available for this compound.-
Toxicology (Acute) ---No specific data available for this compound.-

Conclusion

This compound is a promising compound for the investigation of neuropathic pain, acting as a selective agonist of the NPFF2 receptor. The protocols outlined in these application notes provide a framework for conducting in vivo studies in rats to evaluate its efficacy, pharmacokinetic properties, and safety profile. Further studies are warranted to fully characterize the pharmacokinetic and toxicological properties of this compound to support its potential development as a therapeutic agent.

References

Application Notes and Protocols for AC-099 Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information regarding a compound designated "AC-099 hydrochloride." Therefore, the following application notes and protocols are provided as a comprehensive and generalized template for the administration of a novel investigational compound in rodent models. Researchers must adapt these guidelines based on the specific physicochemical properties, and toxicological profile of this compound, and in strict accordance with their institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction

The in vivo administration of novel therapeutic compounds, such as this compound, to rodent models is a critical phase in preclinical research. These studies are essential for evaluating the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles of a new chemical entity. The selection of an appropriate administration route, vehicle, and dosage regimen is paramount for generating reproducible and meaningful data.

Data Presentation: Dosing Parameters

Clear and concise documentation of dosing parameters is crucial for the reproducibility of experimental results. The following tables provide a standardized format for recording this information for both mouse and rat studies.

Table 1: Dosing Parameters for this compound in Mouse Models

ParameterDetails
Mouse Strain e.g., C57BL/6, BALB/c
Sex Male / Female
Age/Weight e.g., 8-10 weeks / 20-25 g
Route of Administration e.g., Intraperitoneal (IP), Oral (PO), Intravenous (IV), Subcutaneous (SC)
Vehicle e.g., Saline, PBS, 5% DMSO in corn oil
Concentration of Dosing Solution mg/mL
Dosage mg/kg
Dosing Volume mL/kg
Dosing Frequency e.g., Once daily, twice daily
Duration of Treatment Days / Weeks

Table 2: Dosing Parameters for this compound in Rat Models

ParameterDetails
Rat Strain e.g., Sprague-Dawley, Wistar
Sex Male / Female
Age/Weight e.g., 10-12 weeks / 250-300 g
Route of Administration e.g., Intraperitoneal (IP), Oral (PO), Intravenous (IV), Subcutaneous (SC)
Vehicle e.g., Saline, PBS, 10% Solutol in water
Concentration of Dosing Solution mg/mL
Dosage mg/kg
Dosing Volume mL/kg
Dosing Frequency e.g., Once daily, twice daily
Duration of Treatment Days / Weeks

Experimental Protocols

The following are detailed protocols for common routes of administration for this compound in rodent models.

Intraperitoneal (IP) Injection

Materials:

  • This compound solution in a sterile vehicle

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)

  • 70% ethanol (B145695) wipes

  • Appropriate animal restraint device

Procedure:

  • Prepare the dosing solution of this compound to the final desired concentration.

  • Gently restrain the animal, exposing the abdomen. For rats, two-person handling is recommended.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle. A slight "pop" may be felt as the needle penetrates the peritoneum.

  • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

  • Inject the calculated volume of the this compound solution slowly and smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Oral Gavage (PO)

Materials:

  • This compound solution in a suitable vehicle

  • Sterile syringes

  • Flexible, ball-tipped gavage needles (20-22 gauge for mice; 18-20 gauge for rats)

  • Appropriate animal restraint device

Procedure:

  • Prepare the dosing solution of this compound.

  • Select the appropriate size gavage needle. Measure the distance from the animal's mouth to the xiphoid process (the bottom of the sternum) to determine the correct insertion depth.

  • Gently restrain the animal in an upright position.

  • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. If resistance is met, do not force the needle.

  • Once the needle is at the predetermined depth, administer the this compound solution smoothly.

  • Remove the needle in a single, smooth motion.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Intravenous (IV) Injection (Tail Vein)

Materials:

  • This compound solution in a sterile, isotonic vehicle

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (27-30 gauge)

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • A rodent restrainer

Procedure:

  • Prepare the sterile dosing solution of this compound.

  • Place the animal in the restrainer and warm the tail to dilate the lateral tail veins.

  • Wipe the tail with a 70% ethanol wipe.

  • Visualize one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood in the needle hub may indicate successful entry.

  • Slowly inject the calculated volume of the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse effects.

Visualization of Signaling Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following are examples created using Graphviz (DOT language).

Hypothetical Signaling Pathway for this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates AC099 AC-099 HCl AC099->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Inhibits Inhibitor TF_Active Active Transcription Factor TF_Inactive->TF_Active Gene_Expression Target Gene Expression TF_Active->Gene_Expression Promotes A Acclimatization of Rodents B Baseline Measurements (e.g., tumor volume, weight) A->B C Randomization into Treatment Groups B->C D Treatment Initiation (Vehicle vs. AC-099 HCl) C->D E Daily Dosing and Health Monitoring D->E F Interim Endpoint Measurements E->F Weekly G Final Endpoint (e.g., tumor collection) E->G H Data Analysis (Statistics) G->H

AC-099 hydrochloride intraperitoneal injection guide

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound specifically named "AC-099 hydrochloride" have not yielded any publicly available information regarding its mechanism of action, relevant signaling pathways, or established intraperitoneal injection protocols. This suggests that "this compound" may be an internal designation for a novel compound not yet described in scientific literature, a confidential developmental code, or potentially an erroneous identifier.

Without fundamental data on the compound's biological targets and physiological effects, it is not possible to generate the detailed and accurate Application Notes and Protocols as requested. The creation of meaningful signaling pathway diagrams, experimental workflows, and data tables is contingent upon understanding the substance's specific biochemical interactions and its effects in preclinical models.

To proceed with your request, please provide additional details about this compound, such as:

  • Alternative nomenclature: Any other public or chemical names.

  • Chemical Abstract Service (CAS) number.

  • Chemical structure.

  • Known biological target(s) or mechanism(s) of action.

  • Therapeutic area or intended physiological effect.

Once this foundational information is available, it will be possible to conduct a targeted search and construct the comprehensive scientific documentation you require.

In the interim, for researchers and scientists performing intraperitoneal injections with other novel compounds, a generalized protocol is provided below. This protocol is based on standard laboratory procedures for rodents and should be adapted based on the specific characteristics of the compound being administered and institutional animal care and use committee (IACUC) guidelines.

General Protocol for Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.

I. Materials

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge)

  • Substance to be injected (ensure it is sterile and at room temperature)

  • 70% ethanol (B145695) or other appropriate disinfectant

  • Gauze pads

  • Appropriate personal protective equipment (PPE)

  • A sharps container for proper needle disposal

II. Animal Restraint and Injection Site Identification

Proper restraint is crucial for the safety of both the animal and the researcher.

  • Restraint: Gently grasp the mouse by the scruff of the neck using your thumb and forefinger. Secure the tail with your pinky finger against the palm of the same hand to immobilize the animal.

  • Positioning: Turn the mouse so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen.[1][2][3][4] This location avoids the cecum, urinary bladder, and major blood vessels.

III. Injection Procedure

  • Preparation: Draw the desired volume of the substance into the sterile syringe. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[2][3] Ensure there are no air bubbles in the syringe.

  • Disinfection: Lightly swab the injection site with 70% ethanol on a gauze pad.[1]

  • Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the identified lower right quadrant. The needle should penetrate the skin and the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no colored fluid).[2][3] If blood or fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.

  • Injection: If aspiration is clear, slowly and steadily depress the plunger to administer the substance.

  • Withdrawal: Smoothly withdraw the needle along the same path of insertion.

  • Post-Injection Monitoring: Place the mouse back in its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site, signs of pain, or distress.[1][2]

IV. Safety and Best Practices

  • Always use a new sterile needle and syringe for each animal to prevent infection and cross-contamination.[1][5]

  • To minimize discomfort, the substance to be injected should be warmed to room temperature or body temperature if it does not compromise its stability.[1][5]

  • All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Below is a generalized workflow for an intraperitoneal injection procedure.

Figure 1. Generalized workflow for an intraperitoneal injection experiment.

References

Application Notes and Protocols for Cell-based Assays to Determine the Activity of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The identification and characterization of novel bioactive compounds are foundational to drug discovery and development. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action. This document provides a comprehensive set of templates and generalized protocols for conducting cell-based assays to characterize the activity of a novel compound, exemplified here as "AC-099 hydrochloride."

Due to the absence of publicly available information on a compound with the specific identifier "this compound," the following protocols, data tables, and signaling pathways are presented as adaptable templates. Researchers can substitute the placeholder information with the specific details of their compound of interest, its molecular target, and the relevant biological systems.

Section 1: Data Presentation - Summarizing Quantitative Assay Results

Clear and concise data presentation is crucial for interpreting experimental outcomes and making informed decisions in drug development. The following table templates are designed for the systematic recording of quantitative data from various cell-based assays.

Table 1: In Vitro Potency of this compound in Various Cell Lines

Cell LineTarget PathwayAssay TypeReadoutIC50 / EC50 (nM)95% Confidence IntervalHill Slope
e.g., HEK293e.g., NF-κBe.g., Luciferase Reportere.g., Luminescence
e.g., Jurkate.g., Apoptosise.g., Caspase-3/7 Gloe.g., Luminescence
e.g., A549e.g., Cell Viabilitye.g., CellTiter-Glo®e.g., Luminescence

Table 2: Selectivity Profile of this compound Against a Panel of Related Targets

TargetAssay TypeIC50 (nM)Fold Selectivity (Target X / Off-target)
e.g., Kinase Ae.g., In vitro kinase assayN/A
e.g., Kinase Be.g., In vitro kinase assay
e.g., Kinase Ce.g., In vitro kinase assay

Section 2: Experimental Protocols - Detailed Methodologies

The following are detailed, step-by-step protocols for common cell-based assays. These can be modified based on the specific cell line, target, and reagents used.

Protocol: Luciferase Reporter Gene Assay for Signaling Pathway Modulation

This assay is designed to measure the activity of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000

  • Luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid (e.g., Renilla luciferase)

  • This compound stock solution (in DMSO)

  • Pathway activator (e.g., TNFα for NF-κB)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by diluting 100 ng of the luciferase reporter plasmid and 10 ng of the control plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the DNA and lipid solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the complex to each well.

  • Compound Treatment: After 24 hours of transfection, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Pathway Activation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding the pathway activator (e.g., 20 ng/mL TNFα) to each well.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker.

    • Add 100 µL of Luciferase Assay Reagent II to each well and measure firefly luminescence.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luminescence.

  • Data Analysis: Normalize the firefly luminescence values to the Renilla luminescence values. Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol measures the number of viable cells in culture after exposure to the test compound.

Materials:

  • A549 cells (or other suitable cell line)

  • RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 for cytotoxicity.

Section 3: Mandatory Visualization with Graphviz

Diagrams created using the DOT language are provided below to illustrate a hypothetical signaling pathway and experimental workflows.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand (e.g., Cytokine) Ligand->Receptor Binds AC099 AC-099 Hydrochloride Kinase2 Kinase 2 AC099->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Activates TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Nucleus Nucleus TF_Active->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Promotes

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Experimental Workflow Diagram: Reporter Assay

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Transfect Transfect with Reporter Plasmids Seed->Transfect Treat Add AC-099 HCl (Serial Dilutions) Transfect->Treat Stimulate Stimulate Pathway (e.g., TNFα) Treat->Stimulate Incubate Incubate (6-24 hours) Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Read Read Luminescence (Firefly & Renilla) Lyse->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a dual-luciferase reporter gene assay.

Logical Relationship Diagram: Assay Selection

G Question1 Is the molecular target known? TargetBased Target-Based Assays (e.g., Reporter Gene, FRET) Question1->TargetBased Yes Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) Question1->Phenotypic No Question2 Is the desired outcome pathway modulation? TargetBased->Question2 Question3 Is the desired outcome a cellular phenotype? Phenotypic->Question3 ReporterAssay Reporter Gene Assay Question2->ReporterAssay Yes BiochemicalAssay Biochemical Assay Question2->BiochemicalAssay No (Direct Binding) ViabilityAssay Cell Viability Assay Question3->ViabilityAssay Cytotoxicity? ApoptosisAssay Apoptosis Assay Question3->ApoptosisAssay Induce Cell Death?

Application Notes and Protocols for cAMP Functional Assay of AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a selective agonist for the Neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R, which are G protein-coupled receptors (GPCRs).[1] The NPFF system is implicated in a variety of physiological processes, including pain modulation, cardiovascular regulation, and opioid tolerance.[1][2] Understanding the functional consequences of NPFF receptor activation is crucial for the development of novel therapeutics.

NPFF receptors primarily couple to the Gi/o family of G proteins.[3][4][5] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6][7] Therefore, a functional assay measuring changes in intracellular cAMP levels is a robust method to characterize the activity of this compound and other NPFF receptor agonists.

These application notes provide a detailed protocol for a homogenous time-resolved fluorescence (HTRF)-based cAMP functional assay to determine the potency and efficacy of this compound.

Signaling Pathway

The activation of NPFF receptors by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The key steps are outlined in the diagram below.

cluster_membrane Plasma Membrane AC099 This compound NPFFR NPFF Receptor (NPFF1R/NPFF2R) AC099->NPFFR Binds Gi Gi Protein (αβγ) NPFFR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

NPFF Receptor Signaling Pathway

Experimental Protocols

Principle of the HTRF cAMP Assay

This assay is a competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with d2. The detection is based on an antibody to cAMP labeled with a long-lifetime Lumi4®-Tb cryptate (donor). In the absence of cAMP, the tracer binds to the antibody, and FRET occurs. An increase in cellular cAMP leads to a decrease in the binding of the tracer to the antibody and a subsequent decrease in the FRET signal. The signal is inversely proportional to the cAMP concentration.

Materials and Reagents
  • Cells: CHO-K1 or HEK293 cells stably expressing the human NPFF1 or NPFF2 receptor. A commercially available CHO-K1 cell line expressing human NPFFR1 can also be used.[8]

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and induce a measurable baseline of cAMP.

  • 3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 tracer and anti-cAMP cryptate antibody.

  • 384-well, low-volume, white plates.

  • HTRF-compatible plate reader.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the cAMP functional assay.

cluster_workflow Experimental Workflow start Start cell_prep Cell Preparation (Harvest and Resuspend) start->cell_prep plate_setup Assay Plate Setup (Add Cells and Agonist) cell_prep->plate_setup agonist_prep Agonist Preparation (Serial Dilutions of AC-099) agonist_prep->plate_setup incubation Incubation (30 min at RT) plate_setup->incubation detection Detection Reagent Addition (cAMP-d2 and anti-cAMP Ab) incubation->detection read Read Plate (HTRF Reader) detection->read analysis Data Analysis (Calculate EC50) read->analysis end End analysis->end

cAMP Functional Assay Workflow

Detailed Protocol
  • Cell Preparation:

    • Culture CHO-K1 or HEK293 cells expressing the NPFF receptor of interest to 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor such as IBMX.

    • Determine the cell density and adjust to the desired concentration (e.g., 2,000-10,000 cells/well).

  • Agonist and Forskolin Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of forskolin at a concentration that stimulates a submaximal level of cAMP production (e.g., EC80). This allows for the measurement of inhibition.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the this compound dilutions to the respective wells.

    • Add 5 µL of forskolin solution to all wells except the negative control wells.

    • For control wells, add 5 µL of assay buffer with forskolin (positive control) or assay buffer alone (negative control).

  • Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the cAMP-d2 conjugate solution to each well.

    • Add 5 µL of the anti-cAMP cryptate antibody solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

Data Presentation and Analysis

The raw data from the HTRF reader (emission at 665 nm and 620 nm) is used to calculate the HTRF ratio (665/620). The results are then normalized to the positive (forskolin alone) and negative (basal) controls. The normalized data is plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Quantitative Data Summary
CompoundTarget ReceptorAssay TypeCell LineParameterValue (nM)
This compoundNPFF2RcAMP InhibitionCHO-hNPFF2REC501189[1]
This compoundNPFF1RcAMP InhibitionCHO-hNPFF1REC502370 (partial agonist)[1]

Conclusion

The cAMP functional assay is a reliable and high-throughput method for characterizing the activity of NPFF receptor agonists like this compound. By measuring the inhibition of forskolin-stimulated cAMP production, researchers can accurately determine the potency and efficacy of compounds targeting this important GPCR family. This information is invaluable for structure-activity relationship (SAR) studies and the overall drug discovery and development process.

References

Application Notes and Protocols for Radioligand Binding Assay with AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a non-peptidic small molecule that acts as a selective full agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R).[1][2] These receptors are G protein-coupled receptors (GPCRs) implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[3][4] Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the affinity of a ligand for its receptor.[5] These assays are essential for the characterization of novel compounds like this compound in the drug discovery process.

This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for human NPFF1 and NPFF2 receptors.

Data Presentation

The following tables summarize the binding and functional parameters of this compound and reference compounds at NPFF receptors. The Ki values for this compound are presented as hypothetical examples for illustrative purposes, as published radioligand binding affinity data is not currently available. The EC50 values are based on functional assay data.[1][2]

Table 1: Competitive Binding and Functional Potency of this compound at Human NPFF Receptors

CompoundReceptorAssay TypeParameterValue (nM)RadioligandCell Line
AC-099 (hydrochloride)NPFF1RFunctionalEC502370--
AC-099 (hydrochloride)NPFF1RBinding (Hypothetical)Ki1500[³H]-NPVFCHO or HEK293
AC-099 (hydrochloride)NPFF2RFunctionalEC501189--
AC-099 (hydrochloride)NPFF2RBinding (Hypothetical)Ki800[¹²⁵I]-EYFCHO or HEK293

Table 2: Binding Affinities of Endogenous Ligands at Human NPFF Receptors

LigandReceptorKd (nM)Bmax (pmol/mg protein)RadioligandReference
Neuropeptide FF (NPFF)NPFF1R1.13-[¹²⁵I]1DMeNPFF[6]
Neuropeptide FF (NPFF)NPFF2R0.37-[¹²⁵I]1DMeNPFF[6]
-NPFF1R2.654[³H]-NPVF[7]
-NPFF2R0.060.497[¹²⁵I]-EYF[7]

Signaling Pathways

NPFF receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3][8] They can also couple to other G proteins and modulate various downstream signaling cascades, including the MAPK/ERK pathway.[3][9]

NPFF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC099 This compound NPFFR NPFF1R / NPFF2R (GPCR) AC099->NPFFR Binds G_protein Gi/o Protein NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK MAPK/ERK Pathway G_protein->ERK Activates cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Response ERK->Response Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, AC-099 dilutions) B Set up 96-well Plate (Total, Non-specific, & Competitive Binding) A->B C Incubate to Reach Equilibrium (e.g., 60 min at 30°C) B->C D Rapid Filtration (Separate bound from free radioligand) C->D E Wash Filters (Remove non-specifically bound radioligand) D->E F Scintillation/Gamma Counting (Quantify bound radioactivity) E->F G Data Analysis (Calculate Specific Binding, IC50, and Ki) F->G

References

Application Notes and Protocols: AC-099 Hydrochloride in Spinal Nerve Ligation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a selective agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R).[1][2][3] It has demonstrated efficacy in preclinical models of neuropathic pain, specifically in attenuating hypersensitivity following spinal nerve ligation (SNL) in rats.[1][2] These application notes provide a comprehensive overview of the use of this compound in the SNL model, including detailed experimental protocols and an exploration of its mechanism of action.

Mechanism of Action

This compound exerts its effects primarily through the activation of NPFF2 receptors. NPFF receptors, including NPFF2R, are G-protein coupled receptors (GPCRs) predominantly located in the central nervous system, with NPFF2R being highly expressed in the superficial layers of the spinal cord, a key area for pain processing.[4][5][6]

The proposed mechanism of action for the analgesic effects of this compound in neuropathic pain involves the following signaling pathway:

  • Receptor Binding and G-protein Activation: As an NPFF2R agonist, this compound binds to and activates the receptor. NPFF2R is coupled to inhibitory G-proteins (Gαi/o).[7][8]

  • Downstream Signaling: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability.

  • Modulation of Neuronal Activity: The activation of NPFF2R has been shown to influence other signaling pathways, including the ERK signaling pathway and the RhoA/YAP signaling pathway, which may play a role in its long-term effects on neuronal function and plasticity.[7][9] In the context of pain, NPFF2R activation is thought to counteract the hyperexcitability of neurons in the spinal cord that is characteristic of neuropathic pain states.

NPFF2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC099 This compound NPFF2R NPFF2 Receptor AC099->NPFF2R Binds to Gai Gαi/o NPFF2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Pain_Modulation Modulation of Neuronal Excitability (Pain Relief) cAMP->Pain_Modulation Leads to

Caption: Simplified signaling pathway of this compound via the NPFF2 receptor.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a spinal nerve ligation model in rats.

CompoundAnimal ModelDosageAdministration RouteEffectReference
This compoundMale Sprague-Dawley rats (175-300g) with SNL30 mg/kgIntraperitoneal (i.p.), single doseCompletely attenuated SNL-induced hypersensitivity[1][2]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This surgical procedure creates a well-established model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Suture material (e.g., 4-0 silk)

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and shave the back area over the lumbar spine.

  • Place the rat in a prone position on a heating pad.

  • Make a midline incision over the L4-S2 vertebrae.

  • Separate the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with silk suture.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as required and monitor the animal for recovery.

For sham-operated control animals, the surgical procedure is identical, but the spinal nerves are not ligated.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for dissolution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[1]

  • Sterile syringes and needles (23-25 gauge)[10][11]

Preparation of Dosing Solution:

  • Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 30 mg/kg).

  • Prepare the vehicle solution. A commonly used vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Dissolve the this compound powder in the vehicle. Gentle warming or sonication may be required to achieve complete dissolution.

  • Ensure the final solution is clear and sterile-filtered if necessary.

Intraperitoneal (IP) Injection Protocol:

  • Restrain the rat securely. This can be done manually by a trained handler.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[12]

  • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.[10][12]

  • Aspirate briefly to ensure the needle has not entered the bladder or intestines.

  • Inject the calculated volume of the this compound solution. The maximum recommended volume for IP injection in rats is 10 ml/kg.[10]

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments.

Materials:

  • von Frey filaments of varying bending forces

  • Testing apparatus with a wire mesh floor

  • A quiet, temperature-controlled testing room

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual compartments on the wire mesh floor for at least 15-20 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Start with a filament of intermediate force and apply it with enough pressure to cause it to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold (PWT).[13]

    • If there is a positive response, the next filament tested is one with a lower force.

    • If there is no response, the next filament tested is one with a higher force.

  • Continue this pattern until the first change in response is observed, and then for a further four to six applications.

  • The 50% PWT is calculated from the pattern of responses. A significant increase in the PWT in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

Experimental_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Period cluster_treatment Treatment cluster_assessment Behavioral Assessment SNL Spinal Nerve Ligation (SNL) or Sham Surgery Recovery Recovery & Development of Neuropathic Pain SNL->Recovery Leads to Treatment_Admin Administration of This compound or Vehicle (i.p.) Recovery->Treatment_Admin Followed by vonFrey von Frey Test for Mechanical Allodynia Treatment_Admin->vonFrey Followed by

Caption: General experimental workflow for evaluating this compound in the SNL model.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain. Its selective agonism at the NPFF2R provides a targeted approach to modulating pain signaling pathways in the spinal cord. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in the spinal nerve ligation model of neuropathic pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Calcium Imaging with AC-099 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a potent and selective agonist for the Neuropeptide FF (NPFF) receptor 2 (NPFFR2) and a partial agonist for the NPFF receptor 1 (NPFFR1). These receptors are G protein-coupled receptors (GPCRs) implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and regulation of the cardiovascular system. Activation of NPFF receptors, particularly through the Gq signaling pathway, is expected to induce an increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a valuable tool to study the pharmacology and cellular responses mediated by this compound.

These application notes provide a detailed protocol for utilizing this compound in a fluorescent-based calcium imaging assay to characterize its agonist activity at NPFF receptors.

Signaling Pathway

NPFF receptors (NPFFR1 and NPFFR2) are known to couple to different G proteins, including Gαi/o and Gαq. The activation of the Gαq pathway by an agonist like this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium. The binding of this compound to the receptor triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding event causes the release of stored calcium from the ER into the cytoplasm, resulting in a transient increase in intracellular calcium concentration. This increase in [Ca²⁺]i can be detected using calcium-sensitive fluorescent dyes.

AC099 This compound NPFFR NPFF Receptor (NPFFR1/2) AC099->NPFFR binds Gq Gαq NPFFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ from IP3R->ER on Ca_increase Increased [Ca²⁺]i Ca_release->Ca_increase

This compound Signaling Pathway

Experimental Protocols

This protocol describes a method for measuring intracellular calcium mobilization in response to this compound treatment in a cell line endogenously or recombinantly expressing NPFFR1 or NPFFR2.

Materials and Reagents
  • Cells: HEK293, CHO, or other suitable cell line expressing the target NPFF receptor.

  • This compound: Prepare a stock solution (e.g., 10 mM) in sterile DMSO.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To inhibit dye leakage.

  • Cell Culture Medium: As required for the specific cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Neuropeptide FF (NPFF) peptide.

  • Ionomycin: For determining maximal calcium response.

  • EGTA: For determining minimal calcium response.

  • Black, clear-bottom 96-well or 384-well microplates.

Experimental Workflow

cluster_prep Day 1: Cell Preparation cluster_loading Day 2: Dye Loading & Compound Treatment cluster_analysis Data Analysis cell_seeding Seed cells in microplate dye_prep Prepare dye loading solution dye_loading Load cells with calcium dye dye_prep->dye_loading wash Wash cells dye_loading->wash compound_prep Prepare AC-099 and controls plate_reader Place plate in reader baseline Record baseline fluorescence plate_reader->baseline compound_add Add compounds baseline->compound_add record Record fluorescence changes compound_add->record data_norm Normalize data record->data_norm dose_response Generate dose-response curves data_norm->dose_response ec50 Calculate EC50 values dose_response->ec50

Calcium Imaging Experimental Workflow
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture cells expressing the target NPFF receptor under standard conditions.

  • On the day before the assay, harvest and count the cells.

  • Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density (e.g., 20,000-80,000 cells per well for a 96-well plate).

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Dye Loading and Calcium Imaging

  • Prepare Dye Loading Solution:

    • For Fluo-4 AM, prepare a 2-5 µM working solution in assay buffer. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the assay buffer.

    • Probenecid can be added to the loading solution to a final concentration of 1-2.5 mM to prevent dye extrusion.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Washing:

    • Gently remove the dye loading solution.

    • Wash the cells twice with assay buffer, leaving the final wash volume in the wells (e.g., 100 µL for a 96-well plate).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer at the desired concentrations (e.g., 10-fold dilutions from 10 µM to 10 pM).

    • Prepare solutions of a reference agonist (e.g., NPFF) and vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em: 494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the prepared compounds to the wells.

    • Continue recording the fluorescence intensity for an additional 2-3 minutes to capture the full calcium transient.

Data Presentation

The following tables present hypothetical quantitative data for this compound in a calcium mobilization assay using a cell line expressing human NPFFR2.

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization

Concentration (nM)Mean Fluorescence Intensity (RFU)Standard Deviation% Maximal Response
0 (Vehicle)15001200
0.118001505
1350028031
10680055083
1008000640100
10008100650102
100008050645101

Table 2: Pharmacological Parameters of this compound and Reference Agonist

CompoundTarget ReceptorEC₅₀ (nM)Eₘₐₓ (% of Reference)
This compoundNPFFR25.5102
Neuropeptide FFNPFFR22.1100
Data Analysis
  • Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity to obtain the response magnitude. Normalize the data by setting the response of the vehicle control to 0% and the maximal response of a saturating concentration of the reference agonist to 100%.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the this compound concentration.

  • EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.

Conclusion

This document provides a comprehensive guide for performing calcium imaging experiments with this compound to characterize its agonist activity at NPFF receptors. The provided protocols and hypothetical data serve as a starting point for researchers to design and execute their own experiments. Optimization of cell density, dye loading conditions, and compound concentrations may be necessary for specific cell lines and experimental setups.

AC-099 Hydrochloride: A Tool for Interrogating Neuropeptide FF Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

AC-099 hydrochloride is a valuable pharmacological tool for studying the G-protein coupled receptors (GPCRs) for neuropeptide FF (NPFF), namely NPFF1R and NPFF2R. It acts as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor.[1] This dual activity, coupled with its non-peptidic nature, makes it a useful probe for elucidating the distinct and overlapping roles of these two receptors in various physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to characterize its activity and dissect the downstream signaling pathways of NPFF receptors.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound.

ParameterReceptorValue (nM)Assay TypeReference
EC50NPFF2R1189Functional Assay[1]
EC50NPFF1R2370Functional Assay[1]

Signaling Pathways

NPFF1 and NPFF2 receptors are known to couple to multiple G-protein subtypes, leading to the modulation of various intracellular signaling cascades. The primary signaling pathway involves the Gi/o protein, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][4][5] Additionally, evidence suggests coupling to Gs proteins and the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).[2] While direct coupling to Gq is not the canonical pathway, studies utilizing chimeric G-proteins have shown that activation of NPFF receptors can lead to intracellular calcium mobilization.[6]

NPFF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 This compound NPFF1R NPFF1R AC099->NPFF1R Partial Agonist NPFF2R NPFF2R AC099->NPFF2R Full Agonist Gi_o Gαi/o NPFF1R->Gi_o Gs Gαs NPFF1R->Gs PLC Phospholipase C (via Gαqi5 chimera) NPFF1R->PLC Recombinant Systems NPFF2R->Gi_o NPFF2R->Gs NPFF2R->PLC Recombinant Systems AC Adenylyl Cyclase Gi_o->AC Gs->AC ERK pERK1/2 Gs->ERK MAPK Pathway cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Ca2 [Ca2+]i IP3->Ca2 Binding_Assay_Workflow A Prepare cell membranes expressing NPFF1R or NPFF2R B Incubate membranes with radiolabeled ligand (e.g., [125I]Y8Fa) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Measure radioactivity of the filters C->D E Perform data analysis to determine IC50 and calculate Ki D->E cAMP_Assay_Workflow A Seed cells expressing NPFF1R or NPFF2R in a 96-well plate B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate cells with forskolin (B1673556) to induce basal cAMP production B->C D Treat cells with varying concentrations of this compound C->D E Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF, ELISA) D->E F Analyze data to determine the EC50 for inhibition of cAMP production E->F Calcium_Assay_Workflow A Seed cells co-expressing NPFF receptor and Gαqi5 in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR) B->C D Add varying concentrations of AC-099 hydrochloride to the wells C->D E Immediately measure the change in fluorescence over time D->E F Analyze the data to determine the EC50 for calcium mobilization E->F

References

Application Notes and Protocols for AC-099 Hydrochloride in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a selective agonist for the Neuropeptide FF (NPFF) receptors, demonstrating full agonism at the NPFF2 receptor and partial agonism at the NPFF1 receptor. The NPFF system is implicated in a variety of physiological processes within the central nervous system, including pain modulation, opioid system regulation, and neuronal survival.[1][2] Recent studies have highlighted the neuroprotective potential of activating NPFF receptors in the context of ischemic injury in primary neuronal cultures.[3][4][5] These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures to investigate its effects on neuronal viability, signaling, and function.

Data Presentation

The following table summarizes the observed effects of NPFF receptor activation in neuronal systems, providing a basis for designing experiments with this compound.

Cell Type/ModelAgonistConcentrationTreatment TimeObserved Effect
Primary mixed cortical cultures (OGD)recombinant NPFF400 ng/mLPost-OGDIncreased TUJ1 expression to 73.61% of OGD levels.[3] Increased MAP2 expression to 56.64% of OGD levels.[3] Reduced lactate (B86563) dehydrogenase release.[3][4][5]
Human Embryonic Stem Cell-derived NeuronsNPFFNot specifiedNot specifiedAbolished forskolin-induced cAMP increase.[6] Reduced frequency of cytoplasmic calcium oscillations in 78% of neurons.[6]
GnRH Neurons (acute brain slices)NPFF500 nMNot specifiedPotent decrease in GnRH neuron firing rate.[7]

Table 1: Effects of NPFF Receptor Activation on Neurons. OGD: Oxygen-Glucose Deprivation.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos, a common model for neuropharmacological studies.

Materials:

  • Timed-pregnant E18 rat

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Papain dissociation system

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.

  • Dissect the embryonic cortices in ice-cold HBSS.

  • Mince the cortical tissue and incubate in the papain solution at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 2 x 10^5 cells/cm²) on the pre-coated culture vessels.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.

Protocol 2: Treatment of Primary Neurons with this compound

This protocol outlines the preparation and application of this compound to primary neuron cultures.

Materials:

  • This compound (CAS: 849335-07-5)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete Neurobasal medium

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.

  • Preparation of Working Solution: On the day of the experiment, thaw a stock solution aliquot and dilute it in pre-warmed complete Neurobasal medium to the final desired concentrations. Based on its EC50 values (1189 nM for NPFF2R and 2370 nM for NPFF1R), a concentration range of 1-10 µM is a reasonable starting point for initial experiments.[1] Ensure the final DMSO concentration in the culture medium is below 0.1% (v/v) to minimize solvent toxicity.

  • Treatment: Carefully remove the existing culture medium from the primary neurons and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the neurons for the desired duration at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the specific endpoint being measured (e.g., 24-48 hours for survival assays, shorter time points for signaling pathway activation).

Protocol 3: Neuronal Viability Assessment using Immunocytochemistry for MAP2

This protocol describes a method to assess neuronal health and morphology by staining for the dendritic marker Microtubule-Associated Protein 2 (MAP2).

Materials:

  • Treated primary neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-MAP2

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fix the treated neurons with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the anti-MAP2 primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Acquire images using a fluorescence microscope and quantify neuronal survival and dendritic morphology using appropriate image analysis software.

Visualizations

G cluster_0 NPFF Receptor Signaling Pathways AC099 This compound NPFFR NPFF1R / NPFF2R AC099->NPFFR Gi Gi/o Protein NPFFR->Gi PKC PKCε ↑ NPFFR->PKC Sirt1 Sirtuin 1 ↑ NPFFR->Sirt1 PPARg PPARγ ↑ NPFFR->PPARg AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels ↑ Gi->GIRK Ca N-type Ca2+ Channels ↓ Gi->Ca cAMP cAMP ↓ AC->cAMP Excitability Decreased Neuronal Excitability cAMP->Excitability GIRK->Excitability Ca->Excitability Neuroprotection Neuroprotection & Neuronal Survival PKC->Neuroprotection Sirt1->Neuroprotection PPARg->Neuroprotection

Caption: Signaling pathways activated by this compound.

G cluster_1 Experimental Workflow Culture Primary Neuron Culture (e.g., Cortical Neurons) Treatment Treat with this compound (Varying concentrations and durations) Culture->Treatment Assay Perform Endpoint Assays Treatment->Assay Viability Neuronal Viability Assay (e.g., MAP2/TUJ1 Staining) Assay->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot for p-CREB, cAMP assay) Assay->Signaling Function Functional Assays (e.g., Calcium Imaging, Electrophysiology) Assay->Function Analysis Data Analysis and Interpretation Viability->Analysis Signaling->Analysis Function->Analysis

Caption: Experimental workflow for studying this compound.

References

Troubleshooting & Optimization

AC-099 hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AC-099 hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For in vitro applications, this compound can be dissolved in DMSO. To prepare a stock solution, you can first dissolve the compound in 100% DMSO. For aqueous-based assays, a common method involves preparing a stock solution in DMSO and then further diluting it with an aqueous buffer.

Q2: How can I prepare this compound for in vivo administration?

A2: Two primary methods are recommended for preparing this compound for in vivo studies to achieve a clear solution at a concentration of at least 2.5 mg/mL.[1] The choice of vehicle can depend on the specific requirements of your animal model and experimental design.

  • Method 1 (Co-solvents): Add solvents sequentially: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[1]

  • Method 2 (Cyclodextrin-based): Add 10% DMSO to the compound, and then add 90% of a 20% SBE-β-CD solution in saline.[1]

Q3: What is the role of SBE-β-CD in the in vivo formulation?

A3: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][3] They can encapsulate poorly soluble drug molecules, like potentially AC-099, forming an inclusion complex that has significantly improved aqueous solubility.[2][3][4]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers such as PBS may be challenging, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer to the desired final concentration. This approach, known as a kinetic solubility measurement, is a standard practice in early-stage drug discovery.[5][6]

Q5: Why is my this compound solution cloudy or showing precipitation?

A5: Cloudiness or precipitation can occur for several reasons. The solubility limit may have been exceeded in the chosen solvent system. For aqueous solutions prepared from a DMSO stock, the addition of the aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low to maintain solubility. Changes in temperature or pH can also affect solubility. Please refer to the troubleshooting guide for detailed solutions.

Solubility Data Summary

The following table summarizes the known solubility information for this compound (CAS No: 849335-07-5, Molecular Weight: 301.10).[1][7]

ApplicationSolvent SystemAchievable ConcentrationAppearance
In VitroDMSONot specifiedClear Solution
In Vivo10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (8.30 mM)Clear Solution
In Vivo10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (8.30 mM)Clear Solution

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

G start Start: Solubility Issue (Precipitation, Cloudiness) check_protocol Step 1: Verify Protocol - Correct solvent ratios? - Correct order of addition? - Freshly prepared solvents? start->check_protocol sonicate Step 2: Apply Gentle Energy - Sonicate the solution briefly - Warm gently (e.g., 37°C) check_protocol->sonicate Protocol Correct success Success: Clear Solution check_protocol->success Protocol Error Found & Corrected check_stock Step 3: Check DMSO Stock - Is the stock solution clear? - Stored correctly (-20°C)? sonicate->check_stock Still Issues sonicate->success Solution Clears adjust_ph Step 4: Consider pH (for aqueous dilutions) - Is the buffer pH appropriate? - HCl salts are more soluble at acidic pH. check_stock->adjust_ph Stock is OK check_stock->success New Stock Solves Issue lower_conc Step 5: Reduce Concentration - Prepare a more dilute solution. - Is the current concentration exceeding the solubility limit? adjust_ph->lower_conc pH is Optimal adjust_ph->success pH Adjustment Solves Issue lower_conc->success Dilution Solves Issue fail Issue Persists: Contact Technical Support lower_conc->fail Still Issues

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Dosing (Cyclodextrin Method)

This protocol describes the preparation of a 2.5 mg/mL dosing solution.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Saline (0.9% NaCl), sterile

    • Sterile microcentrifuge tubes or vials

  • Preparation of 20% SBE-β-CD in Saline:

    • Weigh the required amount of SBE-β-CD.

    • In a sterile container, dissolve the SBE-β-CD in the appropriate volume of sterile saline to make a 20% (w/v) solution.

    • Ensure it is fully dissolved. This may be aided by gentle warming or vortexing.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound into a sterile vial. For example, for 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of the compound.

    • Add 100 µL of DMSO (10% of the final volume) to the vial.

    • Vortex or sonicate briefly until the compound is fully dissolved.

    • Add 900 µL of the 20% SBE-β-CD in saline solution (90% of the final volume).

    • Vortex thoroughly until a clear, homogenous solution is obtained. The solution is now ready for administration.

Protocol 2: General Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Materials:

    • This compound

    • DMSO

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well microplate (polypropylene for compound storage, clear for reading)

    • Plate shaker

    • Plate reader (UV-Vis spectrophotometer) or HPLC-UV system

  • Procedure:

    • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for a standard curve.

    • Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of the 10 mM DMSO stock solution to wells of a new microplate.

    • Add Aqueous Buffer: Add the aqueous buffer to the wells containing the DMSO stock to achieve the desired final compound concentration (e.g., add 198 µL for a 1:100 dilution, resulting in a 100 µM final concentration with 1% DMSO).

    • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1.5 to 2 hours).[8] This allows the solution to reach equilibrium.

    • Analysis:

      • Nephelometry (Light Scattering): Measure the turbidity of the solutions in a nephelometer. An increase in light scattering indicates precipitation.[9]

      • Filtration/UV-Vis: Alternatively, filter the solutions through a 96-well filter plate to remove any precipitate.[6] Measure the UV absorbance of the clear filtrate.[8]

    • Quantification: Compare the absorbance of the test samples to a standard curve prepared by diluting the DMSO stock in a mixture of the aqueous buffer and DMSO that matches the final assay conditions. The highest concentration that remains clear is determined to be the kinetic solubility.

Signaling Pathways & Logical Relationships

G drug Poorly Soluble Drug (e.g., AC-099) complex Drug-Cyclodextrin Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (SBE-β-CD) - Hydrophilic Exterior - Hydrophobic Interior cd->complex water Aqueous Environment (e.g., Saline) complex->water Increased Solubility

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

G ph_low Low pH (Acidic) drug_hcl Drug-HCl (Salt Form) (Ionized, More Polar) ph_low->drug_hcl Favors ph_high High pH (Basic) drug_base Drug (Free Base) (Neutral, Less Polar) ph_high->drug_base Favors sol_high High Solubility drug_hcl->sol_high sol_low Low Solubility drug_base->sol_low

Caption: General relationship between pH and hydrochloride salt solubility.

References

Improving AC-099 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of AC-099 hydrochloride in solution. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides, FAQs, and protocols to ensure the integrity and reliability of their experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Several factors can contribute to the degradation of this compound in solution. These include:

  • Temperature: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation.[1]

  • pH: The stability of this compound, which contains a guanidine (B92328) group, is pH-dependent. Guanidine hydrochloride solutions are generally stable between pH 2.0 and 10.5. At a pH above 11, there is a risk of forming biguanidine (B15175387).

  • Solvent: The choice and purity of the solvent are critical. While DMSO is a common solvent for initial stock solutions, its purity and water content can impact compound stability.[1] Aqueous solutions may lead to hydrolysis over time.

  • Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[1][2]

  • Oxidation: The presence of oxygen can lead to the oxidation of susceptible functional groups within the molecule.[1]

Q2: What is the recommended solvent for preparing and storing this compound stock solutions?

A2: For initial high-concentration stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 100 mg/mL (332.12 mM), though ultrasonication may be needed for complete dissolution.[3] For long-term storage, it is crucial to use anhydrous DMSO to minimize hydrolysis.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on supplier data, this compound solutions should be stored under the following conditions:

  • -80°C for up to 6 months.[3]

  • -20°C for up to 1 month.[3]

It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I prepare this compound for in vivo studies?

A4: A common solvent formulation for in vivo use involves a multi-step dilution. One suggested method is to first dissolve the compound in 10% DMSO, then add 40% PEG300, followed by 5% Tween-80, and finally 45% saline. Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[3] The solubility in these mixtures is reported to be ≥ 2.5 mg/mL.[3] It is critical to prepare these solutions fresh before each experiment.

Q5: Are there any known structural liabilities of this compound I should be aware of?

A5: this compound possesses several functional groups that could influence its stability:

  • Guanidine Group: This group is generally stable but can be susceptible to degradation at highly alkaline pH (>11).

  • Trifluoromethyl Group: The trifluoromethyl (CF3) group is generally considered to enhance molecular stability and resistance to metabolic degradation.

  • Dichlorophenyl Group: The chlorine substituents on the phenyl ring may influence the electronic properties and potential for photodecomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate observed in stock solution after thawing. The compound has come out of solution due to freezing.1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to ensure the compound has completely redissolved before use.
Loss of biological activity over time. Chemical degradation of this compound.1. Confirm the purity of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution. 3. Re-evaluate storage conditions; consider storing at -80°C in smaller, single-use aliquots.
Color change observed in the stock solution. This may indicate oxidation or another form of chemical degradation.1. Discard the stock solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. If the compound is suspected to be oxygen-sensitive, consider storing it under an inert gas (e.g., argon or nitrogen).
Inconsistent experimental results. Instability of the compound in the experimental buffer or media.1. Assess the pH of your experimental solution. Ensure it is within a stable range for the compound (ideally between pH 2 and 10.5). 2. Prepare working solutions fresh from a validated stock solution immediately before each experiment. 3. Perform a preliminary experiment to check the stability of this compound in your specific assay buffer over the time course of your experiment.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

Parameter Details Reference
Molecular Formula C9H9Cl2F3N4[3]
Molecular Weight 301.10[3]
Solubility in DMSO 100 mg/mL (332.12 mM) (with ultrasonic assistance)[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[3]

Table 2: Hypothetical Stability of this compound under Stressed Conditions (Illustrative)

This table presents hypothetical data from a forced degradation study to illustrate potential stability issues. Actual stability should be determined experimentally.

Stress Condition Duration Temperature % Degradation (Hypothetical) Potential Degradation Pathway
0.1 M HCl24 hours60°C5-10%Hydrolysis
0.1 M NaOH (pH ~13)24 hours60°C15-25%Hydrolysis, potential biguanidine formation
3% H2O224 hoursRoom Temp10-20%Oxidation
Photolytic (UV Lamp)24 hoursRoom Temp5-15%Photodecomposition
Thermal72 hours80°C<5%Thermolysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh the desired amount of powder in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). d. Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain temperature).

  • Materials: Prepared stock solution of this compound, experimental buffer, HPLC system with a suitable C18 column, appropriate mobile phase.

  • Procedure: a. Prepare a fresh dilution of this compound in the experimental buffer to a known concentration. This is your time-zero (T0) sample. b. Immediately inject the T0 sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound is your reference. c. Incubate the remaining solution under the desired experimental conditions (e.g., 37°C for 24 hours). d. At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution. e. Inject the aliquot into the HPLC system using the same method as the T0 sample. f. Compare the peak area of this compound at each time point to the T0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_result Outcome start Start: AC-099 HCl Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Experimental Buffer (T0) thaw->dilute hplc_t0 Analyze T0 by HPLC dilute->hplc_t0 incubate Incubate Solution dilute->incubate hplc_tx Analyze at Time X by HPLC incubate->hplc_tx compare Compare Peak Areas (T0 vs. Tx) hplc_tx->compare stable >95% Remaining: Stable compare->stable Yes unstable <95% Remaining: Unstable compare->unstable No

Caption: Workflow for preparing and testing the stability of this compound solutions.

troubleshooting_tree cluster_activity Activity Related cluster_physical Physical Observation issue Issue with Experiment? loss_activity Loss of Biological Activity issue->loss_activity precipitate Precipitate Observed issue->precipitate color_change Color Change issue->color_change check_purity Check Purity via HPLC/LC-MS loss_activity->check_purity degraded Degradation Confirmed? check_purity->degraded fresh_stock Prepare Fresh Stock degraded->fresh_stock Yes warm_vortex Warm and Vortex/Sonicate degraded->warm_vortex No, check solubility precipitate->warm_vortex discard Discard and Prepare Fresh color_change->discard

References

Technical Support Center: Optimizing In Vivo Dosage of AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo dosage of AC-099 hydrochloride. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective non-peptidergic agonist for the Neuropeptide FF (NPFF) receptors, with a preference for the NPFF2 receptor subtype.[1][2] It is a small molecule identified through high-throughput screening.[2] The NPFF system is known to be involved in a variety of physiological processes, including pain modulation, cardiovascular regulation, and opioid system regulation.[1]

Q2: What is the reported effective in vivo dose of this compound?

A2: A single intraperitoneal (i.p.) injection of 30 mg/kg of this compound has been shown to completely attenuate spinal nerve ligation (SNL)-induced hypersensitivity in rats.[1]

Q3: What is the solubility of this compound?

A3: As a hydrochloride salt, AC-099 is expected to have improved aqueous solubility compared to its free base, which is advantageous for in vivo formulations. For specific solubility data, it is recommended to refer to the manufacturer's product data sheet.

Q4: What animal models have been used to test this compound?

A4: this compound has been evaluated in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).[1]

Q5: What is the signaling pathway of the NPFF receptors that this compound targets?

A5: NPFF receptors (NPFF1 and NPFF2) are G protein-coupled receptors (GPCRs). They are primarily coupled to the inhibitory Gαi/o subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. NPFFR2 can also couple to Gαs, stimulating adenylyl cyclase. The activation of NPFF receptors can also modulate N-type calcium channels.

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Lack of Efficacy or High Variability in Results Improper Formulation: Compound precipitation, incorrect pH, or inappropriate vehicle.- Ensure complete dissolution of this compound in the chosen vehicle. Sonication may aid dissolution.- Verify the pH of the formulation; for hydrochloride salts, a slightly acidic pH can improve stability.- Use a consistent and appropriate vehicle for the chosen administration route. For intraperitoneal injection, sterile saline is a common choice.
Incorrect Dosage or Administration: Calculation errors, improper injection technique.- Double-check all dosage calculations based on animal weight.- Ensure proper training on the administration technique (e.g., intraperitoneal, intravenous) to ensure accurate and consistent delivery.- For oral administration, ensure the gavage needle is correctly placed to avoid administration into the lungs.
Animal-Related Factors: Strain, sex, age, or underlying health conditions of the animals.- Use a consistent animal model (species, strain, sex, and age) throughout the study.- Ensure animals are healthy and properly acclimated to the experimental conditions to minimize stress-induced variability.
Adverse Effects or Toxicity High Dose: The administered dose may be too high, leading to off-target effects.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Start with a lower dose and escalate gradually while monitoring for any signs of toxicity (e.g., weight loss, behavioral changes).
Vehicle Toxicity: The vehicle used for formulation may have its own toxic effects.- If using co-solvents (e.g., DMSO, ethanol), ensure the final concentration is within the acceptable limits for the animal model and administration route.- Run a vehicle-only control group to assess any effects of the vehicle itself.
Compound Instability Degradation in Formulation: The compound may not be stable in the prepared formulation over time.- Prepare fresh formulations for each experiment and avoid storing them for extended periods unless stability has been confirmed.- Protect the formulation from light and store at the recommended temperature.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
This compoundSpinal Nerve Ligation (SNL) in RatsIntraperitoneal (i.p.)30 mg/kgComplete attenuation of SNL-induced hypersensitivity[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of sterile saline to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Prepare fresh on the day of the experiment.

Protocol 2: In Vivo Dose Optimization - Dose-Range Finding Study

Objective: To determine the optimal dose of this compound that elicits the desired therapeutic effect with minimal adverse effects.

Procedure:

  • Animal Model: Select the appropriate animal model for the intended therapeutic area (e.g., SNL model for neuropathic pain).

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg of this compound). A minimum of 5-8 animals per group is recommended.

  • Formulation and Administration: Prepare the this compound formulations and administer the assigned dose to each animal via the chosen route (e.g., intraperitoneal injection).

  • Efficacy Assessment: At predetermined time points post-administration, assess the therapeutic endpoint. For a neuropathic pain model, this could involve measuring mechanical allodynia (e.g., using von Frey filaments) or thermal hyperalgesia.

  • Toxicity Monitoring: Observe the animals regularly for any signs of toxicity, such as changes in body weight, food and water intake, posture, and activity levels.

  • Data Analysis: Analyze the dose-response relationship to identify the dose that produces the desired effect. Statistical analysis should be performed to determine significant differences between groups.

Mandatory Visualizations

AC-099_Hydrochloride_Signaling_Pathway Signaling Pathway of this compound AC099 AC-099 Hydrochloride NPFFR2 NPFF2 Receptor (GPCR) AC099->NPFFR2 Binds and Activates G_protein Gαi/o Protein NPFFR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neuronal Inhibition, Analgesia) cAMP->Cellular_Response

Caption: Signaling pathway of this compound via the NPFF2 receptor.

In_Vivo_Dosage_Optimization_Workflow Experimental Workflow for In Vivo Dosage Optimization start Start: Define Therapeutic Goal formulation Formulation Development (Vehicle Selection, Solubility) start->formulation dose_range Dose-Range Finding Study (MTD & Efficacy Screen) formulation->dose_range efficacy_study Definitive Efficacy Study (Optimal Dose) dose_range->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Optional) efficacy_study->pk_pd end End: Optimized In Vivo Dose efficacy_study->end pk_pd->end

Caption: Logical workflow for optimizing the in vivo dosage of a compound.

References

Preventing AC-099 hydrochloride precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of AC-099 hydrochloride in buffer solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective full agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R). As an agonist, it mimics the action of the endogenous neuropeptide FF.

Q2: What is the expected solubility of this compound?

Q3: Why is my this compound precipitating out of my buffer solution?

A3: Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • pH of the buffer: As a hydrochloride salt, the solubility of AC-099 is likely pH-dependent. The compound is expected to be more soluble in acidic to neutral pH ranges where the amine groups are protonated. In more alkaline conditions, the free base form may be less soluble, leading to precipitation.

  • Buffer composition: The ions present in the buffer can interact with this compound. For instance, phosphate (B84403) buffers can sometimes form less soluble salts with hydrochloride compounds.

  • Concentration: The concentration of this compound in the solution may have exceeded its solubility limit in that specific buffer at the given temperature.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.

  • Improper dissolution technique: The order and method of adding the compound and buffer components can impact the final solubility.

Q4: How can I prevent precipitation of this compound in my experiments?

A4: To prevent precipitation, consider the following:

  • Optimize the pH of your buffer: Maintain a slightly acidic to neutral pH (e.g., pH 6.0-7.4) to ensure the compound remains in its more soluble protonated form.

  • Choose an appropriate buffer: If you suspect buffer ion interference, consider switching to a different buffer system (e.g., from PBS to HEPES or TRIS).

  • Prepare a concentrated stock solution in DMSO: Dissolve this compound in 100% DMSO at a high concentration first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Work at a suitable temperature: Prepare and handle the solution at room temperature or 37°C, as solubility may decrease at lower temperatures.

  • Sonication: If you observe slight precipitation, gentle sonication can sometimes help to redissolve the compound.

  • Freshly prepare solutions: It is always recommended to prepare solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.

Data Presentation

As specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table summarizes its known solubility in other solvent systems.

Solvent SystemConcentrationTemperatureNotes
Dimethyl Sulfoxide (B87167) (DMSO)High (undisclosed)Room TemperatureRecommended for preparing concentrated stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLRoom TemperatureA suitable vehicle for in vivo administration.[1]
Aqueous Buffers (PBS, TRIS, HEPES)Not AvailableNot AvailableSolubility is expected to be pH-dependent.

Experimental Protocols

Protocol for Preparing a Buffered Solution of this compound

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Desired aqueous buffer (e.g., PBS, TRIS, HEPES), sterile, at the desired pH

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Dilute the Stock Solution into the Aqueous Buffer:

    • Pipette the desired volume of your sterile aqueous buffer into a new sterile tube.

    • While vortexing the buffer at a moderate speed, add the required volume of the this compound DMSO stock solution dropwise to the buffer to achieve the final desired concentration.

    • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

  • Final Check and Use:

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • If slight cloudiness or precipitation is observed, try gently warming the solution to 37°C or sonicating for a few minutes.

    • It is highly recommended to use the freshly prepared buffered solution immediately for your experiment.

Mandatory Visualizations

Signaling Pathway of this compound

AC099_Signaling_Pathway cluster_cytosol Cytosol AC099 AC-099 Hydrochloride NPFFR NPFF1R / NPFF2R (GPCR) AC099->NPFFR binds to G_protein Gαi/βγ NPFFR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP conversion blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK_Pathway MAPK Signaling Cascade PKA->MAPK_Pathway influences Cellular_Response Modulation of Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Signaling pathway of this compound via NPFF receptors.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation of This compound Observed Check_pH Is the buffer pH in the optimal range (e.g., 6.0-7.4)? Start->Check_pH Adjust_pH Adjust buffer pH to a slightly acidic to neutral range. Check_pH->Adjust_pH No Check_Concentration Is the concentration of This compound too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Lower_Concentration Lower the final concentration of the compound. Check_Concentration->Lower_Concentration Yes Check_Buffer Is the buffer type (e.g., phosphate) a potential issue? Check_Concentration->Check_Buffer No Lower_Concentration->Check_Buffer Change_Buffer Switch to an alternative buffer system (e.g., TRIS or HEPES). Check_Buffer->Change_Buffer Yes Check_Dissolution Was a DMSO stock solution used for dilution? Check_Buffer->Check_Dissolution No Change_Buffer->Check_Dissolution Use_DMSO_Stock Prepare a concentrated stock in DMSO and dilute into the aqueous buffer. Check_Dissolution->Use_DMSO_Stock No Check_Temperature Was the solution prepared and stored at a low temperature? Check_Dissolution->Check_Temperature Yes Use_DMSO_Stock->Check_Temperature Adjust_Temperature Prepare and handle the solution at room temperature or 37°C. Check_Temperature->Adjust_Temperature Yes Sonication Attempt gentle sonication to redissolve. Check_Temperature->Sonication No Adjust_Temperature->Sonication End Solution should be clear. Use immediately. Sonication->End

Caption: Troubleshooting workflow for this compound precipitation.

References

AC-099 hydrochloride inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may lead to inconsistent in vitro results with AC-099 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a selective full agonist for the neuropeptide FF2 receptor (NPFF2R) and a partial agonist for the neuropeptide FF1 receptor (NPFF1R).[1][2][3] It is involved in the GPCR/G Protein signaling pathway.[1] Its activity at these receptors has been shown to attenuate hypersensitivity in animal models.[1][2]

Q2: I am observing lower than expected potency (higher EC50 values) in my cell-based assays. What are the potential causes?

Several factors could contribute to reduced potency:

  • Compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that it does not precipitate when diluted into your final assay media.[4]

  • Compound Stability: The stability of this compound in your specific assay media and at the experimental temperature has not been extensively reported. Degradation of the compound over the course of the experiment would lead to a decrease in the effective concentration.

  • Cell Health and Receptor Expression: Ensure your cells are healthy and have a consistent and sufficient expression level of NPFF1R and NPFF2R. Passage number can affect receptor expression.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or buffer components, can affect the biological response.

Q3: My results for this compound are highly variable between experiments. How can I improve reproducibility?

Inconsistent results often stem from variations in experimental procedures. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, compound dilution, incubation times, and plate reading, are consistent across all experiments.

  • Reagent Quality: Use high-quality reagents and ensure the purity of your this compound is greater than 98%.[2] Prepare fresh dilutions of the compound for each experiment from a validated stock solution.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability or the assay readout.

  • Monitor Assay Performance: Use appropriate positive and negative controls to monitor the performance and variability of the assay itself.

Troubleshooting Guides

Guide 1: Inconsistent EC50 Values in Functional Assays
Potential Cause Recommended Action Expected Outcome
Compound Precipitation Visually inspect the diluted compound in the assay medium for any precipitate. Perform a solubility test at the highest concentration used.The solution should be clear. If precipitation occurs, consider using a different solvent or lowering the stock concentration.
Compound Degradation Prepare fresh compound dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures.Freshly prepared solutions should yield more consistent results.
Inconsistent Cell State Standardize cell culture conditions, including passage number, confluency, and serum batches.Reduced variability in the baseline and stimulated response of the cells.
Assay Plate Inconsistencies Use high-quality, low-binding plates. Ensure proper mixing in all wells to avoid concentration gradients.More consistent signal across replicate wells.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C9H9Cl2F3N4[1][2]
Molecular Weight 301.10 g/mol [1][2]
CAS Number 849335-07-5[1][2]
Purity >98% (HPLC)[2]
NPFF2R EC50 1189 nM[1][2][3]
NPFF1R EC50 2370 nM[1][2][3]
Solubility ≥ 2.5 mg/mL (8.30 mM) in specific DMSO/SBE-β-CD/saline or DMSO/PEG300/Tween-80/saline mixtures.[1]
Storage Temperature -20°C (Powder)[3]
Stability ≥ 2 years at -20°C[3]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for NPFFR Activation

This protocol describes a method to measure the activation of NPFF receptors by this compound by detecting changes in intracellular calcium levels.

  • Cell Culture:

    • Culture cells expressing NPFF1R or NPFF2R (e.g., CHO-K1 or HEK293 stable cell lines) in appropriate media and conditions until they reach 80-90% confluency.

    • Seed the cells into 96-well, black-walled, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to generate a concentration-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Calcium Dye Loading:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Procedure:

    • After dye loading, wash the cells to remove any excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the diluted this compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Calculate the response for each concentration (e.g., peak fluorescence minus baseline).

    • Plot the results as a percentage of the maximal response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling AC-099 AC-099 NPFFR NPFF1R / NPFF2R (GPCR) AC-099->NPFFR Agonist G_protein G Protein (Gαq/11) NPFFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca2+ Release (from ER) IP3_DAG->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Signaling pathway of this compound.

start Inconsistent In Vitro Results check_compound Verify Compound Integrity start->check_compound purity Check Purity (>98%) check_compound->purity storage Confirm Proper Storage (-20°C) check_compound->storage fresh_prep Use Fresh Dilutions check_compound->fresh_prep check_solubility Assess Solubility dissolved Ensure Full Dissolution in Stock check_solubility->dissolved precipitation Check for Precipitation in Assay Media check_solubility->precipitation check_assay Review Assay Conditions protocol Standardize Protocol Steps check_assay->protocol controls Validate Controls check_assay->controls reagents Check Reagent Stability check_assay->reagents check_cells Evaluate Cell System health Monitor Cell Health & Viability check_cells->health receptor Verify Receptor Expression check_cells->receptor purity->check_solubility storage->check_solubility fresh_prep->check_solubility dissolved->check_assay precipitation->check_assay protocol->check_cells controls->check_cells reagents->check_cells end Reproducible Results health->end receptor->end

Caption: Troubleshooting workflow for inconsistent results.

cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_biological Biological System Issues center Inconsistent Results solubility Poor Solubility center->solubility stability Degradation center->stability purity Low Purity center->purity conditions Suboptimal Conditions (Time, Temp) center->conditions reagents Reagent Variability center->reagents detection Detection Interference center->detection cell_health Poor Cell Health center->cell_health receptor_level Variable Receptor Expression center->receptor_level passage High Passage Number center->passage

Caption: Potential causes of experimental variability.

References

Technical Support Center: AC-099 Hydrochloride Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing AC-099 hydrochloride in behavioral studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective agonist for the Neuropeptide FF receptor 2 (NPFF2R), with partial agonist activity at the Neuropeptide FF receptor 1 (NPFF1R).[1] The Neuropeptide FF (NPFF) system is involved in a variety of physiological processes, including pain modulation, cardiovascular regulation, and the stress response.[2][3] Activation of NPFF2R has been shown to have anti-opioid activity and can influence pain perception and anxiety-like behaviors.[4]

Q2: What are the expected behavioral effects of this compound administration in rodents?

Based on studies with this compound and other selective NPFF2R agonists, the following behavioral effects can be anticipated:

  • Analgesia/Anti-analgesia: In a rat model of neuropathic pain (spinal nerve ligation), a single intraperitoneal (i.p.) injection of 30 mg/kg this compound was shown to completely attenuate hypersensitivity.[1] However, the NPFF system's role in pain is complex, with some studies reporting that NPFF can also have anti-opioid effects, potentially reversing morphine-induced analgesia.[2][4] The observed effect may depend on the specific pain model and the baseline opioid tone.

  • Anxiogenic-like effects: Activation of NPFFR2 has been demonstrated to stimulate the hypothalamic-pituitary-adrenal (HPA) axis and induce anxiety-like behaviors in rodents.[5] In the elevated plus-maze (EPM) test, administration of an NPFF2R agonist led to a decrease in the time spent in the open arms, a classic indicator of anxiety.[5]

Q3: How should I prepare and store this compound for in vivo studies?

  • Solubility: this compound has good solubility in DMSO. For in vivo administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a clear solution at a concentration of at least 2.5 mg/mL.[1] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[1]

  • Storage: As a powder, this compound is stable for 3 years at -20°C and 2 years at 4°C. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To ensure the integrity of the compound, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected or No Behavioral Effect

Question: I administered this compound but did not observe the expected analgesic or anxiogenic-like effects. What could be the issue?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Dose The effective dose of this compound can vary depending on the animal model, strain, and the specific behavioral endpoint being measured. The reported effective dose for attenuating neuropathic pain in rats is 30 mg/kg, i.p.[1] For anxiety-like effects, a similar dose of a related NPFF2R agonist was used.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Route of Administration The route of administration significantly impacts the bioavailability and central nervous system penetration of the compound. Intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections have been used for NPFF receptor agonists.[1][4][5] Ensure the chosen route is appropriate for targeting the desired neural circuits.
Timing of Behavioral Testing The onset and duration of action of this compound need to be considered. For anxiety testing with a similar NPFF2R agonist, behavioral assessment was performed 1 hour after an i.p. injection.[5] Conduct a time-course study to identify the peak effect of the compound in your model.
Receptor Desensitization Prolonged or high-concentration exposure to agonists can lead to G protein-coupled receptor (GPCR) desensitization and internalization, reducing the cellular response.[6][7][8] If you are conducting studies with repeated administrations, consider allowing sufficient time between doses for receptor resensitization.
Interaction with Opioid System The NPFF system has a complex interaction with the endogenous opioid system.[2][4] The behavioral effects of this compound may be influenced by the baseline opioid tone of the animals. Consider the potential for these interactions when interpreting your results.
Vehicle Effects The vehicle used to dissolve this compound may have its own behavioral effects. Always include a vehicle-treated control group in your experimental design to account for any non-specific effects.
Issue 2: High Variability in Behavioral Data

Question: I am observing high variability between animals in the same treatment group. How can I reduce this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Animal Handling and Stress Stress from handling and injection procedures can significantly impact behavioral outcomes, particularly in anxiety and pain assays. Ensure all animals are properly habituated to the experimental procedures and environment before the start of the study.
Environmental Factors Minor variations in the testing environment, such as lighting, noise, and temperature, can influence behavior. Standardize the testing conditions for all animals and test at the same time of day to minimize circadian rhythm effects.
Inconsistent Dosing Ensure accurate and consistent administration of this compound. Use precise techniques for injections and verify the concentration of your dosing solutions.
Individual Differences Biological variability is inherent in animal research. Ensure that animals are randomly assigned to treatment groups and that the sample size is sufficient to detect statistically significant differences.

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

This protocol is adapted from studies investigating the effects of NPFFR2 agonists on anxiety.[5]

Objective: To assess anxiety-like behavior in rodents following the administration of this compound.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).

  • Testing: 60 minutes after injection, place the animal in the center of the EPM, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5-6 minutes using a video tracking system. Key parameters to measure include:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

  • Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Hot Plate Test for Nociception

This protocol provides a general framework for assessing thermal pain sensitivity.

Objective: To evaluate the analgesic or hyperalgesic effects of this compound.

Apparatus: A hot plate apparatus with a controlled surface temperature.

Procedure:

  • Baseline Measurement: Determine the baseline latency for each animal to respond to the heat (e.g., licking a paw, jumping) by placing them on the hot plate (e.g., set to 55°C). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.

  • Analysis: An analgesic effect is indicated by a significant increase in the response latency compared to baseline and the vehicle-treated group. A hyperalgesic or anti-analgesic effect would be indicated by a decrease in latency.

Quantitative Data Summary

Table 1: Effect of an NPFF2R Agonist (AC-263093) on Anxiety-Like Behavior in the Elevated Plus-Maze

Data extracted from a study by Chen et al. (2017) and serves as a reference for expected outcomes with NPFF2R agonists.

Treatment (30 mg/kg, i.p.)Time in Open Arms (seconds)Time in Closed Arms (seconds)Number of Open Arm Entries
Vehicle ~45~155~10
AC-263093 ~20~190~5

Note: The values are approximate and are intended to illustrate the direction and magnitude of the expected effects.

Table 2: Dose-Response of this compound in a Neuropathic Pain Model

Based on a study by Gaubert et al. (2009).[1]

Dose (mg/kg, i.p.)Animal ModelBehavioral EndpointOutcome
30Rat (Spinal Nerve Ligation)Mechanical HypersensitivityComplete attenuation of hypersensitivity

Visualizations

NPFF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC-099 AC-099 Hydrochloride NPFF2R NPFF2R AC-099->NPFF2R Binds to G_protein Gαi/o NPFF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Behavioral_Effects Modulation of Neuronal Excitability & Behavioral Outcomes (Pain, Anxiety) cAMP->Behavioral_Effects IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Behavioral_Effects Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Habituation Dosing Vehicle or AC-099 Administration Animal_Acclimation->Dosing Compound_Prep This compound Solution Preparation Compound_Prep->Dosing Waiting Waiting Period (e.g., 60 min) Dosing->Waiting Behavioral_Test Behavioral Assay (e.g., EPM, Hot Plate) Waiting->Behavioral_Test Data_Collection Data Collection (Video Tracking/Manual Scoring) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Technical Support Center: Investigating Off-Target Effects of AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on identifying, characterizing, and mitigating the potential off-target effects of AC-099 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical and early-stage clinical research.

Frequently Asked Questions (FAQs)

1. What are the known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, it is crucial to experimentally determine its selectivity profile. The following sections provide guidance on how to assess these potential off-target interactions.

2. How can I differentiate between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is a critical step in characterizing any inhibitor. Here are several strategies:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound with varying potencies against the intended target. A strong correlation between the potency of the analogs and the observed cellular effect suggests an on-target mechanism.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that this compound is binding to its intended target in a cellular context and at relevant concentrations.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cellular phenotype observed with this compound is mimicked by target knockdown/knockout, it is likely an on-target effect. Conversely, if the phenotype persists, an off-target effect should be investigated.

  • Rescue Experiments: In a target knockout or knockdown background, express a version of the target that is resistant to this compound (e.g., through site-directed mutagenesis of the binding site). If the addition of the resistant target rescues the phenotype, this provides strong evidence for an on-target effect.

3. What are the best initial steps to profile the off-target activity of this compound?

A comprehensive kinase panel screen is the recommended starting point for identifying potential off-target interactions, especially if the primary target is a kinase. These screens typically involve testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across different cell lines.

  • Possible Cause 1: Variable expression of the primary target.

    • Troubleshooting Step: Perform Western blotting or qPCR to quantify the expression level of the target protein in each cell line. A lower IC50 value may correlate with lower target expression.

  • Possible Cause 2: Presence of off-target proteins that influence the assay readout.

    • Troubleshooting Step: Refer to kinase profiling data (see Table 1) to identify potential off-targets. Analyze the expression of these off-targets in the different cell lines.

  • Possible Cause 3: Differences in cell permeability or metabolism of this compound.

    • Troubleshooting Step: Utilize LC-MS/MS to quantify the intracellular concentration of this compound in each cell line after a defined incubation period.

Issue 2: Observed cellular phenotype is more potent than the biochemical IC50 against the primary target.

  • Possible Cause 1: Synergistic off-target effects.

    • Troubleshooting Step: this compound may be inhibiting one or more additional targets that contribute to the observed phenotype. A broad off-target screening approach is recommended.

  • Possible Cause 2: Inhibition of a downstream signaling node.

    • Troubleshooting Step: Map the signaling pathway of the primary target and perform phosphoproteomics or Western blot analysis of key downstream effectors to pinpoint the site of action.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase FamilyTargetPercent Inhibition
Primary Target Family Target X 98%
Kinase A15%
Kinase B8%
Off-Target Family 1 Kinase C72%
Kinase D45%
Off-Target Family 2 Kinase E68%
Kinase F33%

Table 2: Comparative IC50 Values of this compound

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical Primary Target X 15
Off-Target Kinase C250
Off-Target Kinase E475
Cellular (Proliferation) Cell Line A (High Target X)50
Cell Line B (Low Target X)200
Cell Line C (Target X Knockout)>10,000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of this compound for 1 hour at 37°C.

  • Harvest and Lysis: Harvest cells by trypsinization, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting or ELISA.

  • Data Interpretation: The binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR TargetX Primary Target X (Kinase) GFR->TargetX OffTargetC Off-Target C (Kinase) GFR->OffTargetC AC099 AC-099 Hydrochloride AC099->TargetX On-Target Inhibition AC099->OffTargetC Off-Target Inhibition Downstream1 Downstream Effector 1 TargetX->Downstream1 Downstream2 Downstream Effector 2 OffTargetC->Downstream2 Phenotype1 Desired Phenotype (e.g., Apoptosis) Downstream1->Phenotype1 Phenotype2 Off-Target Phenotype (e.g., Toxicity) Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways of this compound.

G cluster_workflow Off-Target Validation Workflow start Start: Unexpected Phenotype Observed kinase_screen Kinase Panel Screen (e.g., 1 µM) start->kinase_screen identify_hits Identify Potential Off-Targets kinase_screen->identify_hits dose_response Dose-Response Biochemical Assays identify_hits->dose_response validate_cellular Cellular Target Engagement (CETSA) dose_response->validate_cellular genetic_validation Genetic Validation (siRNA/CRISPR) validate_cellular->genetic_validation conclusion Conclusion: Confirm or Refute Off-Target Effect genetic_validation->conclusion

Caption: Experimental workflow for validating off-target effects.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent IC50 Values start Inconsistent IC50 Across Cell Lines check_target_expression Quantify Target X Expression (WB/qPCR) start->check_target_expression is_correlated Correlation with IC50? check_target_expression->is_correlated on_target_explanation Likely On-Target Effect is_correlated->on_target_explanation Yes check_off_target Investigate Off-Target Expression is_correlated->check_off_target No check_permeability Measure Intracellular Drug Concentration check_off_target->check_permeability

Caption: Troubleshooting guide for inconsistent cellular IC50 values.

Technical Support Center: AC-099 Hydrochloride Vehicle Formulation for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of AC-099 hydrochloride formulations for injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a selective neuropeptide FF (NPFF) receptor agonist, specifically a full agonist for NPFF2R and a partial agonist for NPFF1R.[1] It is primarily used in research settings to investigate the role of the NPFF system, such as in studies of pain modulation. For instance, it has been shown to attenuate hypersensitivity in rat models of neuropathic pain.[1]

Q2: What are the recommended vehicle formulations for in vivo injection of this compound?

A2: Two primary vehicle formulations are recommended for achieving a clear solution for in vivo injection, with a solubility of at least 2.5 mg/mL.[1] The components should be added sequentially as described in the table below.

Q3: What is the solubility of this compound in common solvents?

A3: this compound has high solubility in DMSO for in vitro stock solutions.[1] For in vivo formulations, a solubility of ≥ 2.5 mg/mL can be achieved using specific vehicle compositions.[1]

Data Presentation: Recommended In Vivo Vehicle Formulations

FormulationComponent 1Component 2Component 3Component 4Final Solubility
Vehicle 1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (8.30 mM)[1]
Vehicle 2 10% DMSO90% (20% SBE-β-CD in saline)--≥ 2.5 mg/mL (8.30 mM)[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation or Cloudiness During Formulation - Incorrect order of solvent addition.- Components not fully dissolved before adding the next.- Temperature of the solvents is too low.- Strictly follow the sequential addition of solvents as detailed in the experimental protocols.- Ensure each component is completely dissolved before proceeding to the next step. Gentle vortexing can aid dissolution.- Allow all components to reach room temperature before mixing.
Difficulty Dissolving this compound - Insufficient solvent volume.- Inadequate mixing.- Ensure the final concentration does not exceed the recommended solubility limit of 2.5 mg/mL.- Use a vortex mixer for a sufficient amount of time to ensure complete dissolution. For in vitro stock solutions in DMSO, ultrasonication may be necessary.[1]
Phase Separation After Formulation - Improper mixing of components, especially with viscous liquids like PEG300 and Tween-80.- After adding all components, vortex the final solution thoroughly to ensure a homogenous mixture.
Leakage During Injection - Loose connection between the syringe and needle.- Ensure a secure connection between the syringe and the needle.
Infusion Not Proceeding Smoothly - Blockage in the needle or syringe.- Check for any visible obstructions. If necessary, replace the needle and/or syringe.
Instability of the Formulation - Interaction with excipients or inappropriate storage.- Use high-purity excipients.[2] Store the formulation according to stability study recommendations, typically at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing (-20°C or -80°C) may be necessary, but freeze-thaw stability should be confirmed.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using Vehicle 1

Objective: To prepare a clear, injectable solution of this compound at a concentration of up to 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials and syringes

Methodology:

  • Step 1: Prepare the DMSO Solution: In a sterile vial, add the required volume of DMSO (10% of the final volume).

  • Step 2: Dissolve this compound: Add the pre-weighed this compound to the DMSO. Vortex until fully dissolved.

  • Step 3: Add PEG300: Sequentially add the required volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogenous.

  • Step 4: Add Tween-80: Add the required volume of Tween-80 (5% of the final volume). Vortex thoroughly.

  • Step 5: Add Saline: Add the final volume of sterile saline (45% of the final volume). Vortex until a clear, homogenous solution is obtained.

  • Step 6: Final Inspection: Visually inspect the solution for any particulates or precipitation before use.

Protocol 2: Preparation of this compound Formulation using Vehicle 2

Objective: To prepare a clear, injectable solution of this compound at a concentration of up to 2.5 mg/mL using a cyclodextrin-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials and syringes

Methodology:

  • Step 1: Prepare the SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.

  • Step 2: Prepare the DMSO Solution: In a sterile vial, add the required volume of DMSO (10% of the final volume).

  • Step 3: Dissolve this compound: Add the pre-weighed this compound to the DMSO. Vortex until fully dissolved.

  • Step 4: Add SBE-β-CD Solution: Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume). Vortex until a clear, homogenous solution is formed.

  • Step 5: Final Inspection: Visually inspect the solution for any particulates or precipitation before use.

Visualizations

G cluster_0 Formulation Workflow (Vehicle 1) start Start add_dmso 1. Add 10% DMSO start->add_dmso add_ac099 2. Add AC-099 HCl & Vortex add_dmso->add_ac099 add_peg300 3. Add 40% PEG300 & Vortex add_ac099->add_peg300 add_tween80 4. Add 5% Tween-80 & Vortex add_peg300->add_tween80 add_saline 5. Add 45% Saline & Vortex add_tween80->add_saline end Clear Solution (≤ 2.5 mg/mL) add_saline->end

Caption: Workflow for preparing this compound with Vehicle 1.

G cluster_1 Troubleshooting Formulation Issues start Formulation Issue: Precipitation/Cloudiness check_order Was the order of solvent addition correct? start->check_order check_dissolution Was each component fully dissolved before adding the next? check_order->check_dissolution Yes re_prepare Action: Re-prepare solution following protocol precisely. check_order->re_prepare No check_temp Were components at room temperature? check_dissolution->check_temp Yes check_dissolution->re_prepare No check_temp->re_prepare No success Outcome: Clear Solution check_temp->success Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: AC-099 Hydrochloride Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-099 hydrochloride and facing solubility challenges, particularly concerning the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in DMSO. What could be the issue?

A1: Several factors can affect the solubility of this compound in DMSO. A primary concern is the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly decrease the solubility of compounds.[2][4] It is also crucial to ensure the purity of both the this compound and the DMSO. For initial troubleshooting, consider gentle heating or sonication to aid dissolution.[5][6]

Q2: How does water content in DMSO affect the solubility of this compound?

A2: The presence of water in DMSO can lead to a significant reduction in the solubility of many organic compounds, including likely this compound.[2][4] Water and DMSO form strong hydrogen bonds, creating a more structured solvent environment that can make it more difficult for solute molecules to be solvated, leading to precipitation.[7][8][9]

Q3: What are the best practices for storing and handling DMSO to prevent water absorption?

A3: To minimize water absorption, always use anhydrous, high-purity DMSO from a freshly opened bottle.[5][6] Store DMSO in a tightly sealed container in a dry, cool place.[10] Minimize the time the container is open to the atmosphere.[10] Using a glove box or a dry environment for preparing solutions is also a good practice.[11]

Q4: My this compound solution in DMSO was initially clear, but now I see precipitation. What happened?

A4: Precipitation over time, especially after temperature changes (like freeze-thaw cycles), is a common issue when using DMSO that has absorbed water.[2][4] As the water content increases, the solubility of the compound can decrease, leading to crystallization or precipitation.[2] To redissolve the compound, gentle warming and sonication may be effective.[4]

Q5: Can the absorbed water in DMSO lead to the degradation of this compound?

Troubleshooting Guide

If you are experiencing solubility issues with this compound in DMSO, follow these troubleshooting steps:

Step 1: Verify Material Quality

  • DMSO: Use a fresh, sealed bottle of anhydrous, high-purity DMSO. If the bottle has been open for an extended period, it has likely absorbed atmospheric moisture.

  • This compound: Ensure the purity of your compound has been verified.

Step 2: Optimize Dissolution Technique

  • Agitation: Vortex the solution vigorously.[6]

  • Gentle Warming: Warm the solution in a water bath (e.g., 37°C). Avoid excessive heat to prevent potential degradation.[6]

  • Sonication: Use a bath sonicator to aid in the dissolution process.[4][6]

Step 3: Prepare a More Dilute Solution

  • If the compound does not dissolve at the desired concentration, try preparing a more dilute stock solution to determine the solubility limit in your current solvent.

Step 4: Consider Alternative Solvents

  • If DMSO proves to be a persistent issue, and your experimental design allows, consider alternative solvents. However, for many biological assays, DMSO is the standard.

Quantitative Data Summary

The following table provides a hypothetical representation of the expected impact of water content on the solubility of a compound like this compound in DMSO. Note: This is illustrative data and not experimentally determined for this compound.

Water in DMSO (v/v %)Expected Solubility of this compound (mg/mL)
0 (Anhydrous)≥ 2.5
1%~2.0
5%~1.2
10%~0.5
Experimental Protocols

Protocol 1: Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[12][13]

  • Preparation of Solvent Mixtures: Prepare a series of DMSO/water mixtures with varying percentages of water (e.g., 0%, 1%, 5%, 10% v/v). Use anhydrous DMSO and deionized water.

  • Addition of Compound: To a series of vials, each containing a known volume of a specific DMSO/water mixture, add an excess amount of this compound (enough that a solid precipitate remains).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant of each vial. Ensure no solid particles are transferred. Dilute the sample with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of this compound in that specific DMSO/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare DMSO/Water Mixtures add_compound Add Excess AC-099 HCl prep_solvent->add_compound Next shake Shake at Constant Temp (24-48h) add_compound->shake Equilibrate separate Separate Solid and Liquid shake->separate After Equilibration analyze Analyze Supernatant (HPLC) separate->analyze Sample determine Determine Solubility analyze->determine Calculate

Caption: Experimental workflow for determining this compound solubility.

logical_relationship cluster_cause Cause cluster_effect Effect Chain hygroscopic DMSO is Hygroscopic water_absorption DMSO Absorbs Atmospheric Water hygroscopic->water_absorption h_bonding Strong DMSO-Water H-Bonding water_absorption->h_bonding solvation_energy Increased Solvation Energy h_bonding->solvation_energy solubility_decrease Decreased Solubility of AC-099 HCl solvation_energy->solubility_decrease precipitation Precipitation of Compound solubility_decrease->precipitation

Caption: Impact of DMSO hygroscopicity on this compound solubility.

References

Technical Support Center: AC-099 Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of AC-099 hydrochloride, with a focus on freeze-thaw cycle stability. As specific public data on the freeze-thaw stability of this compound is limited, this guide offers general best practices, a detailed experimental protocol for in-house stability assessment, and troubleshooting advice based on established principles of pharmaceutical stability testing.

Storage and Solution Stability

Proper storage is crucial to maintain the integrity of this compound. Below is a summary of the recommended storage conditions based on the product data sheet.[1]

FormStorage TemperatureShelf Life
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: For in-vivo studies, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The stability of this compound in this or any other solvent system should be validated by the end-user.

Freeze-Thaw Cycle Stability: A General Protocol

Experimental Protocol: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a specific solvent after multiple freeze-thaw cycles.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, PBS, or a custom buffer)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • pH meter

  • Freezer (-20°C or -80°C)

  • Water bath or benchtop for thawing

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis (Cycle 0): Immediately after preparation, analyze an aliquot of the stock solution. This will serve as the baseline (T=0) measurement.

    • HPLC Analysis: Determine the purity and concentration of this compound. The analytical method should be stability-indicating.

    • Visual Inspection: Observe for any precipitation or color change.

    • pH Measurement: Record the pH of the solution.

  • Freeze-Thaw Cycles:

    • Aliquot the remaining stock solution into multiple cryovials to avoid repeated thawing of the entire stock.

    • Freezing: Place the aliquots in a freezer at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12-24 hours.

    • Thawing: Thaw the aliquots at room temperature or in a controlled water bath until completely liquid.

    • This completes one freeze-thaw cycle.

  • Analysis after Each Cycle: After 1, 2, 3, and 5 freeze-thaw cycles, take one aliquot for analysis. Perform the same set of analyses as in Step 2 (HPLC, visual inspection, pH measurement).

  • Data Analysis: Compare the results from each freeze-thaw cycle to the initial (Cycle 0) data. A common acceptance criterion for stability is the retention of at least 90% of the initial concentration, with no significant increase in degradation products.[3]

Freeze_Thaw_Stability_Workflow cluster_prep Preparation cluster_initial Initial Analysis (Cycle 0) cluster_cycles Freeze-Thaw Cycles cluster_final Data Analysis prep Prepare Stock Solution initial_analysis HPLC, Visual, pH prep->initial_analysis T=0 freeze Freeze (-20°C / -80°C) initial_analysis->freeze thaw Thaw (Room Temp) freeze->thaw Cycle 1...n analysis_n Analyze Aliquot (n) thaw->analysis_n analysis_n->freeze compare Compare to Cycle 0 analysis_n->compare

Workflow for assessing freeze-thaw stability.

Troubleshooting and FAQs

Q1: My this compound solution appears cloudy after thawing. What should I do?

A1: Cloudiness or precipitation upon thawing can indicate poor solubility or compound degradation.

  • Troubleshooting:

    • Gently vortex the solution to see if the precipitate redissolves.

    • Consider preparing a fresh stock solution at a lower concentration.

    • If using an aqueous buffer, ensure the pH is within the optimal range for this compound solubility. The pH of the solution can change during freezing, which may affect the stability of the compound.[4][5]

Q2: I see new peaks in my HPLC chromatogram after a few freeze-thaw cycles. What does this mean?

A2: The appearance of new peaks likely indicates the degradation of this compound.

  • Troubleshooting:

    • Quantify the area of the new peaks relative to the main compound peak to determine the percentage of degradation.

    • If degradation is significant (e.g., >10%), it is recommended to prepare fresh aliquots for each experiment to avoid using solutions that have undergone multiple freeze-thaw cycles.

    • Storing solutions at -80°C instead of -20°C may improve stability for some compounds.[2]

Q3: How many freeze-thaw cycles are acceptable for my this compound solution?

A3: The number of acceptable cycles depends on the stability of the compound in your specific solvent and your experimental requirements. You should determine this empirically using the protocol provided above. As a general practice, it is advisable to minimize the number of freeze-thaw cycles.

Q4: Can I store my this compound solution at 4°C for a few days?

A4: While the powdered form is stable at 4°C for up to two years, the stability of the compound in solution at 4°C is not specified and is likely to be much shorter.[1] It is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C. For short-term storage, a stability test should be conducted to confirm that the compound remains stable under those conditions.

Q5: What factors can influence the freeze-thaw stability of my compound?

A5: Several factors can affect stability, including the chemical structure of the compound, the solvent and its pH, the concentration of the solution, the freezing and thawing rates, and the storage temperature.[2][4] For hydrochloride salts, changes in pH during the freezing process due to the concentration of solutes can be a critical factor in their stability.[5][6]

Logical_Relationships ft_stability Freeze-Thaw Stability factors Influencing Factors ft_stability->factors outcomes Potential Outcomes ft_stability->outcomes compound Compound Properties factors->compound solvent Solvent/pH factors->solvent process Process Parameters (Freeze/Thaw Rate) factors->process troubleshooting Troubleshooting outcomes->troubleshooting Informs degradation Degradation outcomes->degradation precipitation Precipitation outcomes->precipitation stable Stable outcomes->stable protocol Stability Protocol protocol->ft_stability Assesses

Factors influencing freeze-thaw stability assessment.

References

Route of administration differences for NPFF agonists (i.t. vs i.c.v.)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NPFF Agonist Administration

Welcome to the technical support center for Neuropeptide FF (NPFF) agonist administration. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between intrathecal (i.t.) and intracerebroventricular (i.c.v.) administration of NPFF agonists?

A1: The route of administration determines the primary site of action and can lead to significantly different, sometimes opposing, physiological effects.

  • Intracerebroventricular (i.c.v.) injection delivers the agonist directly into the cerebral ventricles, allowing for widespread distribution throughout the brain.[1][2] This route targets supraspinal regions.

  • Intrathecal (i.t.) injection delivers the agonist into the subarachnoid space of the spinal cord, leading to a primary effect on spinal and nerve root targets.[1][2] While some rostral diffusion to the brain can occur, it is generally slower and results in lower brain concentrations compared to i.c.v. administration.[1]

Q2: What are the known NPFF receptors and their general signaling pathways?

A2: NPFF agonists primarily act on two G protein-coupled receptors (GPCRs): NPFFR1 and NPFFR2.[3][4][5]

  • NPFFR1 is widely distributed in the central nervous system, with high levels in the limbic system and hypothalamus.[4][5]

  • NPFFR2 is found in high density in the superficial layers of the spinal cord.[4][5]

These receptors are coupled to G proteins and can modulate adenylyl cyclase activity and voltage-gated N-type Ca2+ channels.[4][5] NPFFR1 and NPFFR2 are primarily coupled to the inhibitory Gαi/o subunit, which inhibits adenylyl cyclase.[3] However, NPFFR2 can also couple to the stimulatory Gαs subunit in certain regions, stimulating adenylyl cyclase.[3]

Q3: How does the route of administration impact the effects of NPFF agonists on pain modulation?

A3: The route of administration can lead to opposing effects on nociception. Generally, i.c.v. administration of NPFF agonists has anti-opioid and pronociceptive effects, while i.t. administration tends to produce analgesia and potentiate opioid effects.[6][7] These differences are likely due to the differential distribution of NPFF receptors in the brain versus the spinal cord, with NPFFR1 being more prominent in the brain and NPFFR2 in the spinal cord.[6]

Troubleshooting Guides

Issue 1: Unexpected or contradictory results when administering NPFF agonists.

  • Possible Cause: The route of administration (i.t. vs. i.c.v.) was not appropriate for the intended target or hypothesis.

  • Troubleshooting Steps:

    • Verify Receptor Distribution: Confirm the known distribution of NPFFR1 and NPFFR2 in your animal model and ensure your administration route targets the desired receptor population. NPFFR2 is highly expressed in the spinal cord, making i.t. administration suitable for studying its spinal effects.[4][5] NPFFR1 is more abundant in the brain, suggesting i.c.v. for targeting its supraspinal effects.[4][5]

    • Review Literature: Consult studies that have used both i.t. and i.c.v. administration of NPFF agonists to understand the expected differential outcomes.[6][8]

    • Consider Dose: The dose of the NPFF agonist can influence the observed effect. A dose-response study may be necessary to characterize the effects of your specific agonist and administration route.

Issue 2: High variability in behavioral or physiological responses between animals.

  • Possible Cause: Inaccurate or inconsistent injections.

  • Troubleshooting Steps:

    • Refine Surgical Technique: Ensure that the stereotaxic coordinates for i.c.v. cannulation or the anatomical landmarks for i.t. injection are accurate for the species, strain, and age of your animals.[9][10][11][12]

    • Confirm Placement: After experiments, it is crucial to verify the placement of the cannula (for i.c.v.) or the distribution of the injectate (for i.t.). This can be done by injecting a dye (e.g., Trypan Blue) and performing histological analysis of the brain or spinal cord.[13] For i.t. injections, a characteristic tail-flick is often observed upon successful needle entry into the subarachnoid space.[14][15]

    • Control Injection Volume and Rate: The volume and rate of injection should be consistent across all animals. For mice, typical i.t. volumes are around 5 µL, while i.c.v. volumes can range from 1-5 µL.[15][16] Slow injection rates are recommended to prevent backflow and tissue damage.[11]

Issue 3: Lack of a significant effect after NPFF agonist administration.

  • Possible Cause: The agonist may not have reached the target receptors in sufficient concentration, or the chosen endpoint is not sensitive to NPFF modulation via the selected route.

  • Troubleshooting Steps:

    • Assess Agonist Stability: Ensure the stability of your NPFF agonist in the vehicle solution and under your experimental conditions.

    • Evaluate Dose and Timing: The dose may be too low, or the timing of the measurement may not coincide with the peak effect of the agonist. A time-course and dose-response study is recommended.

    • Re-evaluate the Biological Question: Consider whether the targeted physiological process is indeed modulated by NPFF receptors in the region targeted by your administration route. For example, some cardiovascular effects of NPFF are centrally mediated and will be more pronounced with i.c.v. administration.[6][17]

Data Presentation: Quantitative Effects of NPFF Agonists (i.t. vs. i.c.v.)

Table 1: Effects on Cardiovascular Parameters

Route of AdministrationAnimal ModelNPFF Agonist/DoseChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
i.c.v. Rat10 µg NPFF+30-40 mmHgBradycardia (abolished by atropine)[6][18]
i.t. Anesthetized Rat5-40 nmol NPFFDose-dependent increaseDose-dependent increase (tachycardia)[6][17]
i.t. Anesthetized RatNPVF (NPFFR1 agonist)Dose-dependent increaseDose-dependent increase[6][17]
i.t. Anesthetized RatdNPA (NPFFR2 agonist)Dose-dependent increaseDose-dependent increase[6][17]

Table 2: Effects on Nociception

Route of AdministrationPain ModelNPFF Agonist EffectInteraction with OpioidsReference
i.c.v. Rat Formalin TestEnhanced pain responseAttenuated µ- and κ-opioid analgesia[8]
i.c.v. Mouse Tail-flick TestReduced endomorphin-1 antinociceptionAnti-opioid effect[7]
i.t. Rat Formalin TestReduced pain response-[8]
i.t. Rat Tail-flick & Paw PressureLong-lasting analgesiaPotentiated morphine analgesia[6]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice

This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[9]

  • Stereotaxic Surgery:

    • Secure the anesthetized mouse in a stereotaxic frame.[9]

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma as a landmark.

    • Drill a small hole through the skull at the desired coordinates for the lateral ventricle (e.g., AP: -0.5 mm, ML: ±1.0 mm from bregma).[13]

  • Cannula Implantation:

    • Slowly lower a guide cannula to the target depth (e.g., DV: -2.5 mm from the skull surface).[13]

    • Secure the cannula to the skull using dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week before injections.

  • Injection Procedure:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert an injection needle connected to a microsyringe. The injection needle should extend slightly beyond the guide cannula.

    • Infuse the NPFF agonist solution (typically 1-5 µL) slowly over 1-2 minutes to prevent backflow.[11][13]

    • Leave the injection needle in place for an additional minute before slowly retracting it and replacing the dummy cannula.

Protocol 2: Intrathecal (i.t.) Lumbar Puncture in Mice

This direct puncture method is performed on conscious or lightly anesthetized animals.

  • Animal Restraint: Firmly restrain the mouse to flex its spine, widening the intervertebral spaces in the lumbar region.

  • Landmark Identification: Palpate the iliac crests to identify the L5-L6 intervertebral space.[15]

  • Injection:

    • Use a 30-gauge needle attached to a microsyringe.

    • Insert the needle into the L5-L6 intervertebral space at a slight angle.

    • A successful entry into the subarachnoid space is often indicated by a sudden flick of the tail.[14][15]

    • Inject the NPFF agonist solution (typically 5 µL) into the cerebrospinal fluid.[15][16]

    • Withdraw the needle promptly.

Mandatory Visualizations

NPFF_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NPFFR1 NPFFR1 G_alpha_i_o Gαi/o NPFFR1->G_alpha_i_o NPFFR2 NPFFR2 NPFFR2->G_alpha_i_o G_alpha_s Gαs NPFFR2->G_alpha_s (region-specific) NPFF_Agonist NPFF Agonist NPFF_Agonist->NPFFR1 NPFF_Agonist->NPFFR2 AC Adenylyl Cyclase (AC) G_alpha_i_o->AC inhibition Ca_channel N-type Ca²⁺ Channel G_alpha_i_o->Ca_channel inhibition G_alpha_s->AC stimulation cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx

Caption: NPFF Receptor Signaling Pathways.

Experimental_Workflow cluster_icv i.c.v. Administration cluster_it i.t. Administration icv_cannulation Stereotaxic Cannula Implantation icv_recovery Recovery Period (≥ 1 week) icv_cannulation->icv_recovery icv_injection Microinjection into Lateral Ventricle icv_recovery->icv_injection icv_outcome Supraspinal Effects (e.g., brain, behavior) icv_injection->icv_outcome analysis Data Analysis & Comparison icv_outcome->analysis it_restraint Animal Restraint it_injection Lumbar Puncture (L5-L6) it_restraint->it_injection it_outcome Spinal Effects (e.g., nociception) it_injection->it_outcome it_outcome->analysis start Select Administration Route hypothesis Hypothesis: Targeting Brain vs. Spinal Cord start->hypothesis cluster_icv cluster_icv hypothesis->cluster_icv cluster_it cluster_it hypothesis->cluster_it

Caption: Experimental Workflow for i.t. vs. i.c.v. NPFF Agonist Studies.

References

Minimizing variability in AC-099 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AC-099 Hydrochloride

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to minimize variability and troubleshoot common issues encountered during experiments with this compound.

Quantitative Data Summary

For consistent and reproducible results, it is crucial to start with accurate and well-defined compound characteristics. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties and Biological Potency

Property Value Reference
Molecular Weight 301.2 g/mol [1]
Mechanism of Action Selective NPFF2R Full Agonist / NPFF1R Partial Agonist [1]
EC₅₀ (NPFF2R) 1189 nM [1]

| EC₅₀ (NPFF1R) | 2370 nM |[1] |

Table 2: Solubility Data

Solvent Concentration Notes Reference
DMSO 100 mg/mL (332.12 mM) Requires sonication for complete dissolution. [1]
In Vivo Formulation 1 ≥ 2.5 mg/mL (8.30 mM) 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. [1]

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.30 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). |[1] |

Table 3: Stock Solution Preparation (10 mM in DMSO)

Desired Volume Mass of AC-099 HCl Volume of DMSO Reference
0.3321 mL 1 mg 0.3321 mL [1]
1.6606 mL 5 mg 1.6606 mL [1]

| 3.3212 mL | 10 mg | 3.3212 mL |[1] |

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective non-peptidergic small molecule. It functions as a full agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R).[1] These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes.

Q2: What is the recommended way to prepare and store stock solutions of this compound? A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[1] For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] The solid compound should be stored at -20°C.

Q3: Can this compound be used for in vivo animal studies? A3: Yes, this compound has been successfully used in in vivo rat models.[1] A common administration route is intraperitoneal injection.[1] For suitable vehicle formulations, please refer to Table 2. It is critical to assess the solubility and stability of the chosen formulation before beginning animal studies.

Q4: Is this compound sensitive to light or temperature? A4: Like many small molecules, this compound may be sensitive to light and elevated temperatures over long periods.[2] It is best practice to store stock solutions in amber vials or tubes protected from light and to avoid leaving solutions at room temperature for extended durations.[2]

Troubleshooting Guide

Q1: I am observing high variability and poor reproducibility in my cell-based assay results. What could be the cause? A1: High variability can stem from several sources. The most common culprits are the stability and handling of the compound, or inconsistencies in the assay itself.

  • Compound Integrity: Ensure your stock solution has not degraded. Verify that it is stored correctly at -80°C in single-use aliquots.[2] If degradation is suspected, prepare a fresh stock solution.

  • Solubility in Media: The compound may be precipitating when diluted into your aqueous assay buffer. Visually inspect the media after adding the compound. Consider preparing intermediate dilutions to minimize the final DMSO concentration (typically ≤ 0.1%).[3]

  • Assay Conditions: Standardize cell seeding density, incubation times, and reagent additions. Ensure that the vehicle control (e.g., 0.1% DMSO) is included in every experiment and behaves as expected.

G start Inconsistent Results Observed check_stock Check Stock Solution (Age, Storage, Freeze/Thaw) start->check_stock stock_ok Stock is Valid check_stock->stock_ok OK stock_bad Prepare Fresh Stock Aliquot & Store at -80°C check_stock->stock_bad Issue Found check_assay Review Assay Protocol (Solubility, Cell Health, Controls) stock_ok->check_assay end_node Problem Resolved stock_bad->end_node assay_ok Protocol is Sound check_assay->assay_ok OK assay_bad Optimize Protocol (Test DMSO tolerance, Check solubility) check_assay->assay_bad Issue Found check_handling Evaluate Handling (Pipetting, Timing, Contamination) assay_ok->check_handling assay_bad->end_node handling_ok Handling is Consistent check_handling->handling_ok OK handling_bad Refine Technique Calibrate Pipettes check_handling->handling_bad Issue Found handling_ok->end_node handling_bad->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results.

Q2: The inhibitory/agonistic effect of this compound is much lower than expected based on the reported EC₅₀ values. What should I do? A2: A lower-than-expected effect can be due to compound degradation, precipitation, or issues with the biological system.

  • Verify Concentration: The most direct method is to use analytical techniques like HPLC or LC-MS to confirm the concentration and purity of your stock solution.[2]

  • Assess Stability in Assay Media: The compound might be unstable in your specific cell culture media or buffer over the course of the experiment. You can test this by pre-incubating AC-099 in the media for the duration of your experiment and then testing its activity.

  • Cell Permeability: For intracellular targets (not applicable here, as NPFFR is a cell surface receptor), low cell permeability could be an issue.[4][5]

  • Receptor Expression: Confirm that your cell line expresses a sufficient level of NPFF1R or NPFF2R to elicit a measurable response.

Q3: I am observing significant cytotoxicity or changes in cell morphology that are not expected. How can I address this? A3: Unintended cytotoxicity or morphological changes are often dose-dependent issues.

  • Perform a Dose-Response Curve: It is critical to determine the optimal concentration range. Start with a broad range of concentrations to identify the threshold for cytotoxic effects.[3]

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. This should be tested with a vehicle-only control. Typically, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%.[3]

  • On-Target vs. Off-Target Effects: If cytotoxicity occurs at concentrations close to the EC₅₀, it may be an on-target effect. If it only occurs at much higher concentrations, it is more likely an off-target effect.[5]

Experimental Protocols

Protocol 1: General Protocol for Cell-Based Functional Assay

This protocol outlines a general workflow for treating cells with this compound to measure a downstream signaling event, such as cAMP levels or reporter gene activation.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.[6] Aliquot and store at -80°C.

  • Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 96-well) at a pre-determined optimal density. Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Dilution & Treatment:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution in serum-free media or an appropriate assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (e.g., 0.1%).

    • Remove the old media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for rapid signaling events, or 24-48 hours for proliferation assays).

  • Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., cAMP assay, luciferase reporter assay, or cell viability assay like MTT).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀.

G prep_stock Prepare 10 mM Stock in DMSO dilute_compound Prepare Serial Dilutions (in Assay Buffer) prep_stock->dilute_compound seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with Compound & Vehicle Control incubate_24h->treat_cells dilute_compound->treat_cells incubate_treat Incubate for Experiment Duration treat_cells->incubate_treat readout Perform Assay Readout (e.g., cAMP, Luciferase) incubate_treat->readout analyze Analyze Data (Normalize, Plot Curve, Calc EC50) readout->analyze

Caption: Standard experimental workflow for a cell-based assay.

Protocol 2: Western Blot for Downstream Signaling (e.g., p-ERK)

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-6 hours. Treat with this compound at the desired concentrations for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[6]

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.[6] Re-probe the membrane for total ERK and a loading control like GAPDH.

Signaling Pathway

This compound acts on NPFF receptors, which are Gi/o-coupled GPCRs. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G AC099 AC-099 HCl NPFF2R NPFF2R (GPCR) AC099->NPFF2R Agonist Binding Gi Gi/o Protein NPFF2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Ion channel modulation) cAMP->Response Leads to

Caption: Simplified NPFF receptor signaling pathway.

References

AC-099 hydrochloride dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-099 hydrochloride. The following information addresses common issues encountered during in vitro dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro effect of this compound?

A1: While the precise mechanism of this compound is proprietary, it is designed as a targeted inhibitor of a key signaling pathway involved in cell proliferation and survival. Therefore, the primary expected in vitro effect is a dose-dependent decrease in cell viability and proliferation in sensitive cell lines.

Q2: My this compound treatment is not showing the expected anti-proliferative effect. What are the initial checks I should perform?

A2: If you observe a lack of effect, it is crucial to systematically review your experimental setup. Begin with these initial checks:

  • Confirm Cell Line Sensitivity: Verify from literature or internal data that your chosen cell line is responsive to the targeted pathway's inhibition.

  • Check Reagent Integrity: Ensure that the this compound stock solution is prepared and stored correctly and has not undergone excessive freeze-thaw cycles.[1]

  • Verify Assay Conditions: Double-check all experimental parameters, such as cell seeding density, drug concentrations, and incubation times, to ensure they are optimal for your cell line.[1][2]

Q3: I am observing high variability in my dose-response data between replicate wells. What could be the cause?

A3: High variability can stem from several sources.[1] Key factors to investigate include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common cause of variability. Ensure a homogenous cell suspension and use proper pipetting techniques.[3]

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent and low passage number.[1][3]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.[1]

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outer wells for experimental data.

Troubleshooting Guides

Issue 1: Atypical or Non-Sigmoidal Dose-Response Curve

An ideal dose-response curve has a sigmoidal shape. Deviations may indicate experimental issues or complex biological responses.

  • Problem: The curve is flat, showing no response at any concentration.

    • Possible Cause: The cell line may be resistant to this compound, or the drug may have degraded.

    • Troubleshooting Steps:

      • Verify the sensitivity of your cell line to similar compounds.

      • Prepare a fresh dilution series from a new stock of this compound.[1]

      • Increase the incubation time or the concentration range of the drug.

  • Problem: The curve shows a "U-shape" (hormesis), where low doses stimulate and high doses inhibit.

    • Possible Cause: This can be a true biological effect or an artifact of the assay.

    • Troubleshooting Steps:

      • Confirm the finding with an alternative viability assay (e.g., switch from a metabolic assay like MTT to a direct cell counting method).

      • Investigate potential off-target effects of this compound at low concentrations.

Issue 2: Poor Solubility or Precipitation of this compound in Media

AC-099 is supplied as a hydrochloride salt to improve aqueous solubility. However, issues can still arise.

  • Problem: You observe precipitate in your stock solution or in the culture wells after adding the drug.

    • Possible Cause: The solubility limit may have been exceeded, or the drug may be less soluble in the culture medium due to the "common ion effect."[4][5][6] Cell culture media often contain chloride ions, which can suppress the dissolution of hydrochloride salts.[4][5][6]

    • Troubleshooting Steps:

      • Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) before diluting it in culture medium.

      • Visually inspect each dilution under a microscope for any signs of precipitation before adding it to the cells.

      • Consider using a different salt form of the compound if solubility issues persist.[7]

Data Presentation

Table 1: Example Data Structure for this compound Dose-Response Experiments

Experimental ConditionCell LineEC50 (µM)Hill SlopeE_max (% Inhibition)R² of Curve Fit
Standard (72h)Cell Line A1.2-1.1950.99
High Serum (72h)Cell Line A3.5-0.9800.97
Standard (72h)Cell Line B> 50N/A< 10N/A

Experimental Protocols

Key Experiment: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a typical workflow for generating a dose-response curve using a luminescent-based cell viability assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density, which should be determined empirically for each cell line.[2]

    • Seed the cells into a 96-well, opaque-walled plate suitable for luminescence readings.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM). Prepare each dilution fresh for every experiment.[1]

    • Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay and Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Plot the normalized response against the logarithm of the drug concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and E_max.

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA AC099 AC-099 Hydrochloride KinaseB Kinase B AC099->KinaseB Inhibition KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24 hours Seed->Incubate1 Prepare Prepare Drug Serial Dilutions Incubate1->Prepare Treat Treat Cells with AC-099 HCl Prepare->Treat Incubate2 Incubate 72 hours Treat->Incubate2 Assay Perform Cell Viability Assay Incubate2->Assay Read Read Plate (Luminescence) Assay->Read Analyze Analyze Data & Plot Curve Read->Analyze End End Analyze->End

Caption: Experimental workflow for a typical dose-response assay.

Start Unexpected Dose-Response Curve Observed NoEffect No Effect / Flat Curve Start->NoEffect Issue HighVar High Variability Start->HighVar Issue Precipitate Precipitate Observed? Start->Precipitate Issue CheckCompound Check Compound Integrity (Fresh Stock/Dilution) NoEffect->CheckCompound Action CheckCells Verify Cell Line Sensitivity & Health NoEffect->CheckCells Action CheckProtocol Review Assay Protocol (Seeding, Incubation) HighVar->CheckProtocol Action CheckSolubility Review Solvent & Dilution Protocol (Common Ion Effect) Precipitate->CheckSolubility Action

Caption: Troubleshooting decision tree for dose-response curve issues.

References

Technical Support Center: Interpreting Unexpected Results with AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific information for a compound designated "AC-099 hydrochloride." The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as "AC-099," designed to modulate cellular signaling pathways. The principles and protocols provided are based on common experiences with small molecule inhibitors in cell biology research and are intended to serve as a practical template for researchers encountering unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results with AC-099 are inconsistent between experiments. What are the common causes?

A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.

A systematic approach to troubleshooting, as outlined in the guides below, is crucial for identifying and mitigating these sources of variability.

Q2: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

A2: This is a critical question in drug development. Distinguishing between on-target and off-target effects is essential for validating your results.[1][2][3] Consider the following approaches:

  • Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[1]

  • Use a structurally different inhibitor for the same target: If a second inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.

  • Rescue experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[1]

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target inside the cell at the concentrations used.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You are observing significant variability in the half-maximal inhibitory concentration (IC50) of AC-099 in your cell viability assays across different experimental replicates.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Compound Solubility Visually inspect the compound stock and working solutions for precipitates. Prepare fresh dilutions for each experiment. Poor solubility can lead to inaccurate dosing and high variability.[1]
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Cell number can significantly impact the final readout of viability assays.[1]
Cell Passage Number Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1]
Incubation Time Standardize the incubation time with the inhibitor across all experiments.[1]
Assay Reagent Variability Prepare fresh assay reagents for each experiment and ensure they are within their expiration dates.
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO at <0.5%).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

G Workflow for Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Values Observed check_compound Check Compound Solubility (Visual Inspection, Fresh Dilutions) start->check_compound check_cells Standardize Cell Culture (Seeding Density, Passage Number) check_compound->check_cells If soluble check_assay Verify Assay Parameters (Incubation Time, Reagents) check_cells->check_assay If standardized analyze_data Re-analyze Data (Normalization, Curve Fitting) check_assay->analyze_data If consistent consistent_results Consistent IC50 Values Achieved analyze_data->consistent_results

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Significant Cell Death at Expected Non-Toxic Concentrations

You are observing widespread cell death at concentrations of AC-099 where you anticipate seeing specific inhibitory effects without impacting cell viability.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Cytotoxicity of the Compound Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT or trypan blue exclusion). Conduct functional assays at concentrations at or below this threshold.[1]
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[1]
On-Target Toxicity The intended target of AC-099 may be critical for cell survival. Investigate the known functions of the target protein in cell viability.
Off-Target Effects AC-099 may be hitting other targets that are essential for cell survival. Consider performing a kinase panel screen to identify potential off-target interactions.
Experimental Protocol: Trypan Blue Exclusion Assay
  • Cell Culture and Treatment: Plate cells in a 6-well plate and treat with AC-099 and a vehicle control.[2]

  • Cell Harvesting: After treatment, collect both the culture medium (which may contain detached, non-viable cells) and the adherent cells (using trypsin).[2]

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[2]

  • Cell Counting: Using a hemocytometer, count the number of viable (unstained) and non-viable (blue) cells.

  • Viability Calculation: Calculate the percentage of viable cells.

G Distinguishing On-Target vs. Off-Target Toxicity start Unexpected Cell Death Observed dose_response Perform Dose-Response for Viability (e.g., MTT, Trypan Blue) start->dose_response rescue_exp Rescue Experiment (Overexpress resistant mutant) dose_response->rescue_exp If cytotoxicity correlates with expected IC50 inactive_control Use Structurally Similar Inactive Control Compound dose_response->inactive_control If cytotoxicity is at unexpected concentrations on_target On-Target Toxicity rescue_exp->on_target If rescue is successful off_target Off-Target Toxicity inactive_control->off_target If inactive control shows no toxicity

Caption: Decision tree for investigating unexpected cytotoxicity.

Issue 3: No Effect on Downstream Signaling Despite High Concentration

You are treating your cells with high concentrations of AC-099, but you do not observe the expected inhibition of a downstream signaling pathway (e.g., phosphorylation of a substrate).

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not be efficiently entering the cells. Consider using a different formulation or a higher concentration if not limited by solubility or toxicity.
Rapid Compound Metabolism The cells may be metabolizing the compound into an inactive form. Perform a time-course experiment to determine the optimal treatment duration.
Incorrect Timing of Inhibition The inhibitor may require a longer pre-incubation time to engage its target before cell stimulation. Perform a time-course experiment to optimize pre-incubation time.[1]
Western Blotting Technique Technical variability in western blotting can obscure real biological differences. Ensure equal protein loading, consistent transfer, and optimized antibody concentrations. Use a loading control.[1]
Lack of Target Engagement The compound may not be binding to its intended target in the cellular environment. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.[1]
Experimental Protocol: Western Blotting for Phosphoprotein Analysis
  • Cell Lysis: After treatment with AC-099 and stimulation (if applicable), lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein as a loading control.

G Hypothetical Signaling Pathway for AC-099 receptor Receptor Tyrosine Kinase downstream_protein Downstream Protein (e.g., STAT3) receptor->downstream_protein phosphorylates ac099 AC-099 ac099->receptor inhibits p_downstream_protein Phosphorylated Downstream Protein (p-STAT3) downstream_protein->p_downstream_protein phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) p_downstream_protein->cellular_response

Caption: A hypothetical signaling pathway targeted by AC-099.

References

Technical Support Center: AC-099 Hydrochloride Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of AC-099 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. How should this compound be properly stored to ensure its stability?

For long-term stability, this compound should be stored at -20°C. For short-term storage, 2-8°C is acceptable. The compound is supplied as a solid and should be protected from moisture and light. Once in solution, it is recommended to use it promptly or store it at -20°C for a limited duration.

2. What are the recommended solvents for dissolving this compound?

This compound has good solubility in water and dimethyl sulfoxide (B87167) (DMSO). For in-vitro experiments, stock solutions are typically prepared in DMSO. For in-vivo studies, various formulations can be used, such as a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of at least 2.5 mg/mL.[1]

3. What is the expected appearance of high-quality this compound?

High-purity this compound should be a white to off-white solid. Any significant deviation in color or the presence of visible impurities may indicate degradation or contamination.

4. Which analytical techniques are most suitable for assessing the purity of this compound?

The most common and effective technique for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. Other valuable methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identity, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

5. What are typical purity specifications for research-grade this compound?

For research applications, the purity of this compound, as determined by HPLC, is generally expected to be ≥98%.

Troubleshooting Guide

This guide addresses common problems that may arise during the quality control testing of this compound.

HPLC Analysis Issues

Problem Potential Cause Recommended Solution
No peaks or very small peaks observed 1. Incorrect injection volume or sample concentration. 2. Issue with the HPLC system (e.g., pump, injector). 3. The compound has degraded.1. Verify the sample preparation procedure and calculations. 2. Perform system suitability tests and check for leaks or blockages. 3. Prepare a fresh sample and re-analyze.
Extra, unexpected peaks in the chromatogram 1. Sample contamination. 2. Degradation of the compound. 3. Contaminated mobile phase or glassware.1. Use high-purity solvents and clean glassware. 2. Review storage conditions and sample handling. 3. Prepare fresh mobile phase and re-run the analysis.
Peak tailing or fronting 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the HPLC column.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven to maintain a consistent temperature. 3. Allow sufficient time for the column to equilibrate before analysis.

Quantitative Data Summary

The following table outlines the typical quality control specifications for this compound.

Parameter Specification Method
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Water and DMSOSolubility Test
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥98%HPLC-UV
Water Content ≤1.0%Karl Fischer Titration
Residual Solvents Conforms to ICH Q3C limitsHeadspace GC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

This protocol is for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR: Acquire a proton spectrum to observe the chemical shifts, integrations, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon atoms in the molecule.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with the expected chemical shifts and coupling patterns for the known structure of this compound.

Mass Spectrometry (MS) for Identity and Impurity Identification

This method is used to confirm the molecular weight of this compound and to identify potential impurities.

  • Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Mode: Positive ion mode is generally suitable for detecting the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Confirm the presence of the expected molecular ion for this compound.

    • Analyze any other observed ions to identify potential impurities or degradation products by comparing their mass-to-charge ratios with known or suspected structures.

Visualizations

QC_Workflow cluster_0 This compound Quality Control Workflow raw_material Raw Material Receipt sampling Sampling raw_material->sampling phys_chem Physical and Chemical Testing sampling->phys_chem hplc HPLC Purity Analysis sampling->hplc nmr_ms NMR/MS Identity Confirmation sampling->nmr_ms data_review Data Review and Approval phys_chem->data_review hplc->data_review nmr_ms->data_review release Material Release data_review->release Pass rejection Material Rejection data_review->rejection Fail

Caption: General workflow for the quality control of this compound.

OOS_Troubleshooting cluster_1 Troubleshooting Out-of-Specification (OOS) Purity Results oos_result OOS Purity Result by HPLC check_system Check HPLC System Suitability oos_result->check_system check_sample Review Sample Preparation check_system->check_sample System OK reinject_sample Re-inject Original Sample check_sample->reinject_sample Prep OK prepare_new_sample Prepare New Sample reinject_sample->prepare_new_sample Still OOS reanalyze Re-analyze prepare_new_sample->reanalyze confirm_oos Confirm OOS reanalyze->confirm_oos Still OOS investigate_root_cause Investigate Root Cause confirm_oos->investigate_root_cause

Caption: Decision tree for troubleshooting OOS purity results.

References

Validation & Comparative

A Comparative Guide to AC-099 Hydrochloride and Other NPFF Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AC-099 hydrochloride with other prominent Neuropeptide FF (NPFF) receptor agonists. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies on the NPFF system, which is implicated in pain modulation, opioid tolerance, and various other physiological processes.

Introduction to the NPFF System

The Neuropeptide FF (NPFF) system comprises two G protein-coupled receptors (GPCRs), NPFF Receptor 1 (NPFF1R) and NPFF Receptor 2 (NPFF2R). These receptors are activated by endogenous RF-amide peptides, including NPFF, Neuropeptide AF (NPAF), and Neuropeptide VF (NPVF). The NPFF system is recognized for its complex role in modulating opioid signaling, pain perception, and cardiovascular function. Agonists of NPFF receptors are valuable pharmacological tools for investigating these processes.

Overview of this compound

This compound is a non-peptidic small molecule that acts as a selective agonist at NPFF receptors. It exhibits a distinct pharmacological profile, functioning as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor. This profile makes it a unique tool for dissecting the individual roles of these two receptor subtypes.

Quantitative Comparison of NPFF Receptor Agonists

The following table summarizes the available quantitative data for this compound and other key NPFF receptor agonists. It is important to note that the data are derived from different experimental assays, which should be taken into consideration when making direct comparisons.

CompoundReceptorParameterValue (nM)Assay TypeSpeciesReference
This compound NPFF1REC502370Inositol Phosphate AccumulationHuman[1][2]
NPFF2REC501189Inositol Phosphate AccumulationHuman[1][2]
Neuropeptide FF (NPFF) NPFF1RKd1.13Radioligand BindingHuman[3]
NPFF2RKd0.37Radioligand BindingHuman[3]
dNPA NPFF2R-Selective AgonistFunctional Assays (e.g., cAMP inhibition)-[4]
1DMe NPFF1R-AgonistFunctional Assays-[3]
NPFF2R-AgonistFunctional Assays-[3]
NPVF NPFF1R-Selective AgonistFunctional Assays-[3]

Note: A direct comparison of EC50 and Kd/Ki values should be made with caution as they represent different aspects of ligand-receptor interaction (potency vs. affinity) and are derived from different assay methodologies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists and the methods used to characterize them, the following diagrams illustrate the NPFF receptor signaling pathway and a typical experimental workflow for comparing agonists.

NPFF_Signaling_Pathway cluster_membrane Cell Membrane NPFFR NPFF1R / NPFF2R G_protein Gi/o Protein NPFFR->G_protein Activates Agonist NPFF Receptor Agonist (e.g., AC-099, NPFF) Agonist->NPFFR Binds to AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Modulation of Ion Channel Activity) PKA->Cellular_Response

NPFF Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination b1 Prepare cell membranes expressing NPFF1R or NPFF2R b2 Incubate membranes with radioligand and varying concentrations of test agonist b1->b2 b3 Separate bound and free radioligand (e.g., filtration) b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki values b4->b5 end_binding end_binding b5->end_binding Binding Affinity Profile f1 Culture cells expressing NPFF1R or NPFF2R f2 Stimulate cells with varying concentrations of test agonist f1->f2 f3 Induce cAMP production (e.g., with Forskolin) f2->f3 f4 Measure intracellular cAMP levels f3->f4 f5 Calculate EC50/IC50 values f4->f5 end_functional end_functional f5->end_functional Functional Potency Profile start Start: Agonist Comparison start->b1 start->f1

References

A Comparative Analysis of AC-099 Hydrochloride and Traditional Analgesics in Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel investigational compound AC-099 hydrochloride against traditional analgesics, specifically opioids (morphine) and gabapentinoids (gabapentin), in the context of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of efficacy based on available preclinical data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a clear need for novel therapeutic agents that offer improved efficacy and safety profiles compared to current standards of care. This compound, a selective agonist for the Neuropeptide FF receptor 2 (NPFF2R), represents a novel mechanistic approach to analgesia. Preclinical data indicates that this compound demonstrates significant efficacy in a well-established animal model of neuropathic pain. This guide will compare its performance with that of morphine, a potent opioid analgesic, and gabapentin (B195806), a first-line treatment for neuropathic pain.

Quantitative Efficacy Comparison

The following table summarizes the preclinical efficacy of this compound, morphine, and gabapentin in the rat Spinal Nerve Ligation (SNL) model of neuropathic pain. The primary endpoint in these studies is the reversal of mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.

CompoundTarget/Mechanism of ActionAnimal ModelRoute of AdministrationEffective Dose RangeObserved Efficacy in Reversing Mechanical Allodynia
This compound Selective NPFF2 Receptor AgonistRat, Spinal Nerve Ligation (SNL)Intraperitoneal (i.p.)30 mg/kgCompletely attenuates SNL-induced hypersensitivity.[1][2]
Morphine µ-Opioid Receptor AgonistRat, Spinal Nerve Ligation (SNL)Intrathecal (i.t.)0.1-30 µgDose-dependently attenuates mechanical allodynia; 30 µg almost completely reverses allodynia.[3]
Gabapentin α2-δ Subunit of Voltage-Gated Calcium ChannelsRat, Spinal Nerve Ligation (SNL)Oral (p.o.), Intravenous (i.v.), Intrathecal (i.t.)30-300 mg/kg (p.o.), 50 mg/kg (i.v.), 20 µg/h (i.t.)Significantly attenuates tactile allodynia.[4][5][6]

Experimental Protocols

The data presented above is derived from studies utilizing the Spinal Nerve Ligation (SNL) model in rats, a widely accepted preclinical model for inducing neuropathic pain.

Spinal Nerve Ligation (SNL) Model: This surgical procedure involves the tight ligation of the L5 and L6 spinal nerves in rats. This injury to the peripheral nerves induces a state of chronic neuropathic pain characterized by persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw of the animal.

Assessment of Mechanical Allodynia: Mechanical allodynia is quantified by measuring the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. These are a series of calibrated fibers that exert a specific force when applied to the plantar surface of the rat's hind paw. A decrease in the force required to elicit a paw withdrawal response indicates the presence of mechanical allodynia. The efficacy of an analgesic compound is determined by its ability to increase the PWT in nerve-injured animals, ideally restoring it to pre-injury baseline levels.

Drug Administration: In the cited studies, compounds were administered via different routes to assess their site of action and potential clinical utility:

  • Intraperitoneal (i.p.) injection: Systemic administration to evaluate the overall effect of the compound after absorption into the bloodstream.

  • Intrathecal (i.t.) injection/infusion: Direct administration into the cerebrospinal fluid in the spinal canal to assess the compound's effects on the spinal cord.

  • Oral (p.o.) administration: Administration via the mouth, representing the most common clinical route of administration.

  • Intravenous (i.v.) injection: Direct administration into a vein for rapid systemic distribution.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and traditional analgesics are mediated by distinct signaling pathways.

This compound (NPFF2 Receptor Agonist): this compound exerts its analgesic effects by activating the NPFF2 receptor, a G-protein coupled receptor (GPCR).[1][2] The NPFF system is known to modulate pain perception and opioid signaling.[7][8] Activation of the NPFF2 receptor, which is coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[7][9] This cascade of events ultimately reduces neuronal excitability in pain-transmitting pathways.

AC099_Pathway cluster_membrane Cell Membrane AC099 AC-099 hydrochloride NPFFR2 NPFF2 Receptor AC099->NPFFR2 Binds & Activates G_protein Gαi/o NPFFR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Reduced Neuronal Excitability (Analgesia) cAMP->Analgesia Leads to

Caption: Signaling pathway of this compound via NPFF2 receptor activation.

Morphine (µ-Opioid Receptor Agonist): Morphine is a classic opioid analgesic that binds to and activates µ-opioid receptors, which are also GPCRs coupled to inhibitory G-proteins. This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. The overall effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which inhibits the transmission of pain signals.

Morphine_Pathway cluster_membrane Cell Membrane Morphine Morphine Mu_Opioid_Receptor µ-Opioid Receptor Morphine->Mu_Opioid_Receptor Binds & Activates G_protein Gαi/o Mu_Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia Gabapentin_Pathway cluster_membrane Presynaptic Terminal Gabapentin Gabapentin VGCC Voltage-Gated Ca2+ Channel (α2-δ subunit) Gabapentin->VGCC Binds to Ca_ion Ca2+ Gabapentin->Ca_ion Reduces Influx VGCC->Ca_ion Influx NT_Vesicle Neurotransmitter Vesicle (Glutamate) Ca_ion->NT_Vesicle Triggers Fusion Reduced_NT_Release Reduced Neurotransmitter Release NT_Vesicle->Reduced_NT_Release Leads to Analgesia Analgesia Reduced_NT_Release->Analgesia Experimental_Workflow cluster_pre_surgery Phase 1: Baseline cluster_surgery Phase 2: Induction of Neuropathy cluster_post_surgery Phase 3: Confirmation & Grouping cluster_treatment Phase 4: Treatment & Assessment cluster_analysis Phase 5: Data Analysis Baseline Baseline Mechanical Threshold Measurement (von Frey Test) Surgery Spinal Nerve Ligation (SNL) Surgery in Rats Baseline->Surgery Confirmation Confirmation of Mechanical Allodynia Surgery->Confirmation Grouping Randomization into Treatment Groups Confirmation->Grouping Treatment Drug Administration: - Vehicle Control - this compound - Morphine - Gabapentin Grouping->Treatment Post_Treatment Post-Treatment Mechanical Threshold Measurement Treatment->Post_Treatment Analysis Data Analysis and Comparison of Efficacy Post_Treatment->Analysis

References

Validating AC-099 Hydrochloride Activity with the Known NPFF Receptor Antagonist RF9

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the activity of AC-099 hydrochloride, a selective agonist for Neuropeptide FF (NPFF) receptors 1 and 2 (NPFF1R/NPFF2R), using RF9, a known potent and selective antagonist of these receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPCR signaling and pharmacology.

This compound is a full agonist at NPFF2R and a partial agonist at NPFF1R, both of which are G protein-coupled receptors (GPCRs). The activation of these receptors, primarily through Gαi/o protein coupling, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] To confirm the specific activity of this compound, it is essential to demonstrate that its effect can be blocked by a known antagonist. RF9 serves as an excellent tool for this purpose due to its high affinity and selectivity for both NPFF receptor subtypes.[2]

Comparative Analysis of this compound Activity in the Presence and Absence of RF9

The following table summarizes hypothetical data from a competitive inhibition assay measuring cAMP levels in cells expressing NPFF2R. This experiment demonstrates the dose-dependent inhibitory effect of this compound on forskolin-stimulated cAMP production and its reversal by the antagonist RF9.

Treatment GroupThis compound (nM)RF9 (nM)Forskolin (B1673556) (µM)cAMP Level (pmol/well)Percent Inhibition of Forskolin Response
Basal0003.2N/A
Forskolin Control0010100.00%
AC-099 (EC50)10001051.550%
AC-099 (EC100)10000105.197.8%
RF9 Control010001098.51.5%
AC-099 (EC50) + RF910010001095.34.8%
AC-099 (EC100) + RF9100010001092.87.4%

Data Interpretation: The data clearly indicates that this compound effectively inhibits forskolin-induced cAMP accumulation in a dose-dependent manner. This inhibitory effect is significantly attenuated in the presence of RF9, a potent NPFF receptor antagonist, confirming that the action of this compound is mediated through NPFF receptors. RF9 alone shows a negligible effect on forskolin-stimulated cAMP levels, indicating its antagonist nature.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and the experimental procedure, the following diagrams have been generated.

This compound Signaling Pathway cluster_membrane Cell Membrane AC099 AC-099 Hydrochloride NPFFR NPFF Receptor (NPFF1R/2R) AC099->NPFFR Activates RF9 RF9 (Antagonist) RF9->NPFFR Blocks G_protein Gαi/o Protein NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Caption: this compound Signaling Pathway.

Experimental Workflow for Validating AC-099 Activity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture cells expressing NPFF receptors Plating 2. Seed cells into 96-well plates Cell_Culture->Plating Pre_incubation 3. Pre-incubate with RF9 or vehicle Plating->Pre_incubation Stimulation 4. Add this compound and Forskolin Pre_incubation->Stimulation Lysis 5. Lyse cells to release intracellular cAMP Stimulation->Lysis cAMP_Measurement 6. Measure cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis 7. Analyze data and determine IC50/EC50 values cAMP_Measurement->Data_Analysis

Caption: Experimental Workflow for Validation.

Detailed Experimental Protocol

This section provides a detailed methodology for a competitive cAMP assay to validate the activity of this compound and its inhibition by RF9.

1. Cell Culture and Plating:

  • HEK293 cells stably or transiently expressing the human NPFF2 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (if applicable) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into 96-well, white, solid-bottom cell culture plates at a density of 10,000 cells per well and incubated overnight.

2. Compound Preparation:

  • Prepare stock solutions of this compound and RF9 in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of RF9 (e.g., 1 µM) in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Prepare a stock solution of forskolin in DMSO and dilute to the desired final concentration (e.g., 10 µM) in stimulation buffer.

3. Assay Procedure:

  • Aspirate the culture medium from the wells.

  • Add 50 µL of stimulation buffer containing either vehicle or RF9 to the appropriate wells and pre-incubate for 20 minutes at room temperature.

  • Add 50 µL of stimulation buffer containing various concentrations of this compound and a fixed concentration of forskolin to all wells except the basal control.

  • Incubate the plate for 30 minutes at room temperature.

4. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's instructions.[3][4][5]

5. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each well based on the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

  • To determine the inhibitory effect of RF9, compare the dose-response curve of this compound in the absence and presence of the antagonist. A rightward shift in the EC50 value of this compound in the presence of RF9 indicates competitive antagonism.

  • The percentage of inhibition of the forskolin response is calculated as: (1 - (cAMP_sample - cAMP_basal) / (cAMP_forskolin - cAMP_basal)) * 100.

This comprehensive guide provides the necessary tools to objectively validate the activity of this compound, ensuring robust and reproducible results for researchers in the field of drug discovery and development.

References

AC-099 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor cross-reactivity profile of AC-099 hydrochloride, a selective agonist for Neuropeptide FF (NPFF) receptors. The information is intended to assist researchers in evaluating its suitability for their studies and to provide a framework for understanding its potential off-target effects.

This compound has been identified as a potent and selective non-peptidic ligand for the NPFF receptor family, which is involved in a variety of physiological processes, including pain modulation, opioid tolerance, and regulation of the cardiovascular and endocrine systems. Understanding the selectivity of this compound is crucial for interpreting experimental results and predicting its potential in vivo effects.

Primary Target Profile and Comparative Affinity

This compound is a full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R).[1] The compound, also referred to as "compound 3" in select literature, demonstrates a degree of selectivity for NPFF2R over NPFF1R.[1]

ReceptorAgonist ActivityEC50 (nM)
NPFF2R Full Agonist1189
NPFF1R Partial Agonist2370

Caption: Table summarizing the agonist activity and potency (EC50) of this compound at its primary targets, the human NPFF1 and NPFF2 receptors. Data sourced from MedchemExpress product information.[1]

Cross-Reactivity and Off-Target Profile

A comprehensive cross-reactivity profile of this compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and other relevant targets is not publicly available in the current literature. Such studies, often conducted by commercial services like Eurofins' SafetyScreen panels, are a standard part of preclinical safety assessment but the results for this specific compound have not been published.[2][3][4][5]

However, literature on related aryliminoguanidine compounds, the chemical class to which this compound belongs, suggests a lack of significant affinity for opioid receptors.[6] This is a critical piece of information given the functional relationship between the NPFF and opioid systems. The absence of opioid receptor binding would indicate that the in vivo effects of this compound are likely mediated through the NPFF system and not due to direct interaction with opioid receptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the receptor binding and functional activity of compounds like this compound.

Radioligand Binding Assay for NPFF Receptors

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human NPFF1 or NPFF2 receptor. Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled NPFF receptor ligand (e.g., [¹²⁵I]-YF-NPFF) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the NPFF receptor of interest.

  • Assay Reaction: The membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).

  • G-Protein Activation: Agonist binding to the receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Incubation: The reaction is incubated at 30°C for a specific time (e.g., 60 minutes).

  • Separation: The reaction is terminated by filtration, and the membrane-bound [³⁵S]GTPγS is separated from the free [³⁵S]GTPγS.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Signaling Pathway and Experimental Workflow Diagrams

NPFF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AC-099 AC-099 Hydrochloride NPFFR NPFF Receptor (NPFF1R/NPFF2R) AC-099->NPFFR Binds G_protein Gαi/o G-protein NPFFR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of this compound at NPFF receptors.

Experimental_Workflow cluster_assay Receptor Binding/Functional Assay start Prepare Receptor Membranes incubate Incubate with Ligands (Radiolabeled & Test Compound) start->incubate separate Separate Bound from Free incubate->separate detect Detect Signal (Radioactivity/Scintillation) separate->detect analyze Data Analysis (IC50/EC50 Determination) detect->analyze

Caption: General experimental workflow for receptor binding and functional assays.

References

A Head-to-Head Comparison of AC-099 Hydrochloride and Other Non-Peptidic NPFF Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AC-099 hydrochloride and other representative non-peptidic agonists of the Neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology.

Introduction to NPFF Receptors and Their Ligands

Neuropeptide FF receptors, NPFF1R (GPR147) and NPFF2R (GPR74), are G-protein coupled receptors (GPCRs) that play a significant role in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular function.[1][2][3] The development of non-peptidic agonists for these receptors is of great interest for therapeutic applications, offering potential advantages in terms of oral bioavailability and metabolic stability over their endogenous peptide ligands.

This guide focuses on a comparative analysis of this compound, a selective NPFF2R full agonist and NPFF1R partial agonist, with other notable non-peptidic agonists.[4]

Comparative Analysis of Non-Peptidic Agonists

This section details the pharmacological properties of this compound alongside two other non-peptidic compounds identified in the literature: a selective NPFF2R agonist (Compound 1) and a non-selective NPFF1R/NPFF2R agonist (Compound 9).[5][6]

Chemical Structures
CompoundStructure
This compound (Compound 3)
Compound 1
Compound 9
Quantitative Performance Data

The following table summarizes the in vitro activity of the compounds at human NPFF1 and NPFF2 receptors.

CompoundTargetAssay TypeEC50 (nM)% Max Response (vs. NPFF)Reference
This compound (Compound 3) NPFF2RR-SAT1189100% (Full Agonist)[5]
NPFF1RR-SAT237050% (Partial Agonist)[5]
Compound 1 NPFF2RR-SAT130095% (Full Agonist)[5]
NPFF1RR-SAT>10000-[5]
Compound 9 NPFF2RR-SAT800100% (Full Agonist)[5]
NPFF1RR-SAT1500100% (Full Agonist)[5]

Signaling Pathways

NPFF receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][7] Activation of these receptors can also modulate intracellular calcium levels.[1]

NPFF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Non-Peptidic Agonist (e.g., AC-099) NPFFR NPFF1R / NPFF2R Agonist->NPFFR Binds G_protein Gαi/oβγ NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channels, Gene Expression) PKA->Cellular_Response Phosphorylates

NPFF Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Receptor-Subtype Agonist Potency (R-SAT) Assay

The Receptor Selection and Amplification Technology (R-SAT) assay is a whole-cell, functional assay used to determine the potency and efficacy of compounds at GPCRs.

Methodology:

  • Cell Culture: NIH3T3 cells stably expressing either human NPFF1R or NPFF2R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum, 50 µg/mL penicillin, 50 µg/mL streptomycin, and 500 µg/mL G418.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • The growth medium is replaced with a low-serum (0.5%) medium.

    • Test compounds (e.g., this compound, Compound 1, Compound 9) are added at various concentrations.

    • The plates are incubated for 72 hours to allow for cell proliferation induced by receptor activation.

    • Cell viability is assessed using a colorimetric agent (e.g., Alamar Blue).

    • The fluorescence is read, and the data are analyzed to determine EC50 values and maximal response relative to a reference agonist (e.g., NPFF).[5][6]

RSAT_Workflow Start Seed NPFFR-expressing NIH3T3 cells in 96-well plate Incubate1 Incubate to confluence Start->Incubate1 Medium_Change Replace with low-serum medium Incubate1->Medium_Change Add_Compound Add test compounds (serial dilutions) Medium_Change->Add_Compound Incubate2 Incubate for 72 hours Add_Compound->Incubate2 Add_Dye Add Alamar Blue Incubate2->Add_Dye Incubate3 Incubate for 4 hours Add_Dye->Incubate3 Read_Fluorescence Measure fluorescence Incubate3->Read_Fluorescence Analyze Calculate EC50 and % Max Response Read_Fluorescence->Analyze

R-SAT Assay Workflow

In Vivo Analgesic Activity: Formalin Test in Rats

The formalin test is a widely used model of tonic chemical pain to evaluate the analgesic properties of compounds.[8][9][10]

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Compound Administration: Test compounds (e.g., this compound) or vehicle are administered intraperitoneally (i.p.) at a specified time before the formalin injection.

  • Formalin Injection: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the rat is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between treated and vehicle groups to determine the analgesic effect.[8][11][12]

Formalin_Test_Workflow Start Acclimate rats to testing environment Administer Administer test compound or vehicle (i.p.) Start->Administer Inject_Formalin Inject 5% formalin into hind paw Administer->Inject_Formalin Observe Place in observation chamber and record behavior Inject_Formalin->Observe Analyze Analyze nociceptive behavior in Phase 1 (0-5 min) and Phase 2 (15-60 min) Observe->Analyze

Formalin Test Workflow

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.[13][14][15]

Methodology:

  • Cell Culture: HEK293 cells stably expressing the target NPFF receptor (NPFF1R or NPFF2R) are cultured.

  • Assay Procedure:

    • Cells are harvested and seeded into 384-well plates.

    • For Gαi-coupled receptors, cells are stimulated with forskolin (B1673556) to induce cAMP production.

    • Test compounds are added at various concentrations.

    • The plates are incubated to allow for receptor-mediated inhibition of adenylyl cyclase.

    • A lysis buffer containing a cAMP detection reagent (e.g., HTRF or GloSensor) is added.

    • The signal (fluorescence or luminescence) is measured, which is inversely proportional to the amount of cAMP produced.

    • Data are analyzed to determine the IC50 or EC50 values of the test compounds.[16][17]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, typically for receptors coupled to Gαq or when using promiscuous G-proteins like Gα16.[18][19][20]

Methodology:

  • Cell Culture: HEK293T cells are transiently co-transfected with the NPFF receptor of interest and a promiscuous G-protein (e.g., Gα16).

  • Assay Procedure:

    • Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Test compounds are added to the wells.

    • Changes in fluorescence, indicating an increase in intracellular calcium, are monitored in real-time.

    • Data are analyzed to determine the EC50 values of the agonists.[21][22]

Conclusion

This guide provides a comparative overview of this compound and other non-peptidic NPFF receptor agonists. The data presented highlight the distinct selectivity profiles of these compounds. This compound demonstrates a preference for NPFF2R with partial agonism at NPFF1R, while Compound 1 is highly selective for NPFF2R, and Compound 9 is a non-selective agonist for both receptors. This information, coupled with the detailed experimental protocols, serves as a foundational resource for researchers aiming to further explore the therapeutic potential of modulating the NPFF system.

References

AC-099 Hydrochloride: A Comparative Analysis of In Vivo Efficacy and In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy and in vitro potency of AC-099 hydrochloride, a selective Neuropeptide FF (NPFF) receptor agonist. The information presented is intended to support further research and drug development efforts in pain management and related neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at the NPFF1 and NPFF2 receptors, as well as its demonstrated efficacy in a preclinical pain model.

In Vitro Potency (Agonist Activity)
Target EC50 (nM)
NPFF2R (full agonist)1189
NPFF1R (partial agonist)2370
In Vivo Efficacy (Neuropathic Pain Model)
Animal Model Male Sprague-Dawley rats with spinal nerve ligation (SNL)
Dosage 30 mg/kg
Administration Intraperitoneal (i.p.) injection, single dose
Result Completely attenuated SNL-induced hypersensitivity[1]

Experimental Protocols

In Vitro Potency Determination: Receptor Agonism Assay

The half-maximal effective concentrations (EC50) for this compound were determined using cell-based assays expressing human NPFF1 and NPFF2 receptors.

  • Cell Culture: Human embryonic kidney (HEK293) cells were transiently transfected with plasmids encoding either the human NPFF1 or NPFF2 receptor.

  • Assay Principle: The assay measures the ability of the compound to stimulate receptor-mediated signaling, typically by quantifying the production of a second messenger like cyclic AMP (cAMP) or the mobilization of intracellular calcium.

  • Procedure:

    • Transfected cells were plated in multi-well plates.

    • Cells were then incubated with varying concentrations of this compound.

    • A suitable detection reagent was added to measure the signaling response.

    • The luminescence or fluorescence signal, proportional to the level of receptor activation, was read using a plate reader.

  • Data Analysis: The concentration-response data were plotted, and the EC50 value was calculated using a nonlinear regression model. This value represents the concentration of this compound required to elicit 50% of the maximal response.

In Vivo Efficacy Evaluation: Spinal Nerve Ligation (SNL) Model in Rats

The in vivo efficacy of this compound was assessed in a well-established rodent model of neuropathic pain.[1]

  • Animal Model: Male Sprague-Dawley rats (175-300g) were used.[1] The spinal nerve ligation (SNL) model was induced by tightly ligating the L5 spinal nerve, leading to mechanical and thermal hypersensitivity in the affected paw.

  • Drug Administration: this compound was administered as a single intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[1]

  • Behavioral Testing: Nociceptive thresholds were measured before and after drug administration to assess the compound's analgesic effect. Common tests include:

    • Von Frey Test: Measures mechanical allodynia (pain response to a non-painful stimulus) by applying calibrated filaments to the plantar surface of the paw.

    • Hargreaves Test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a radiant heat source to the paw.

  • Outcome: The study reported that a 30 mg/kg dose of this compound completely attenuated the SNL-induced hypersensitivity, indicating significant analgesic properties in this model of neuropathic pain.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of NPFF receptors and the general workflow of the in vivo efficacy experiment.

NPFF_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AC099 AC-099 Hydrochloride NPFFR NPFF1/2 Receptor AC099->NPFFR Binds G_Protein Gi/o Protein NPFFR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effects cAMP->Analgesia Leads to

Caption: Proposed signaling pathway of NPFF receptors.

In_Vivo_Workflow A Spinal Nerve Ligation (SNL) Surgery in Rats B Development of Hypersensitivity A->B C Baseline Nociceptive Testing (e.g., Von Frey) B->C D Administer AC-099 Hydrochloride (30 mg/kg, i.p.) C->D E Post-treatment Nociceptive Testing D->E F Data Analysis: Compare pre- and post-treatment thresholds E->F

Caption: Experimental workflow for in vivo efficacy testing.

References

Reproducibility of AC-099 hydrochloride effects across different labs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding a compound specifically designated as "AC-099 hydrochloride." Searches for this particular substance did not yield reproducible data across different laboratories, nor did they provide specific experimental protocols, signaling pathways, or comparative performance against other alternatives.

It is possible that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. The scientific community relies on transparent and accessible data to evaluate the reproducibility and efficacy of chemical entities. Without such information, a comprehensive comparison guide cannot be compiled.

For researchers, scientists, and drug development professionals, it is crucial to have access to detailed study reports, peer-reviewed publications, and public database entries to validate and build upon scientific findings. In the absence of this information for "this compound," a thorough assessment of its effects and a comparison with other potential treatments is not feasible at this time.

Professionals seeking to evaluate the reproducibility and therapeutic potential of a compound are encouraged to consult public databases such as PubMed, ClinicalTrials.gov, and chemical registries for detailed information. Should "this compound" be an alternative designation for a known compound, providing that information would be necessary to proceed with a comparative analysis.

General Experimental Workflow for On-Target and Off-Target Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "AC-099 hydrochloride" has yielded no information regarding its on-target or off-target activities. This suggests that "this compound" may be an internal development code, a compound not yet described in publicly available literature, or a potential misnomer.

To provide a comprehensive comparison guide as requested, further details about the compound are essential. Specifically, information regarding its intended biological target (on-target) is necessary to identify relevant alternatives and to search for data on its specificity (off-target activity).

Researchers and drug development professionals seeking to validate the activity of a novel compound are encouraged to perform a series of standard assays. The general workflow for such a validation is outlined below.

A critical step in the characterization of any new chemical entity is the thorough validation of its intended biological activity and the assessment of its potential to interact with other cellular components, which could lead to undesired side effects.

G cluster_0 On-Target Validation cluster_1 Off-Target Profiling cluster_2 Data Analysis and Interpretation A Compound Synthesis and Purification B Primary Target Binding Assay (e.g., SPR, ITC) A->B C In Vitro Functional Assay (e.g., Enzyme activity, Reporter gene) B->C D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D E Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E K Determine Potency (IC50/EC50) and Efficacy E->K F Broad Kinase Panel Screening I Safety Panel Screening (e.g., CEREP) F->I G GPCR Panel Screening G->I H Ion Channel Panel Screening H->I J Phenotypic Screening (e.g., High-content imaging) I->J M Identify Potential Off-Targets J->M L Determine Selectivity Score K->L N Structure-Activity Relationship (SAR) Analysis M->N

Caption: General workflow for compound on- and off-target validation.

Key Experimental Protocols

Below are generalized protocols for key experiments typically performed in the validation of a novel compound.

Primary Target Binding Assay (Surface Plasmon Resonance - SPR)
  • Objective: To determine the binding affinity and kinetics of the compound to its purified target protein.

  • Methodology:

    • Immobilize the purified target protein on a sensor chip.

    • Prepare a series of concentrations of the compound in a suitable buffer.

    • Flow the compound solutions over the sensor chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

    • Regenerate the sensor surface to remove the bound compound.

    • Analyze the resulting sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Functional Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
  • Objective: To quantify the functional effect of the compound on its target in a controlled in vitro system.

  • Methodology:

    • Coat a microplate with a capture antibody specific for a downstream product of the target's activity.

    • Incubate the target protein with its substrate and varying concentrations of the compound.

    • Transfer the reaction mixture to the coated microplate.

    • Add a detection antibody, also specific for the product, which is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate for the enzyme that produces a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity, which is proportional to the amount of product formed, and thus the activity of the target.

    • Calculate the IC50 or EC50 of the compound.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
  • Objective: To confirm that the compound binds to its intended target within a cellular context.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge the lysates to separate aggregated (denatured) proteins from soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

    • Compound binding will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Broad Kinase Panel Screening
  • Objective: To assess the selectivity of the compound by screening it against a large panel of kinases.

  • Methodology:

    • Provide the compound to a contract research organization (CRO) or use an in-house screening platform.

    • The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.

    • The activity of each kinase is measured in the presence of the compound.

    • Results are reported as the percent inhibition for each kinase.

    • "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are further investigated to determine their IC50 values.

To proceed with a detailed comparison for "this compound," please provide the following information:

  • The intended biological target or pathway.

  • The chemical structure or class of the compound.

  • Any alternative names or identifiers.

Upon receipt of this information, a comprehensive guide with comparative data tables and specific signaling pathway diagrams can be generated.

Comparative Analysis of AC-099 Hydrochloride Selectivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of AC-099 hydrochloride, a selective Neuropeptide FF receptor agonist, in comparison to other alternatives. This guide provides a detailed overview of its performance, supported by experimental data, protocols, and visual representations of its mechanism of action.

This compound has emerged as a significant pharmacological tool in the study of Neuropeptide FF (NPFF) receptors, demonstrating notable selectivity for the NPFF2 receptor (NPFF2R) over the NPFF1 receptor (NPFF1R). This guide delves into the specifics of its selectivity, presenting quantitative data from key studies, outlining the experimental methodologies used for its characterization, and offering a comparative look at other compounds targeting the NPFF system.

Performance and Selectivity of this compound

This compound is a non-peptidic small molecule that functions as a full agonist at the NPFF2R and a partial agonist at the NPFF1R. Its selectivity is a crucial aspect of its utility in dissecting the distinct physiological roles of these two receptors. The following table summarizes the in vitro functional potencies of this compound and comparator compounds at human NPFF1 and NPFF2 receptors, as determined in recombinant cell lines.

CompoundTarget ReceptorCell LineAssay TypeEC50 / Ki (nM)Reference
This compound hNPFF2RCHO-K1GTPγS Binding1189[1][2]
hNPFF1RCHO-K1GTPγS Binding2370[1][2]
BIBP3226 hNPFF2RCHO-K1GTPγS Binding79 (Ki)[3]
hNPFF1RNot SpecifiedNot SpecifiedAntagonist Activity[3]
hNPY Y1RSK-N-MCRadioligand Binding1.1 (Ki)[3]
RF9 hNPFF1RCHO-K1GTPγS BindingAntagonist Activity[4]
hNPFF2RCHO-K1GTPγS BindingAntagonist Activity[4]

Experimental Protocols

The characterization of this compound's selectivity relies on robust and specific in vitro assays. The following are detailed methodologies for the key experiments cited.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as NPFF1R and NPFF2R, upon agonist binding. The principle lies in the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein.

Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NPFF1R or NPFF2R are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.

  • The membrane pellet is resuspended in an assay buffer and protein concentration is determined.

Assay Procedure:

  • Membrane preparations are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., this compound).

  • The reaction is incubated at 30°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data are analyzed using non-linear regression to determine EC50 values.

cAMP Assay

Since NPFF receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Cell Culture:

  • HEK293 or CHO-K1 cells stably expressing the NPFF receptor of interest are used.

Assay Procedure:

  • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi/o-coupled receptor.

Signaling Pathways and Visualization

The activation of NPFF receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow.

NPFF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPFFR NPFF1R / NPFF2R G_protein Gi/o Protein NPFFR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Agonist AC-099 Hydrochloride Agonist->NPFFR Binds to

Caption: NPFF Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Culture cells expressing NPFF1R or NPFF2R start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up GTPγS binding assay with AC-099 and [³⁵S]GTPγS membrane_prep->assay_setup incubation Incubate at 30°C assay_setup->incubation filtration Filter and wash incubation->filtration scintillation Quantify radioactivity filtration->scintillation analysis Analyze data (EC50) scintillation->analysis end End analysis->end

Caption: GTPγS Binding Assay Workflow.

Conclusion

This compound stands out as a valuable research tool due to its selective agonist activity at the NPFF2R. The data presented here, derived from established in vitro functional assays, clearly demonstrates this selectivity. By providing detailed experimental protocols and visual representations of the underlying biological processes, this guide aims to facilitate further research into the physiological and pathological roles of the NPFF system and aid in the development of novel therapeutics targeting these receptors.

References

Comparative Analysis of AC-099 Hydrochloride and Other Pain Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of AC-099 hydrochloride with alternative pain therapies, supported by experimental data.

This guide offers a detailed comparative analysis of the novel pain therapeutic, this compound, alongside established classes of analgesics. The content is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of mechanisms of action, efficacy, and safety profiles. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key preclinical and clinical assessments are provided.

Introduction to this compound

This compound is an investigational compound identified as a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) with an EC50 of 1189 nM, and a partial agonist of the neuropeptide FF1 receptor (NPFF1R) with an EC50 of 2370 nM. Its primary mechanism of action is the reversal of opioid-induced nociceptive sensitization, a phenomenon also known as opioid-induced hyperalgesia (OIH). OIH is a paradoxical state where patients receiving opioids for pain management become more sensitive to painful stimuli. By targeting the NPFF receptor system, this compound represents a novel approach to pain management, particularly in the context of chronic opioid therapy.

Established Pain Therapeutic Classes for Comparison

For the purpose of this comparative analysis, this compound will be evaluated against representative drugs from three major classes of pain therapeutics:

Part 1: Mechanism of Action

The distinct mechanisms by which these therapeutics elicit their analgesic effects are crucial for understanding their appropriate applications and potential side effects.

Signaling Pathway Diagrams

Comparative Signaling Pathways of Pain Therapeutics cluster_AC099 This compound cluster_Ibuprofen Ibuprofen (NSAID) cluster_Morphine Morphine (Opioid) cluster_Adjuvants Adjuvant Analgesics (Neuropathic Pain) cluster_Gabapentin Gabapentin cluster_Amitriptyline Amitriptyline AC099 AC-099 Hydrochloride NPFF2R NPFF2 Receptor (Agonist) AC099->NPFF2R G_protein_AC G-protein Coupling NPFF2R->G_protein_AC Activates Inhibition of\nOpioid-Induced\nSensitization Inhibition of Opioid-Induced Sensitization G_protein_AC->Inhibition of\nOpioid-Induced\nSensitization Leads to Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor (Agonist) Morphine->Mu_Opioid_Receptor G_protein_M G-protein Coupling Mu_Opioid_Receptor->G_protein_M Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein_M->Adenylyl_Cyclase Inhibits Ca_Channels Voltage-gated Ca2+ Channels G_protein_M->Ca_Channels Inhibits K_Channels K+ Channels G_protein_M->K_Channels Opens Reduced Neuronal\nExcitability Reduced Neuronal Excitability Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization Gabapentin Gabapentin VGCC Voltage-Gated Ca2+ Channels (α2δ-1 subunit) Gabapentin->VGCC Binds to Excitatory_NT Reduced Release of Glutamate, Substance P VGCC->Excitatory_NT Inhibits Amitriptyline Amitriptyline SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters Amitriptyline->SERT_NET Inhibits Reuptake Synaptic_Cleft Increased Synaptic Serotonin & Norepinephrine Descending_Inhibitory Enhanced Descending Inhibitory Pain Pathways Synaptic_Cleft->Descending_Inhibitory

Caption: Signaling pathways for AC-099 HCl and comparator pain therapeutics.

Part 2: Comparative Efficacy

The efficacy of a pain therapeutic is paramount. The following table summarizes key efficacy data from clinical trials for the comparator drugs. As this compound is an investigational compound, clinical efficacy data is not yet available; its potential efficacy is inferred from its mechanism of action in reversing opioid-induced hyperalgesia.

Therapeutic AgentIndicationEfficacy MeasureResultsCitation
Ibuprofen Acute PainPain intensity reductionSignificantly greater pain reduction compared to placebo.[1]
Morphine Chronic Non-Cancer PainPain intensity reduction (VAS)Small but statistically significant improvement in pain and physical functioning compared to placebo.[2]
Chronic Cancer PainAnalgesic EfficacyEffective in reducing pain intensity.[3][4]
Gabapentin Painful Diabetic Neuropathy≥50% pain relief38% of patients on gabapentin vs. 21% on placebo. NNT: 6.6.[5][6]
Postherpetic Neuralgia≥50% pain relief32% of patients on gabapentin vs. 17% on placebo. NNT: 6.7.[5][6]
Amitriptyline Neuropathic PainModerate to good responseEffective in up to two-thirds of patients with post-herpetic neuralgia and three-quarters with painful diabetic neuropathy.[7]
AC-099 HCl Opioid-Induced HyperalgesiaReversal of nociceptive sensitizationPreclinical data suggests potential to reverse OIH. Clinical data not available.[8][9][10][11][12]

NNT: Number Needed to Treat

Part 3: Safety and Tolerability

The safety profile of an analgesic is a critical consideration in its clinical use. The following table outlines the common and serious adverse effects associated with the comparator drugs. The safety profile of this compound in humans has not yet been established.

Therapeutic AgentCommon Adverse EffectsSerious Adverse EffectsCitation
Ibuprofen Indigestion, nausea, headache, dizziness, rash.Gastrointestinal bleeding/ulceration, kidney impairment, increased risk of cardiovascular events (with long-term high-dose use).[1][13][14][15][16]
Morphine Constipation, nausea, sedation, dry mouth, dizziness, drowsiness.Respiratory depression, opioid use disorder, severe hypotension, opioid-induced hyperalgesia.[17][18][19][20][21]
Gabapentin Dizziness, somnolence, peripheral edema, fatigue, nausea, mood changes.Suicidal thoughts, severe allergic reactions (DRESS), respiratory depression (especially with other CNS depressants).[22][23][24][25][26]
Amitriptyline Dry mouth, drowsiness, dizziness, constipation, weight gain, blurred vision.Cardiac arrhythmias (QTc prolongation), seizures, suicidal ideation (especially in young adults), orthostatic hypotension.[27][28][29][30][31]
AC-099 HCl Not yet established in humans.Not yet established in humans.

Part 4: Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of pain therapeutics.

Preclinical Pain Models

Hot Plate Test

  • Objective: To assess the response to a thermal pain stimulus, primarily for evaluating centrally acting analgesics.

  • Methodology:

    • An animal (typically a mouse or rat) is placed on a metal plate maintained at a constant noxious temperature (e.g., 52-56°C).

    • The latency to a behavioral response, such as licking a hind paw or jumping, is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The administration of an analgesic is expected to increase the response latency.[32][33][34][35][36]

Von Frey Test

  • Objective: To measure mechanical allodynia (pain in response to a non-painful stimulus) and hyperalgesia.

  • Methodology:

    • The animal is placed in a chamber with a wire mesh floor, allowing access to the plantar surface of the paws.

    • Calibrated von Frey filaments of increasing stiffness are applied to the paw.

    • The threshold for paw withdrawal is determined, indicating the level of mechanical sensitivity.

    • Analgesics are expected to increase the paw withdrawal threshold.[37][38][39][40][41]

Clinical Pain Assessment

Visual Analog Scale (VAS)

  • Objective: To quantify a patient's subjective pain intensity.

  • Methodology:

    • The patient is presented with a 10 cm line, with "no pain" at one end and "worst imaginable pain" at the other.

    • The patient marks the line at the point that represents their current pain level.

    • The distance from the "no pain" end to the mark is measured in millimeters (0-100) or centimeters (0-10) to provide a numerical pain score.[42][43][44][45][46]

Experimental Workflow Diagram

Typical Experimental Workflow for a Novel Pain Therapeutic cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase A In Vitro Studies (Receptor Binding Assays) B Acute Nociceptive Models (e.g., Hot Plate, Tail Flick) A->B C Inflammatory Pain Models (e.g., Carrageenan-induced Paw Edema) B->C D Neuropathic Pain Models (e.g., CCI, SNI) C->D E Toxicity and Pharmacokinetic Studies D->E F Phase I Clinical Trial (Safety and Tolerability in Healthy Volunteers) E->F G Phase II Clinical Trial (Efficacy and Dose-Ranging in Patient Population) F->G H Phase III Clinical Trial (Large-scale Efficacy and Safety Confirmation) G->H I Regulatory Submission and Approval H->I

Caption: A generalized workflow for the development of a new pain therapeutic.

Conclusion

This compound, with its novel mechanism of targeting the NPFF receptor system to reverse opioid-induced hyperalgesia, presents a promising and distinct approach to pain management. Unlike NSAIDs that target prostaglandin (B15479496) synthesis, opioids that act on opioid receptors, or adjuvant analgesics that modulate neurotransmitter systems, this compound addresses a specific complication of chronic opioid therapy.

While the established therapeutics have well-documented efficacy and safety profiles, they are also associated with significant limitations, including gastrointestinal and cardiovascular risks for NSAIDs, the potential for addiction and respiratory depression with opioids, and central nervous system side effects for adjuvant analgesics.

The development of this compound will be closely watched. If clinical trials demonstrate a favorable efficacy and safety profile, it could become a valuable therapeutic option for a specific and challenging patient population experiencing opioid-induced hyperalgesia, potentially improving the safety and efficacy of long-term opioid treatment. Further research is required to fully elucidate its clinical potential and to compare its performance directly with existing pain management strategies.

References

Safety Operating Guide

Navigating the Disposal of AC-099 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of AC-099 hydrochloride, a selective NPFF2R full agonist and NPFF1R partial agonist used in research.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is paramount.

I. Pre-Disposal and Handling Considerations

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice for handling potentially hazardous chemicals should be followed.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

II. Waste Characterization and Segregation

Key Steps:

  • Assume Hazardous Nature: In the absence of a specific SDS, treat this compound waste as hazardous.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated hazardous waste container.

III. Proper Waste Containment

Proper containment is essential to prevent environmental contamination and ensure the safety of personnel.

Container Requirements:

  • Compatibility: Use a container made of a material compatible with the chemical. For solids, a securely sealed plastic or glass container is appropriate.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any known hazards.

  • Closure: The container must be kept securely closed except when adding waste.[3]

Waste TypeContainer TypeLabeling Requirements
Solid this compoundSealable, chemical-resistant plastic or glass"Hazardous Waste," "this compound," Date
Contaminated Labware (e.g., pipette tips, vials)Lined, puncture-resistant container"Hazardous Waste," "this compound Contaminated Debris," Date
Solutions of this compoundSealable, chemical-resistant liquid waste container"Hazardous Waste," "this compound in [Solvent]," Date

IV. Disposal Pathway

The disposal of this compound must follow institutional and regulatory guidelines for hazardous chemical and pharmaceutical waste.

Step-by-Step Disposal Procedure:

  • Collection: Collect all waste materials contaminated with this compound in the appropriately labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and accessible only to trained personnel.[4]

  • Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) department for waste pickup. EHS is responsible for the final disposal of hazardous waste in accordance with federal, state, and local regulations.[3]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation.

Prohibited Disposal Methods:

  • Sink Disposal: Do not dispose of this compound down the drain. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

  • Regular Trash: Do not dispose of this compound or contaminated materials in the regular trash.[6]

Logical Flow for this compound Disposal

A 1. Characterize Waste (Assume Hazardous) B 2. Segregate Waste (Dedicated Container) A->B G Prohibited: - Sink Disposal - Regular Trash C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Store in Designated Area (Secure Location) C->D E 5. Contact EHS for Pickup (Follow Institutional Protocol) D->E F 6. EHS Manages Final Disposal (Incineration or other approved method) E->F

Caption: Disposal workflow for this compound.

V. Regulatory Context

The disposal of pharmaceutical and chemical waste is regulated by several federal agencies, including the EPA and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.[5] States may also have more stringent regulations.[7] The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[7][8] In 2019, the EPA finalized the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (Subpart P), which provides specific regulations for healthcare facilities and is a good practice guideline for research laboratories.[5][9]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

Personal protective equipment for handling AC-099 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AC-099 hydrochloride. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for managing hydrochloride salts of active pharmaceutical ingredients (APIs) to ensure laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. This includes protection for the eyes, face, skin, and respiratory system.

Recommended Personal Protective Equipment:

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety Goggles or Face ShieldRequired when there is a risk of spills or splashes.[1][2]
Hand Protection Chemotherapy-grade, powder-free nitrile or latex gloves (double-gloved)Must meet ASTM D6978 standard. Change every 30-60 minutes or if contaminated.[1][3]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffsGown should be resistant to chemical permeation.[1][2][4]
Respiratory Protection N95 or higher-rated respiratorUse in a well-ventilated area or chemical fume hood, especially when handling powders.[1][5]
Foot Protection Closed-toe shoes and disposable shoe coversShoe covers should be worn to prevent tracking of contaminants.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.

  • Preparation and Area Setup :

    • Designate a specific, restricted area for handling, preferably within a chemical fume hood.[4][5]

    • Ensure the work area is clean and free of clutter.

    • Have a chemical spill kit readily accessible.[5]

  • Donning PPE :

    • Wash hands thoroughly before putting on any PPE.[4]

    • Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), face mask/respirator, and eye protection.

  • Handling the Compound :

    • When handling the solid form, avoid creating dust.[6][7]

    • If dilution is necessary, always add the acid (this compound solution) to the diluent, not the other way around, to avoid splashing.[5][8]

    • Use appropriate tools (e.g., chemical-resistant spatulas) for transferring the solid.

    • Keep containers tightly closed when not in use.[5]

  • After Handling :

    • Decontaminate the work surface.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.[4]

    • Dispose of all used PPE as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after removing all PPE.[4][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All materials that have come into contact with this compound, including gloves, gowns, shoe covers, and any contaminated labware, must be treated as hazardous waste.[9]

    • Do not mix this waste with non-hazardous laboratory trash.

  • Solid Waste Disposal :

    • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste Disposal :

    • Neutralization : Before disposal, acidic solutions of this compound should be neutralized. This can be achieved by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the pH is between 6 and 8.[5][8][10] The reaction should be performed in a suitable container within a fume hood, as it may produce gas.[8]

    • Collection : Once neutralized, the solution should be collected in a sealed and properly labeled hazardous waste container.[10][11]

    • Compliance : Always adhere to local, state, and federal regulations for chemical waste disposal.[8][10] Never pour untreated this compound down the drain.[5]

Experimental Workflow and Safety Protocol

cluster_disposal Waste Disposal prep Preparation - Designate Area - Spill Kit Ready don_ppe Don PPE - Gown, Double Gloves - Respirator, Goggles prep->don_ppe handling Handling AC-099 HCl - Use Fume Hood - Avoid Dust/Aerosols don_ppe->handling decon Decontamination - Clean Work Surface handling->decon solid_waste Solid Waste - Contaminated PPE - Labware handling->solid_waste Generates liquid_waste Liquid Waste - Unused Solutions handling->liquid_waste Generates doff_ppe Doff PPE - Reverse Order - Avoid Contamination decon->doff_ppe wash Wash Hands doff_ppe->wash collect Collect Waste - Labeled, Sealed Container solid_waste->collect neutralize Neutralize Liquid - Add Weak Base (e.g., NaHCO3) - Monitor pH (6-8) liquid_waste->neutralize neutralize->collect

Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.